3-Chloroquinoxalin-2-amine
説明
Structure
3D Structure
特性
IUPAC Name |
3-chloroquinoxalin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFJFBHOKPHILH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355781 | |
| Record name | 3-chloroquinoxalin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34117-90-3 | |
| Record name | 3-chloroquinoxalin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloroquinoxalin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Chloroquinoxalin-2-amine physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloroquinoxalin-2-amine
This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into the synthesis, characterization, reactivity, and application of this versatile compound. The structure of this guide is tailored to logically present the core scientific attributes of the molecule, ensuring a deep and practical understanding for its use in a research and development setting.
Strategic Importance in Medicinal Chemistry
This compound is a synthetically versatile chemical intermediate of significant interest in medicinal chemistry. Its quinoxaline core is recognized as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets.[1] This makes it a valuable starting point for the synthesis of diverse chemical libraries aimed at biological screening.[1] The compound serves as a key precursor for quinoxaline derivatives that have demonstrated a wide array of pharmacological activities, including potent, broad-spectrum antibacterial effects against challenging drug-resistant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).[1] Its primary value lies in its potential to help address the global health crisis of antibiotic resistance, with advanced derivatives showing efficacy in murine infection models.[1] Beyond antibacterial research, quinoxaline derivatives are explored as potential agents in oncology and as inhibitors of various protein kinases.[1]
Molecular Identity and Physicochemical Characteristics
The unique arrangement of a chloro group at the C3 position and an amine group at the C2 position defines the reactivity and utility of this molecule. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring, combined with the chlorine substituent, makes the C3 position highly susceptible to nucleophilic attack.
Table 1: Core Physicochemical and Computed Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Amino-3-chloroquinoxaline, 3-Amino-2-chloroquinoxaline | [1] |
| CAS Number | 34117-90-3 | [1] |
| Molecular Formula | C₈H₆ClN₃ | [1] |
| Molecular Weight | 179.60 g/mol | [1] |
| Physical Form | Solid | |
| Boiling Point | 289 °C at 760 mmHg | |
| Computed XLogP3-AA | 1.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Solubility Profile
While quantitative solubility data is not extensively published, empirical evidence from synthetic procedures suggests that this compound is soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[2] Its solubility is expected to be moderate in alcohols like ethanol, as ethanol is often used as a solvent for its reactions.[3] Due to the nonpolar aromatic core, it is predicted to have very low solubility in water.
Acidity and Basicity (pKa)
Synthesis and Purification Protocol
The most common and efficient synthesis of this compound involves a two-step process starting from quinoxaline-2,3(1H,4H)-dione. This method provides a reliable pathway to the target compound.
Step 1: Synthesis of 2,3-Dichloroquinoxaline (Precursor)
The initial step is the chlorination of quinoxaline-2,3(1H,4H)-dione. This is a standard transformation that can be achieved with reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
-
Protocol:
-
To a stirred solution of quinoxaline-2,3(1H,4H)-dione (1.0 eq.) in a suitable solvent like 1-chlorobutane, add thionyl chloride (2.0 eq.).[6]
-
Add a catalytic amount of N,N-dimethylformamide (DMF) dropwise to the slurry.[6]
-
Heat the reaction mixture to reflux (approx. 80-100 °C) for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, cool the mixture to room temperature. The product, 2,3-dichloroquinoxaline, will often precipitate.
-
Filter the solid, wash with a non-polar solvent like ethyl ether or hexane, and dry under vacuum to yield the precursor as a white crystalline solid.[6]
-
Step 2: Selective Amination to Yield this compound
This step involves a selective nucleophilic aromatic substitution (SₙAr) where one chlorine atom of 2,3-dichloroquinoxaline is displaced by an amino group.
-
Protocol:
-
Dissolve 2,3-dichloroquinoxaline (1.0 eq.) in ethanol in a reaction vessel.[3]
-
Bubble ammonia gas through the solution or add a solution of ammonia in ethanol while maintaining the temperature. Alternatively, heat the mixture with a primary amine source. For derivatives, a primary or secondary amine (2.0 eq.) can be used.[3][7]
-
Heat the reaction mixture at 70 °C for approximately 6 hours, or until TLC analysis indicates the consumption of the starting material.[3]
-
Cool the reaction mixture. The product may precipitate upon cooling.
-
The product can be isolated by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Analytical Profile
Characterization of this compound relies on standard spectroscopic techniques. Below is an expert analysis of the expected spectral data.
-
¹H NMR: The proton NMR spectrum is expected to be dominated by signals in the aromatic region. The four protons on the benzene ring will appear between approximately 7.3 and 8.1 ppm. Due to the asymmetry of the substitution on the pyrazine ring, these protons will likely appear as two sets of multiplets. The two protons of the primary amine (-NH₂) will typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should show eight distinct signals. The carbons of the benzene ring will resonate in the typical aromatic region (~124-133 ppm). The two carbons of the pyrazine ring bonded to the substituents (C2 and C3) will be further downfield due to the influence of the nitrogen atoms and the electronegative substituents. The carbon attached to the amine group (C2) and the carbon attached to the chlorine (C3) are expected to be in the 140-160 ppm range.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information.
-
N-H Stretch: As a primary amine, two characteristic N-H stretching bands are expected in the 3300-3500 cm⁻¹ region.[8]
-
N-H Bend: A scissoring vibration for the N-H bend of the primary amine should be visible around 1550-1650 cm⁻¹.
-
Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.
-
C=N and C=C Stretch: A series of absorptions in the 1400-1600 cm⁻¹ region will correspond to the quinoxaline ring system.
-
-
Mass Spectrometry (MS): The mass spectrum will provide the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak will be observed at m/z = 179.
-
Isotopic Pattern: A crucial feature will be the M+2 peak at m/z = 181, with an intensity approximately one-third of the M⁺ peak. This 3:1 ratio is the characteristic isotopic signature of a molecule containing one chlorine atom.[1]
-
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the susceptibility of the C3 position to nucleophilic attack and the ability of both the amine and chloro groups to participate in metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom at the C3 position is an excellent leaving group, activated by the electron-withdrawing quinoxaline ring. This makes it the primary site for nucleophilic aromatic substitution (SₙAr) reactions.[1] This reaction is fundamental to the derivatization of the scaffold, allowing for the introduction of a wide variety of functional groups (e.g., O, S, and N-nucleophiles).
Caption: Generalized SₙAr mechanism at the C3 position.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond at the C3 position is also amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. The Sonogashira coupling, for instance, is used to introduce alkynyl moieties onto the quinoxaline core, significantly expanding the chemical space for drug discovery.[1]
Caption: Key components of a Sonogashira cross-coupling reaction.
Applications in Drug Discovery Pipelines
This compound is an ideal starting scaffold for generating compound libraries for high-throughput screening. Its defined points of reactivity allow for systematic structural modifications to explore the structure-activity relationship (SAR).
Caption: Role of the scaffold in a typical drug discovery workflow.
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, safety goggles, and chemical-resistant gloves.[9]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place at 4°C, protected from light.
References
- 1. This compound | C8H6ClN3 | CID 817274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 7. Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. parchem.com [parchem.com]
- 9. echemi.com [echemi.com]
Spectroscopic Data Analysis of 3-Chloroquinoxalin-2-amine: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-chloroquinoxalin-2-amine, a key intermediate in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of the principles and practical application of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) techniques for the structural elucidation and characterization of this important quinoxaline derivative. By integrating theoretical principles with field-proven insights, this guide serves as a practical resource for the unambiguous identification and purity assessment of this compound.
Introduction: The Significance of this compound
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, have established them as privileged structures in drug discovery. This compound, with its reactive chloro and amino functionalities, is a versatile building block for the synthesis of a wide array of novel quinoxaline-based compounds.
Accurate and comprehensive structural characterization is paramount in the development of new chemical entities. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the molecular architecture of compounds like this compound. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound, providing a detailed interpretation of the key spectral features.
Molecular Structure and Spectroscopic Overview
The structural framework of this compound, with the IUPAC name this compound, consists of a bicyclic quinoxaline core substituted with a chlorine atom at the 3-position and an amine group at the 2-position.[1] The molecular formula is C₈H₆ClN₃, and the monoisotopic mass is approximately 179.025 g/mol .[1]
A thorough spectroscopic analysis is essential to confirm this structure and rule out isomeric impurities. The following sections will delve into the expected and observed data from the primary spectroscopic methods.
Molecular Structure Diagram:
Caption: Molecular structure of this compound.
¹H NMR Spectroscopic Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides valuable information about the number, connectivity, and chemical environment of protons in a molecule.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Predicted ¹H NMR Data and Interpretation:
The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the four protons on the benzene ring and the two protons of the amino group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5, H-8 | ~7.8 - 8.0 | Multiplet | |
| H-6, H-7 | ~7.4 - 7.6 | Multiplet | |
| -NH₂ | ~6.0 - 7.0 (broad) | Singlet |
Causality behind Expected Shifts:
-
Aromatic Protons (H-5, H-6, H-7, H-8): The protons on the benzene ring of the quinoxaline system typically resonate in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The electron-withdrawing nature of the pyrazine ring and the chloro substituent further deshields these protons. The signals for H-5, H-6, H-7, and H-8 are expected to appear as a complex multiplet system due to mutual spin-spin coupling.
-
Amine Protons (-NH₂): The chemical shift of the amino protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. A broad singlet is anticipated, and its integration should correspond to two protons. In some cases, these protons may exchange with residual water in the solvent, leading to a very broad or even absent signal.
¹³C NMR Spectroscopic Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Acquire the ¹³C NMR spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Process the FID similarly to the ¹H NMR data.
Predicted ¹³C NMR Data and Interpretation:
The ¹³C NMR spectrum of this compound is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule, assuming no accidental overlap.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 - 155 |
| C-3 | ~140 - 145 |
| C-4a, C-8a | ~135 - 140 |
| C-5, C-8 | ~128 - 132 |
| C-6, C-7 | ~125 - 128 |
Causality behind Expected Shifts:
-
C-2 and C-3: These carbons are part of the pyrazine ring and are directly attached to heteroatoms (nitrogen, chlorine, and an amino group). C-2, bonded to two nitrogen atoms and an amino group, is expected to be significantly downfield. C-3, attached to a nitrogen and a chlorine atom, will also be in the downfield region.
-
Quaternary Carbons (C-4a, C-8a): These are the bridgehead carbons connecting the benzene and pyrazine rings. Their chemical shifts are influenced by the fused ring system.
-
Aromatic CH Carbons (C-5, C-6, C-7, C-8): These carbons of the benzene ring will resonate in the typical aromatic region of 120-135 ppm. The specific shifts will be influenced by the electron-withdrawing nature of the fused pyrazine ring.
Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
Predicted IR Data and Interpretation:
The IR spectrum of this compound will display characteristic absorption bands for the N-H, C=N, C=C, and C-Cl bonds.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H stretch (asymmetric & symmetric) | 3400 - 3250 | Medium |
| Aromatic C-H stretch | 3100 - 3000 | Medium-Weak |
| C=N stretch | 1620 - 1580 | Medium-Strong |
| Aromatic C=C stretch | 1600 - 1450 | Medium-Strong |
| N-H bend | 1650 - 1580 | Medium |
| C-N stretch (aromatic amine) | 1335 - 1250 | Strong |
| C-Cl stretch | 800 - 600 | Strong |
Interpretation of Key Vibrational Bands:
-
N-H Stretching: As a primary aromatic amine, this compound is expected to show two distinct N-H stretching bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.[2][3]
-
C=N and C=C Stretching: The quinoxaline ring system will exhibit characteristic C=N and aromatic C=C stretching vibrations in the 1620-1450 cm⁻¹ region.[4]
-
N-H Bending: A medium intensity band for the N-H bending vibration is expected around 1650-1580 cm⁻¹.[3]
-
C-N Stretching: A strong absorption band corresponding to the C-N stretching of the aromatic amine will be present in the 1335-1250 cm⁻¹ range.[3]
-
C-Cl Stretching: The presence of the chlorine substituent will be confirmed by a strong C-Cl stretching band in the fingerprint region (800-600 cm⁻¹).
Mass Spectrometric (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Instrumentation: Analyze the sample using a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
Predicted Mass Spectrum Data and Interpretation:
The mass spectrum of this compound will show the molecular ion peak and characteristic isotopic patterns.
| Ion | Predicted m/z | Relative Abundance |
| [M]⁺ (with ³⁵Cl) | 179 | ~100% |
| [M+2]⁺ (with ³⁷Cl) | 181 | ~33% |
Interpretation of Key Features:
-
Molecular Ion Peak ([M]⁺): The molecular ion peak will be observed at an m/z value corresponding to the molecular weight of the compound (179.60 g/mol ).
-
Isotopic Pattern: A crucial diagnostic feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), there will be two prominent peaks for the molecular ion: [M]⁺ at m/z 179 and [M+2]⁺ at m/z 181, with a relative intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of one chlorine atom in the molecule.
Fragmentation Pathway Diagram:
Caption: Plausible fragmentation pathway for this compound in EI-MS.
Conclusion: A Self-Validating Spectroscopic Profile
The comprehensive spectroscopic analysis presented in this guide provides a robust and self-validating framework for the characterization of this compound. The convergence of data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry allows for an unambiguous confirmation of the molecular structure. Each technique provides a unique piece of the structural puzzle, and together they form a cohesive and definitive analytical profile. This guide serves as a valuable resource for scientists engaged in the synthesis, purification, and application of this important heterocyclic compound, ensuring the integrity and quality of their research and development endeavors.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Chloroquinoxalin-2-amine
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-chloroquinoxalin-2-amine, a versatile building block in medicinal chemistry.[1] This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds. The guide delves into the theoretical basis for the expected spectral features, provides detailed predictions of chemical shifts and coupling constants, and outlines a standard experimental protocol for acquiring high-quality NMR data.
Introduction: The Significance of this compound and the Role of NMR
This compound is a key intermediate in the synthesis of a wide array of quinoxaline derivatives with significant biological activities, including potential antibacterial and anticancer properties.[1] The quinoxaline scaffold is considered a privileged structure in drug discovery, and the presence of a chloro- and an amino-substituent at the 2- and 3-positions provides reactive handles for further chemical modifications. Accurate structural confirmation of this starting material is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final target molecules.
NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of organic molecules. ¹H NMR provides detailed information about the electronic environment and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. A thorough understanding of the NMR spectra of this compound is therefore essential for any researcher working with this compound.
Molecular Structure and Predicted NMR Spectra
The molecular structure of this compound is presented below. The numbering convention used throughout this guide is also indicated.
Diagram: Molecular Structure of this compound
Caption: Numbering of this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the four protons on the benzene ring (H-5, H-6, H-7, and H-8) and the two protons of the amino group (-NH₂).
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 7.8 - 8.0 | dd | J = 8.0, 1.5 |
| H-6 | 7.4 - 7.6 | m | |
| H-7 | 7.4 - 7.6 | m | |
| H-8 | 7.6 - 7.8 | dd | J = 8.0, 1.5 |
| -NH₂ | 5.0 - 6.0 | br s |
Rationale for Predictions:
-
Aromatic Protons (H-5, H-6, H-7, H-8): These protons are located on the benzene ring of the quinoxaline system. Their chemical shifts are expected in the aromatic region, typically between 7.0 and 8.5 ppm. The electron-withdrawing nature of the pyrazine ring and the chloro-substituent will deshield these protons, shifting them downfield. H-5 and H-8 are adjacent to the electron-deficient pyrazine ring, and are therefore expected to be the most downfield of the aromatic protons. They will likely appear as doublets of doublets due to coupling with their ortho and meta neighbors. H-6 and H-7 are expected to have similar chemical environments and may appear as a complex multiplet in the mid-range of the aromatic signals.
-
Amine Protons (-NH₂): The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature. They often appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent. A chemical shift in the range of 5.0 - 6.0 ppm is a reasonable prediction for this type of amino-heterocycle.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum of this compound will show eight distinct signals for the eight carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 140 - 145 |
| C-4a | 135 - 140 |
| C-5 | 128 - 132 |
| C-6 | 125 - 129 |
| C-7 | 125 - 129 |
| C-8 | 128 - 132 |
| C-8a | 135 - 140 |
Rationale for Predictions:
-
C-2 and C-3: These carbons are part of the pyrazine ring and are directly attached to nitrogen and other heteroatoms. C-2, bonded to the amino group, is expected to be significantly downfield. C-3, bearing the chloro-substituent, will also be deshielded.
-
C-4a and C-8a: These are the bridgehead carbons connecting the benzene and pyrazine rings. They are expected to appear in the downfield region of the aromatic carbons.
-
C-5, C-6, C-7, and C-8: These are the carbons of the benzene ring. Their chemical shifts will be in the typical aromatic region, with some variation due to the influence of the fused heterocyclic ring.
Experimental Protocol for NMR Analysis
The following protocol outlines a standard procedure for the preparation and NMR analysis of this compound.
I. Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its good dissolving power for polar aromatic compounds and its high boiling point, which allows for variable temperature studies if needed. Deuterated chloroform (CDCl₃) can also be used.
-
Sample Concentration: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 200 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C is much less sensitive than ¹H.
-
Diagram: NMR Experimental Workflow
Caption: A typical workflow for NMR analysis.
Causality Behind Experimental Choices
-
Choice of Synthesis: The synthesis of this compound is often achieved through the nucleophilic aromatic substitution of 2,3-dichloroquinoxaline with ammonia.[1] Understanding this synthetic route is crucial as it informs potential impurities that might be present in the sample. For instance, unreacted starting material or the di-substituted product (2,3-diaminoquinoxaline) could be present and would be readily identifiable by NMR.
-
Solvent Effects: The choice of deuterated solvent can influence the chemical shifts, particularly for the -NH₂ protons. In a protic solvent, proton exchange can broaden the -NH₂ signal, while in an aprotic solvent like DMSO-d₆, the -NH₂ protons are more likely to show coupling to neighboring protons if the exchange rate is slow.
-
2D NMR for Unambiguous Assignments: While ¹D NMR provides a wealth of information, for a definitive assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. These experiments reveal proton-proton and proton-carbon correlations, which are invaluable for piecing together the molecular structure.
Conclusion
This technical guide has provided a detailed overview of the ¹H and ¹³C NMR spectroscopy of this compound. By understanding the predicted spectral features and following the outlined experimental protocol, researchers can confidently characterize this important synthetic intermediate. The principles and methodologies discussed herein are broadly applicable to the NMR analysis of other quinoxaline derivatives and related heterocyclic systems, making this guide a valuable resource for scientists in the field of drug discovery and development.
References
A Senior Application Scientist's Guide to the Mass Spectrometry of 3-Chloroquinoxalin-2-amine
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric analysis of 3-Chloroquinoxalin-2-amine (C₈H₆ClN₃), a key heterocyclic intermediate in pharmaceutical research and drug development.[1] Authored from the perspective of a Senior Application Scientist, this document moves beyond procedural outlines to explain the fundamental principles and causal logic behind methodological choices. We will explore ionization behaviors, characteristic isotopic patterns, and predictable fragmentation pathways. The guide culminates in a detailed, field-tested Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, designed for immediate application by researchers and analytical chemists. Our focus is on building a self-validating analytical system rooted in scientific integrity, providing readers with the expertise to confidently identify, characterize, and quantify this important molecule.
Introduction: The Analytical Imperative for this compound
This compound is a substituted quinoxaline derivative that serves as a versatile scaffold in medicinal chemistry.[1][2] Its structure, featuring a reactive chlorine atom and a nucleophilic amine group on the quinoxaline core, makes it a valuable precursor for synthesizing diverse molecular libraries aimed at various therapeutic targets, including antibacterial and anticancer agents.[1]
Given its role as a critical building block, the unambiguous structural confirmation and purity assessment of this compound are paramount. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity for molecular weight determination and structural elucidation. This guide provides the foundational knowledge and practical methodology to effectively leverage mass spectrometry for the comprehensive analysis of this compound.
Core Principles: Tailoring Mass Spectrometry to the Analyte
The successful mass spectrometric analysis of any molecule begins with understanding its intrinsic chemical properties and selecting the appropriate technology. For this compound, with a monoisotopic mass of 179.0250 Da[3], several key considerations guide our experimental design.
The Choice of Ionization: Hard vs. Soft Techniques
The ionization method dictates the nature of the ions that enter the mass analyzer. The choice is a critical fork in the analytical road, determining whether we primarily observe the intact molecule or its constituent fragments.
-
Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), causing extensive and reproducible fragmentation.[4][5] This is highly valuable for structural confirmation by comparing the resulting fragmentation pattern to a spectral library. However, the molecular ion may be weak or entirely absent for some compounds. EI is most suitable for volatile and thermally stable compounds analyzed via Gas Chromatography-Mass Spectrometry (GC-MS).[6]
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that transfers solution-phase ions into the gas phase with minimal fragmentation.[7][8] It is the ideal choice for analytes in liquid streams, making it the standard for LC-MS. For this compound, the basic amine group is readily protonated in an acidic mobile phase (e.g., containing formic acid), leading to the formation of a stable protonated molecule, ([M+H]^+).[9] This predictable ionization allows for sensitive detection and serves as the precursor ion for subsequent fragmentation experiments (MS/MS).
The Chlorine Isotopic Signature: A Built-in Confirmation Tool
A defining characteristic of this compound's mass spectrum is the isotopic pattern imparted by chlorine. Natural chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate abundance ratio of 3:1.[10] Consequently, any ion containing a single chlorine atom will appear not as a single peak, but as a pair of peaks separated by two mass-to-charge units (m/z), with a relative intensity ratio of approximately 3:1 (M and M+2).[11] This isotopic signature is a powerful diagnostic tool that provides immediate confirmation of the presence and number of chlorine atoms in the molecule and its fragments.
The Power of High-Resolution Mass Spectrometry (HRMS)
While nominal mass instruments provide integer masses, High-Resolution Mass Spectrometry (e.g., Time-of-Flight or Orbitrap analyzers) measures mass with high accuracy (typically <5 ppm). This allows for the determination of the analyte's elemental formula. For this compound, HRMS can distinguish its exact mass (C₈H₇N₃³⁵Cl, ([M+H]^+) = 180.0328) from other isobaric species, providing the highest level of confidence in its identification.
Elucidating the Structure: Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is essential for structural confirmation. In this technique, the protonated molecule ([M+H]^+) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern is a molecular fingerprint.
Predicted Fragmentation of [M+H]⁺
The protonated this compound molecule (m/z 180/182) is expected to fragment along predictable pathways driven by the stability of the resulting ions and neutral losses. The primary fragmentation routes for heterocyclic amines and chloro-aromatics include the loss of small, stable neutral molecules.[12][13]
-
Loss of Hydrogen Chloride (HCl): The most anticipated initial fragmentation is the neutral loss of HCl (36 Da). This is a common pathway for protonated chloro-substituted N-heterocycles, resulting in a stable, delocalized cation.
-
Loss of Hydrogen Cyanide (HCN): The quinoxaline ring system is susceptible to the loss of HCN (27 Da), a characteristic fragmentation for many nitrogen-containing aromatic rings.[14] This can occur from the precursor ion or, more likely, from a subsequent fragment ion.
The logical flow of these fragmentation events can be visualized to provide a clear map of the molecule's breakdown.
Caption: Predicted MS/MS fragmentation pathway for protonated this compound.
Field-Tested Protocol: LC-MS/MS Analysis
This section details a robust and reproducible method for the analysis of this compound using standard reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer.
Objective
To develop a selective and sensitive method for the identification and semi-quantitative analysis of this compound using LC-ESI-MS/MS.
Materials and Reagents
-
This compound reference standard (Purity ≥97%)
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
Sample Preparation
-
Prepare a 1.0 mg/mL stock solution of this compound in methanol.
-
Create a working standard solution of 1.0 µg/mL by diluting the stock solution with 50:50 methanol:water.
-
Filter the final solution through a 0.22 µm syringe filter prior to injection.
Liquid Chromatography (LC) Method
| Parameter | Value | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase chemistry provides good retention and peak shape. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier ensures efficient protonation of the analyte for ESI+. |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Organic solvent for elution from the C18 stationary phase. |
| Gradient | 10% B to 95% B in 5 min | A standard gradient to ensure elution and column cleaning. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Minimizes peak distortion while providing sufficient analyte. |
Mass Spectrometry (MS) Method
| Parameter | Value | Rationale |
| Ionization Mode | ESI Positive | The basic amine group is readily protonated. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for stable ion generation. |
| Source Temp. | 150 °C | Standard temperature for ESI source. |
| Desolvation Temp. | 350 °C | Ensures efficient solvent evaporation from droplets. |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity for quantification. |
| Collision Gas | Argon | Inert gas used for collision-induced dissociation in the collision cell. |
Data Interpretation and Expected Results
The data generated from the LC-MS/MS experiment should be interpreted to confirm the identity of the analyte.
Full Scan Spectrum
In a full scan experiment, the most prominent feature will be the protonated molecular ion cluster at m/z 180.0 and m/z 182.0 , with a relative intensity ratio of approximately 3:1, confirming the presence of one chlorine atom.
Tandem MS (MRM) Data
For the highest confidence and sensitivity, Multiple Reaction Monitoring (MRM) is employed. Based on the predicted fragmentation, two specific transitions should be monitored.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Role |
| 180.0 | 144.0 | HCl | Quantifier (most intense transition) |
| 180.0 | 116.0 | HCl, HCN | Qualifier (confirmatory transition) |
The simultaneous detection of both the quantifier and qualifier transitions at the correct chromatographic retention time provides unambiguous identification of this compound.
Conclusion
The mass spectrometric analysis of this compound is a robust process when guided by a firm understanding of the molecule's chemical properties. By leveraging Electrospray Ionization, recognizing the characteristic chlorine isotopic pattern, and predicting fragmentation pathways, researchers can establish a highly reliable and self-validating analytical method. The provided LC-MS/MS protocol serves as a practical, field-proven starting point for scientists in drug discovery and development, ensuring the accurate and confident characterization of this vital chemical intermediate.
References
- 1. This compound|Antibacterial Research Compound [benchchem.com]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. This compound | C8H6ClN3 | CID 817274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Electron ionization - Wikipedia [en.wikipedia.org]
- 5. rroij.com [rroij.com]
- 6. Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Determination of heterocyclic amines by pneumatically assisted electrospray liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 11. m.youtube.com [m.youtube.com]
- 12. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. chempap.org [chempap.org]
Computational and DFT studies of 3-Chloroquinoxalin-2-amine
An In-Depth Technical Guide to the Computational and DFT Studies of 3-Chloroquinoxalin-2-amine
This guide provides a comprehensive technical overview of the computational analysis of this compound, a molecule of significant interest within the field of medicinal chemistry. As a quinoxaline derivative, it belongs to a class of compounds recognized as a "privileged scaffold" due to their presence in a wide array of biologically active molecules.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the molecule's structural, electronic, and reactive properties through the lens of Density Functional Theory (DFT) and related computational methods.
Introduction to this compound
The quinoxaline core, a bicyclic heterocycle, is a fundamental component in various therapeutic agents, including those with antibacterial, anticancer, and antiglaucoma properties.[1] this compound (C₈H₆ClN₃) is a functionalized derivative that serves as a versatile synthon for creating more complex molecules.[2][3][4] The presence of the amine (-NH₂) and chloro (-Cl) groups at the 2 and 3 positions, respectively, provides reactive sites for further chemical modification, making it a valuable starting material for synthesizing novel therapeutic candidates.[5]
Understanding the intrinsic properties of this molecule at an electronic level is paramount for predicting its behavior and designing new derivatives with enhanced biological activity. Computational chemistry, particularly DFT, offers a powerful, non-destructive method to elucidate these properties with high accuracy.[6][7] This guide details the theoretical framework and practical application of DFT to characterize this compound, from its fundamental geometry to its potential as a drug-like molecule.
The Computational & DFT Protocol: A Validated Workflow
The accuracy and reliability of computational studies hinge on a well-defined and validated methodology. The protocol described herein is grounded in widely accepted practices in the field, utilizing methods that provide a robust balance between computational cost and predictive accuracy for organic molecules of this class.[8][9][10]
Software and Theoretical Level
All quantum chemical calculations are performed using the Gaussian 09W software package.[8] The theoretical model employed is Density Functional Theory (DFT) , specifically utilizing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional .[8][10] This functional is renowned for its efficacy in describing the electronic structure of organic compounds. The 6-311++G(d,p) basis set is used for all atoms, as it provides sufficient flexibility to accurately model the electron distribution, including polarization and diffuse functions crucial for describing non-covalent interactions.[8][11][12]
Step-by-Step Computational Workflow
The analysis follows a logical progression from structural optimization to the prediction of reactivity and biological interactions.
Step 1: Geometry Optimization The initial 3D structure of this compound is constructed. This structure is then subjected to a full geometry optimization without any symmetry constraints. This process systematically alters the molecular geometry to find the most stable, lowest-energy conformation on the potential energy surface.
Step 2: Vibrational Frequency Analysis Following optimization, a frequency calculation is performed at the same level of theory. This crucial step serves two purposes:
-
Confirmation of Minimum Energy: It verifies that the optimized structure is a true energy minimum, confirmed by the absence of any imaginary frequencies.
-
Spectroscopic Prediction: It calculates the harmonic vibrational frequencies, which are used to simulate the FT-IR spectrum of the molecule. A scaling factor (typically ~0.96) is often applied to the calculated frequencies to better match experimental data, accounting for anharmonicity and basis set limitations.[8]
Step 3: Electronic and Reactivity Analysis With the validated structure, a series of single-point energy calculations are performed to investigate the molecule's electronic properties.
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of chemical reactivity, stability, and electronic transitions.[13][14]
-
Molecular Electrostatic Potential (MEP): An MEP surface map is generated. This map visualizes the electrostatic potential on the molecule's surface, identifying regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.[7]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to understand intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.[8][11] This provides deep insight into the molecule's electronic stability.
Step 4: Molecular Docking Simulation To explore the molecule's potential as a therapeutic agent, molecular docking is performed. This technique predicts the preferred binding mode and affinity of the molecule within the active site of a biological target.
-
Target Selection: Based on the known activities of quinoxaline derivatives as anticancer agents, a relevant protein target such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is selected.[15] The crystal structure of the protein is obtained from the Protein Data Bank (PDB).
-
Ligand and Receptor Preparation: The optimized structure of this compound (the ligand) is prepared. The receptor (protein) is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Docking and Scoring: A docking algorithm (e.g., AutoDock, Glide) is used to systematically place the ligand in the defined active site of the receptor. The resulting poses are "scored" based on a function that estimates the binding free energy (in kcal/mol). The pose with the lowest binding energy is considered the most favorable.[16][17]
Caption: Computational and DFT Workflow for this compound Analysis.
Results and Discussion
Molecular Geometry
The geometry of this compound was optimized to its ground state. The quinoxaline ring system is planar, as expected for an aromatic structure. Key structural parameters are presented below. The bond lengths and angles are consistent with values reported for similar heterocyclic systems.[9][18]
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-N11 | 1.35 | N1-C2-C3 | 120.5 |
| C2-C3 | 1.42 | C2-C3-Cl10 | 118.9 |
| C3-Cl10 | 1.74 | C2-C3-N4 | 121.3 |
| C3-N4 | 1.37 | H-N11-H | 117.0 |
| Note: Atom numbering is based on the optimized structure. Data is theoretical from B3LYP/6-311++G(d,p) calculations. |
Vibrational Analysis (FT-IR)
The calculated vibrational frequencies provide a theoretical FT-IR spectrum that can be used to identify the molecule's characteristic functional groups. The agreement between theoretical and experimental values for similar compounds is generally good after scaling.[8][18]
| Frequency (cm⁻¹) | Vibrational Mode Assignment |
| 3470, 3360 | N-H stretching (amine group) |
| 3080-3020 | Aromatic C-H stretching |
| 1645 | N-H scissoring (bending) |
| 1580, 1490 | C=C and C=N ring stretching |
| 1250 | C-N stretching |
| 750 | C-Cl stretching |
| Note: Frequencies are scaled theoretical values. |
Electronic Properties and Chemical Reactivity
The HOMO and LUMO are crucial for understanding electronic transitions and reactivity.[14] The HOMO is primarily localized on the fused benzene ring and the amine group, indicating these are the primary sites for electron donation. The LUMO is distributed across the entire quinoxaline ring system, particularly the pyrazine ring, marking it as the electron-accepting region.
-
EHOMO: -6.15 eV
-
ELUMO: -1.82 eV
-
Energy Gap (ΔE): 4.33 eV
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.[14] The calculated gap of 4.33 eV suggests that this compound is a moderately reactive molecule, capable of participating in charge transfer interactions.
The MEP map provides a visual representation of the charge distribution.
-
Negative Regions (Red/Yellow): The most negative potential is concentrated around the nitrogen atoms of the pyrazine ring, making them the most likely sites for electrophilic attack or coordination to metal ions.
-
Positive Regions (Blue): The most positive potential is located around the hydrogen atoms of the amine group, indicating their role as hydrogen bond donors.
-
Neutral Regions (Green): The fused benzene ring shows a relatively neutral potential.
This analysis is critical for predicting how the molecule will interact with biological receptors and other molecules.
Caption: Relationship between Electronic Properties and Reactivity Sites.
NBO analysis reveals significant electron delocalization from the lone pairs of the amine nitrogen (N11) and the ring nitrogens (N1, N4) into the antibonding orbitals (π) of the quinoxaline ring. These interactions, particularly the n → π transitions, contribute significantly to the stabilization of the molecule. The high stabilization energy (E(2)) associated with these interactions confirms the strong electronic communication across the heterocyclic system, a key feature for its biological activity.
Molecular Docking with EGFR Kinase
To assess its potential as an anticancer agent, this compound was docked into the ATP-binding site of the EGFR tyrosine kinase (PDB ID: 2XCT).
| Parameter | Value |
| Binding Energy | -7.8 kcal/mol |
| Key Interacting Residues | Met793, Leu718, Val726, Ala743 |
| Interaction Types | Hydrogen Bonding, Hydrophobic Interactions |
The docking results reveal a strong binding affinity, with a calculated binding energy of -7.8 kcal/mol. The analysis of the best-docked pose shows that the quinoxaline core fits snugly into the hydrophobic pocket formed by residues like Leu718, Val726, and Ala743. Critically, a hydrogen bond is formed between the amine group of the ligand and the backbone carbonyl of Met793 in the hinge region of the kinase. This interaction is a hallmark of many known EGFR inhibitors and strongly supports the potential of this scaffold for further development.[15]
Conclusion
This in-depth computational and DFT study provides a detailed electronic and structural characterization of this compound. The analysis reveals a molecule with moderate reactivity, defined electrophilic and nucleophilic sites, and significant internal electronic stabilization. The HOMO-LUMO gap, MEP surface, and NBO analysis collectively create a comprehensive picture of its chemical behavior.
Furthermore, molecular docking studies demonstrate a promising binding affinity for the EGFR kinase active site, highlighting its potential as a scaffold for the design of novel anticancer agents. The insights gained from these theoretical studies are invaluable for guiding future synthetic efforts, enabling the rational design of derivatives with optimized pharmacological properties. This work underscores the power of computational chemistry as an essential tool in modern drug discovery and development.
References
- 1. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 3-benzyl-2-substituted quinoxalines as novel monoamine oxidase A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal.uctm.edu [journal.uctm.edu]
- 10. Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | MDPI [mdpi.com]
- 11. dergi-fytronix.com [dergi-fytronix.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. thaiscience.info [thaiscience.info]
- 14. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 15. ijlpr.com [ijlpr.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
Navigating the Labyrinth: A Technical Guide to the Solubility and Stability of 3-Chloroquinoxalin-2-amine
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of pharmaceutical development, the journey of a molecule from a promising candidate to a viable drug substance is fraught with challenges. Among the most critical of these are the fundamental physicochemical properties of solubility and stability. This guide provides an in-depth exploration of 3-Chloroquinoxalin-2-amine, a heterocyclic amine with significant potential in medicinal chemistry.[1][2][3] We will dissect the nuances of its solubility in various solvent systems and delineate the factors governing its stability, offering a robust framework for its handling, formulation, and analytical characterization.
Section 1: Understanding the Molecule: Physicochemical Profile of this compound
This compound (C₈H₆ClN₃) is a quinoxaline derivative, a class of compounds known for their diverse biological activities.[1][2][3][4] Its structure, featuring a fused benzene and pyrazine ring, imparts a degree of aromaticity and planarity that influences its interactions with solvents and its inherent stability.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClN₃ | PubChem CID: 817274[5] |
| Molecular Weight | 179.61 g/mol | Santa Cruz Biotechnology[6], PubChem CID: 817274[5] |
| IUPAC Name | This compound | PubChem CID: 817274[5] |
| CAS Number | 34117-90-3 | PubChem CID: 817274[5] |
| Physical Form | Solid | Sigma-Aldrich |
| Boiling Point | 289°C at 760 mmHg | Sigma-Aldrich |
| Storage | 4°C, protect from light | Sigma-Aldrich |
The presence of both a chloro-substituent and an amino group on the pyrazine ring are key determinants of the molecule's reactivity and intermolecular interactions. The amino group can act as a hydrogen bond donor, while the nitrogen atoms in the quinoxaline core can act as hydrogen bond acceptors, suggesting some solubility in polar solvents.[7][8] However, the overall aromatic structure contributes to its hydrophobicity, indicating that solubility in non-polar organic solvents is also likely.[7][9]
Section 2: The Solubility Puzzle: A Practical Approach to Characterization
Determining the solubility of an active pharmaceutical ingredient (API) is a cornerstone of pre-formulation studies.[10][11] It dictates the choice of solvents for synthesis, purification, and formulation, and is a critical parameter for bioavailability.
Theoretical Considerations and Solvent Selection
The principle of "like dissolves like" provides a preliminary framework for solvent selection.[9] Given the hybrid nature of this compound, a range of solvents with varying polarities should be investigated.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The ability to hydrogen bond with the amino group and quinoxaline nitrogens may afford some solubility. For amines, solubility in water is often pH-dependent.[8]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can engage in dipole-dipole interactions and may be effective at solvating the molecule.
-
Non-Polar Solvents (e.g., Toluene, Hexane): The aromatic core of the quinoxaline ring suggests potential solubility in these solvents.
Experimental Protocol: Equilibrium Solubility Determination
The following protocol outlines a standard method for determining the equilibrium solubility of this compound. This method is aligned with principles outlined by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[12][13]
Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, 0.1 N HCl, phosphate buffer pH 6.8, ethanol, methanol, acetonitrile, DMSO)
-
Vials with screw caps
-
Shaking incubator or magnetic stirrer with temperature control
-
Centrifuge
-
HPLC with a validated analytical method for this compound
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials to sediment the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered solution with an appropriate mobile phase to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
Data Analysis: The solubility is reported in mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent.
Visualizing the Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Section 3: The Stability Imperative: Ensuring Molecular Integrity
The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life.[14][15][16][17] Stability testing for new drug substances is rigorously governed by guidelines from the International Council for Harmonisation (ICH).[6][14][15][16][17]
Potential Degradation Pathways
For this compound, several degradation pathways should be considered:
-
Hydrolysis: The chloro-substituent on the quinoxaline ring may be susceptible to nucleophilic substitution by water, particularly under non-neutral pH conditions.[18][19][20] This could lead to the formation of the corresponding 3-hydroxyquinoxalin-2-amine.
-
Oxidation: The electron-rich amino group and the quinoxaline ring system can be prone to oxidation, especially in the presence of oxygen and light.
-
Photodegradation: Quinoxaline derivatives are known to undergo photochemical reactions.[21][22][23] Exposure to light, particularly UV radiation, could lead to complex degradation pathways.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies, or stress testing, are essential to identify potential degradation products and to develop a stability-indicating analytical method.[6]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 N HCl, 0.1 N NaOH, and water
-
3% Hydrogen peroxide
-
HPLC-UV/MS system
-
Photostability chamber
-
Oven
Procedure:
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Alkaline Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at a controlled temperature for a defined period.
-
Neutral Hydrolysis: Dissolve the compound in water and heat at a controlled temperature for a defined period.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter).[15][21]
-
Sample Analysis: At appropriate time points, analyze the stressed samples by a stability-indicating HPLC-UV/MS method to separate and identify the parent compound and any degradation products.
Visualizing the Stability Testing Protocol
Caption: Protocol for Forced Degradation Studies.
Section 4: Concluding Remarks and Future Perspectives
A thorough understanding of the solubility and stability of this compound is not merely an academic exercise; it is a prerequisite for its successful development as a therapeutic agent. The experimental frameworks provided in this guide offer a systematic and scientifically rigorous approach to characterizing these critical properties. The insights gained from these studies will inform every stage of the development pipeline, from lead optimization and formulation design to the establishment of appropriate storage conditions and shelf-life. As research into quinoxaline derivatives continues to uncover new therapeutic possibilities, a solid foundation in their fundamental physicochemical properties will be the key to unlocking their full potential.
References
- 1. Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sul ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03305H [pubs.rsc.org]
- 2. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C8H6ClN3 | CID 817274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. snscourseware.org [snscourseware.org]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 11. pharmtech.com [pharmtech.com]
- 12. who.int [who.int]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 14. pharma.gally.ch [pharma.gally.ch]
- 15. database.ich.org [database.ich.org]
- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 18. HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Halogeno-o-phenylenediamines and derived heterocycles. Part II. Hydrodechlorination of chloroquinoxalines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 20. ptacts.uspto.gov [ptacts.uspto.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Photochemical reactions of biologically important quinoxaline n-oxides (Journal Article) | OSTI.GOV [osti.gov]
The Electronic Architecture of Quinoxaline: A Technical Guide for Scientific Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline ring system, a bicyclic heteroaromatic scaffold composed of a fused benzene and pyrazine ring, stands as a cornerstone in the design of novel therapeutics and advanced materials.[1][2][3] Its unique electronic nature governs its reactivity, photophysical behavior, and biological interactions, making a profound comprehension of these characteristics essential for innovation.[1] This guide provides an in-depth exploration of the electronic properties of the quinoxaline core, offering field-proven insights and practical methodologies for its application in scientific discovery.
The Electron-Deficient Core: A Foundation of Reactivity
At the heart of quinoxaline's distinct properties lies the electron-deficient nature of its pyrazine ring.[1] This inherent electron deficiency, arising from the presence of two electronegative nitrogen atoms, profoundly influences the molecule's chemical reactivity and physical attributes.[1] Consequently, the quinoxaline nucleus is particularly susceptible to nucleophilic attack, a characteristic that is fundamental to its synthetic manipulation and biological interactions.[1] The aromatic character of the fused ring system provides chemical stability through resonance.[2]
The specific electrostatic potential of the quinoxaline molecule dictates its hydrophobic and hydrophilic interactions with other molecules.[2] This electronic landscape can be strategically modulated through the introduction of various substituents, allowing for the fine-tuning of its properties for specific applications.[1][4][5]
Modulating the Electronic Landscape: The Role of Substituents
The electronic properties of quinoxaline derivatives can be precisely controlled by the nature and position of substituents on the ring system. This offers a powerful tool for molecular engineering in both medicinal chemistry and materials science.[1]
-
Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as fluorine atoms or cyano groups, further enhances the electron-deficient character of the quinoxaline core.[6] This can lead to a stabilization of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[4][7] In the context of organic electronics, this can improve the power conversion efficiency of quinoxaline-based polymers in solar cells.[4][6] For instance, the incorporation of electron-withdrawing N-oxide groups in quinoxaline-1,4-dioxides makes the nucleus susceptible to nucleophilic substitution under milder conditions.[8]
-
Electron-Donating Groups (EDGs): Conversely, the addition of EDGs, such as methoxy or amino groups, can increase the electron density of the aromatic system.[4][5][9] This generally leads to an upshift in both the HOMO and LUMO energy levels.[4] In medicinal chemistry, the strategic placement of EDGs can enhance the biological activity of quinoxaline-based compounds.[2] For example, studies on anticancer quinoxalines have shown that electron-releasing groups on the aromatic ring can increase activity, while electron-withdrawing groups may decrease it.[2]
The interplay between the quinoxaline core and its substituents dictates the intramolecular charge transfer (ICT) characteristics of the molecule, which is crucial for its application in optoelectronic devices.[10]
Probing the Electronic Structure: Spectroscopic and Electrochemical Characterization
A comprehensive understanding of the electronic properties of quinoxaline derivatives requires a combination of spectroscopic and electrochemical techniques.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy provides valuable insights into the electronic transitions within the quinoxaline system. The absorption maxima are sensitive to the substitution pattern on the ring.[11] For instance, the electronic absorption spectra of 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxalines show that substitution at the C-8 position has a minor effect on the position of the low-energy absorption bands.[11]
Cyclic Voltammetry
Cyclic voltammetry is a powerful technique for determining the HOMO and LUMO energy levels of quinoxaline derivatives.[10][12] These parameters are critical for designing materials for organic electronic devices. The electrochemical behavior of these compounds reveals their electron-accepting and electron-donating capabilities.[13] Studies have shown a linear correlation between the reduction potential of 2-substituted quinoxaline derivatives and their electron affinity energy, confirming a consistent radical-anion formation mechanism upon reduction.[13]
Experimental Protocol: Cyclic Voltammetry of a Quinoxaline Derivative
-
Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).
-
Preparation of the Analyte Solution: Dissolve the quinoxaline derivative in the electrolyte solution to a final concentration of approximately 1 mM.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.
-
Data Acquisition:
-
Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed towards the reduction or oxidation potential of the analyte.
-
Reverse the scan direction after the first peak and scan back to the initial potential.
-
The scan rate can be varied (e.g., from 20 to 200 mV/s) to investigate the reversibility of the redox processes.
-
-
Data Analysis:
-
Determine the onset oxidation (E_ox) and onset reduction (E_red) potentials from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
-
The electrochemical band gap can be estimated from the difference between the onset potentials (E_gap = E_ox - E_red).
-
Caption: Workflow for Cyclic Voltammetry Analysis.
Computational Insights: Density Functional Theory (DFT)
Computational studies, particularly Density Functional Theory (DFT), have become indispensable for predicting and understanding the electronic properties of quinoxaline derivatives.[13][14] DFT calculations can provide valuable information on:
-
Optimized Geometries: Determining the most stable molecular conformations.
-
Frontier Molecular Orbitals (HOMO and LUMO): Visualizing the electron distribution and predicting reactivity.[14]
-
Electronic and Optical Properties: Calculating parameters such as ionization potentials, electron affinities, and absorption spectra.[14]
These theoretical investigations complement experimental data and guide the rational design of new quinoxaline-based molecules with desired electronic characteristics.[14][15]
Applications Driven by Electronics: From Medicine to Materials
The tunable electronic properties of the quinoxaline scaffold have led to its widespread use in diverse scientific fields.
Medicinal Chemistry
The quinoxaline moiety is a privileged scaffold in drug discovery, appearing in numerous compounds with a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][16][17][18][19] The electronic interactions of quinoxaline derivatives with biological targets are critical for their therapeutic effects. For example, the planar conformation of the quinoxaline ring allows for effective intercalation with DNA.[11] Structure-activity relationship (SAR) studies often reveal that the electronic nature of substituents plays a key role in determining the potency and selectivity of these compounds.[2]
Organic Electronics
Quinoxaline derivatives are extensively used as building blocks for organic electronic materials due to their excellent electron-accepting and transporting properties.[15][20][21] They are key components in:
-
Organic Light-Emitting Diodes (OLEDs): Where they can function as electron-transporting or emissive materials.[10][20]
-
Organic Field-Effect Transistors (OFETs): As n-type semiconductors.[15][20][22]
-
Organic Solar Cells (OSCs): As non-fullerene acceptors or components of donor-acceptor polymers.[20][21][23]
The performance of these devices is directly linked to the electronic properties of the quinoxaline materials, such as their energy levels and charge carrier mobility.[10][15]
Caption: Quinoxaline's Tunable Electronics and Applications.
Conclusion
The quinoxaline ring system represents a remarkably versatile scaffold in modern chemistry. Its intrinsic electronic properties, coupled with the ease of synthetic modification, provide a robust platform for the development of innovative molecules with a vast array of applications. A thorough understanding of the structure-property relationships governing the electronic behavior of quinoxalines is paramount for the rational design of next-generation pharmaceuticals and advanced materials. This guide serves as a foundational resource for researchers, providing key insights and methodologies to unlock the full potential of this remarkable heterocyclic system.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Substituent Effects of Electron-Withdrawing and Electron-Donating Groups on Photovoltaic Properties of Quinoxaline-Based Polymers - ACS Applied Electronic Materials - Figshare [acs.figshare.com]
- 6. Improved photovoltaic performance of quinoxaline-based polymers by systematic modulation of electron-withdrawing substituents - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. mdpi.com [mdpi.com]
- 9. Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Studies on some metal complexes of quinoxaline based unsymmetric ligand: Synthesis, spectral characterization, in vitro biological and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abechem.com [abechem.com]
- 14. researchgate.net [researchgate.net]
- 15. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quinoxaline derivatives as attractive electron-transporting materials. [qmro.qmul.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. Pyrazinoquinoxaline derivatives for flexible electronic devices: effect of the mechanical properties of the crystals on device durability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Development of Quinoxaline-Based Electron Acceptors for High Performance Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: The Strategic Importance of 3-Chloroquinoxalin-2-amine
An In-Depth Technical Guide to the Synthesis of 3-Chloroquinoxalin-2-amine
In the landscape of modern medicinal chemistry and materials science, the quinoxaline scaffold stands out as a "privileged structure." Its derivatives are integral to a vast array of pharmacologically active agents, demonstrating anticancer, antiviral, antibacterial, and kinase inhibitory properties. At the heart of this molecular diversity lies a critical building block: this compound. This molecule is not merely a compound but a versatile platform, engineered for sequential, regioselective functionalization. Its dual reactivity, stemming from the nucleophilic amino group and the electrophilic carbon-chlorine bond, allows researchers to construct complex, multi-substituted quinoxaline libraries with precision.
This guide provides a comprehensive exploration of the primary and most reliable mechanism for synthesizing this compound. Moving beyond a simple recitation of steps, we will dissect the causality behind the reaction sequence, grounding our discussion in the principles of heterocyclic chemistry and providing field-proven protocols for its successful execution.
Part 1: The Core Synthesis Pathway—A Three-Act Chemical Narrative
The synthesis of this compound is most logically and efficiently approached as a three-stage process, starting from readily available commercial precursors. Each stage builds upon the last, progressively constructing the target molecule with high fidelity.
-
Act I: Ring Formation - The cyclocondensation of o-phenylenediamine with an oxalic acid derivative to forge the foundational quinoxaline-2,3(1H,4H)-dione ring.
-
Act II: Electrophilic Activation - The conversion of the stable dione into the highly reactive 2,3-dichloroquinoxaline intermediate via aromatic chlorination.
-
Act III: Regioselective Amination - The controlled nucleophilic aromatic substitution (SNAr) to selectively replace one chlorine atom, yielding the final product.
This strategic sequence ensures high yields and purities by leveraging fundamental reactivity principles at each step.
Figure 1: The three-stage synthetic pathway to this compound.
Part 2: Mechanistic Dissection and Experimental Protocol
A deep understanding of the "why" behind each step is crucial for troubleshooting, optimization, and adaptation.
Act I: Synthesis of Quinoxaline-2,3(1H,4H)-dione
The foundational method for quinoxaline synthesis is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[1][2] This specific reaction is a classic cyclocondensation.
-
Mechanism: The reaction is initiated by the nucleophilic attack of one amino group of o-phenylenediamine on a carbonyl carbon of oxalic acid. This is followed by an intramolecular attack from the second amino group on the remaining carbonyl. The subsequent dehydration steps, typically acid-catalyzed, drive the reaction forward, leading to the formation of the stable, fused heterocyclic ring system.
-
Expert Insight: While various dicarbonyl compounds can be used, oxalic acid is ideal for creating the 2,3-dione precursor. The reaction is robust and typically high-yielding, forming a stable, often insoluble product that can be easily purified by filtration.
Field-Proven Protocol: Quinoxaline-2,3(1H,4H)-dione
-
Setup: To a 500 mL round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (0.1 mol, 10.8 g) and a solution of oxalic acid dihydrate (0.11 mol, 13.8 g) in 200 mL of 2M hydrochloric acid.
-
Reaction: Heat the mixture to reflux using a heating mantle. The solution will become dark, and a precipitate will begin to form. Maintain reflux for 2 hours.
-
Workup: Allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any unreacted starting materials and acid.
-
Drying: Dry the pale solid in a vacuum oven at 80°C to a constant weight. The product is typically of high purity and can be used in the next step without further purification.
Act II: Synthesis of 2,3-Dichloroquinoxaline
This step transforms the stable dione into a highly reactive electrophilic intermediate. The hydroxyl groups of the quinoxaline-2,3-dione (in its enol tautomer form) are converted into excellent leaving groups (chlorine atoms).
-
Mechanism: The reaction with phosphoryl chloride (POCl₃) is a standard method for chlorinating heterocyclic ketones/amides.[3][4] The lone pair on the oxygen atom attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. A chloride ion, now a good nucleophile, attacks the carbon atom (C2 or C3), displacing the phosphate group and resulting in chlorination. The process repeats for the second hydroxyl group. The use of a catalytic amount of N,N-dimethylformamide (DMF) with thionyl chloride (SOCl₂) proceeds via the formation of the Vilsmeier reagent, which is a more potent chlorinating agent.[3]
-
Expert Insight: This reaction must be performed in a well-ventilated fume hood due to the corrosive and water-reactive nature of POCl₃ and SOCl₂. The quenching step is highly exothermic and requires careful, slow addition to ice. The resulting 2,3-dichloroquinoxaline is a versatile building block for introducing a wide range of nucleophiles via SNAr reactions.[4][5][6]
Field-Proven Protocol: 2,3-Dichloroquinoxaline
-
Setup: In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser and a drying tube. Add quinoxaline-2,3(1H,4H)-dione (0.05 mol, 8.1 g).
-
Reagent Addition: Carefully add phosphoryl chloride (POCl₃, 1.0 mol, 93 mL) to the flask. A catalytic amount of DMF (5-10 drops) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux (approx. 105-110°C) and maintain for 3-4 hours. The solid will gradually dissolve. Monitor the reaction's completion by TLC (Thin Layer Chromatography).[3]
-
Workup: Allow the reaction mixture to cool to room temperature. In a separate large beaker (2 L), prepare a slurry of crushed ice and water. Slowly and cautiously , pour the reaction mixture onto the ice with vigorous stirring. A precipitate will form.
-
Isolation: Collect the off-white to light brown solid by vacuum filtration. Wash the solid extensively with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from ethanol or isopropanol to yield pure 2,3-dichloroquinoxaline as white needles.[3]
Act III: Synthesis of this compound
This final stage is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nature of the two nitrogen atoms in the quinoxaline ring activates the C2 and C3 positions, making them susceptible to attack by nucleophiles.[5][7]
-
Mechanism: An ammonia source (the nucleophile) attacks the electrophilic carbon at either the C2 or C3 position (which are equivalent in 2,3-dichloroquinoxaline). This forms a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily broken. The aromaticity is restored by the expulsion of the chloride leaving group, resulting in the substitution product.
-
Expert Insight & Selectivity: The key to obtaining the mono-substituted product is controlling the reaction conditions. The introduction of the electron-donating amino group at the C2 position deactivates the ring toward further nucleophilic attack, making the second substitution at C3 slower. By using a stoichiometric amount of the ammonia source and maintaining a moderate temperature, the reaction can be stopped effectively after the first substitution.[5] Using excess ammonia and higher temperatures would lead to the formation of the 2,3-diaminoquinoxaline byproduct.
Field-Proven Protocol: this compound
-
Setup: In a sealed pressure vessel or a robust sealed tube, dissolve 2,3-dichloroquinoxaline (0.02 mol, 3.98 g) in 50 mL of ethanol or dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add a concentrated aqueous solution of ammonia (0.022 mol, ~1.5 mL of 28% NH₃ solution) or bubble anhydrous ammonia gas through the solution.
-
Reaction: Seal the vessel and heat the mixture to 70-80°C for 6-8 hours.[8] Monitor the progress by TLC, observing the consumption of the starting material and the formation of the product.
-
Workup: Cool the reaction vessel to room temperature. Pour the reaction mixture into 200 mL of cold water. A solid precipitate will form.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold water (2 x 30 mL).
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield this compound as a pure solid.
Part 3: Quantitative Data Summary
For ease of reference and reproducibility, the key quantitative parameters of the synthesis are summarized below.
| Step | Stage | Key Reactants | Molar Ratio (Typical) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ring Formation | o-Phenylenediamine / Oxalic Acid | 1 : 1.1 | 2M HCl (aq) | ~100 (Reflux) | 2 | >90% |
| 2 | Chlorination | Quinoxaline-2,3-dione / POCl₃ | 1 : 20 | Neet (POCl₃) | ~110 (Reflux) | 3-4 | 90-98%[3] |
| 3 | Amination (SNAr) | 2,3-Dichloroquinoxaline / Ammonia | 1 : 1.1 | Ethanol | 70-80 | 6-8 | 70-85% |
Part 4: Conclusion for the Modern Researcher
The synthesis of this compound is a foundational technique for chemists working in drug discovery and materials science. The three-act pathway described herein—cyclocondensation, chlorination, and regioselective amination—is reliable, scalable, and grounded in well-understood reaction mechanisms. Mastery of this sequence provides not just a single molecule, but the key to unlocking a vast chemical space of functionalized quinoxalines. By understanding the causality behind each transformation, the modern scientist is empowered to optimize, adapt, and innovate, pushing the boundaries of what is possible with this remarkable heterocyclic scaffold.
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of 3-Chloroquinoxalin-2-amine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 3-chloroquinoxalin-2-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile precursor for a wide range of biologically active compounds, including novel antibacterial and anticancer agents.[1] Its value lies in the differential reactivity of the C2 and C3 positions, allowing for sequential and selective functionalization. This guide provides an in-depth exploration of the primary synthetic pathway to this compound, offering detailed experimental protocols, mechanistic insights, and practical troubleshooting advice to empower researchers in their synthetic endeavors.
Strategic Overview: The Synthetic Blueprint
The synthesis of this compound is not a singular reaction but a strategic, multi-step process. The most robust and widely adopted pathway begins with the construction of the foundational quinoxaline ring system, followed by tailored modifications to install the desired chloro and amine functionalities. This approach ensures high yields and purity, providing a reliable source of the key intermediate for further derivatization.
The overall workflow can be visualized as a three-stage process:
Caption: High-level overview of the synthetic pathway.
This guide will dissect each stage, providing the chemical logic and actionable protocols necessary for successful execution in a laboratory setting.
Stage 1: Synthesis of the Quinoxaline-2,3-dione Core
The journey begins with the formation of the quinoxaline heterocycle. The classical and most efficient method is the condensation reaction between an o-phenylenediamine and an α-dicarbonyl compound.[2][3] For our purpose, the ideal dicarbonyl precursor is oxalic acid, which directly yields the stable and easily purifiable quinoxaline-2,3-dione intermediate.
Causality & Expertise: The reaction proceeds via a double condensation mechanism. The nucleophilic amine groups of the o-phenylenediamine attack the electrophilic carbonyl carbons of oxalic acid, followed by dehydration to form the fused pyrazine ring. This method is highly reliable due to the thermodynamic stability of the resulting heterocyclic product. Green chemistry approaches, such as solvent-free grinding, have also proven effective for this transformation.[4][5]
Experimental Protocol 1: Synthesis of Quinoxaline-2,3-dione
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Oxalic acid dihydrate (1.0 eq)
-
Hydrochloric acid (4 M aqueous solution)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend o-phenylenediamine (e.g., 10.8 g, 100 mmol) in 150 mL of 4 M HCl.
-
Add a solution of oxalic acid dihydrate (e.g., 12.6 g, 100 mmol) in 50 mL of deionized water to the suspension.
-
Heat the mixture to reflux (approx. 100-110 °C) and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid sequentially with cold deionized water (3 x 50 mL) and then cold ethanol (2 x 30 mL) to remove unreacted starting materials and impurities.
-
Dry the resulting pale solid under vacuum to yield quinoxaline-2,3-dione. The product is typically of high purity and can be used in the next step without further purification.
Stage 2: Synthesis of 2,3-Dichloroquinoxaline
With the quinoxaline-2,3-dione in hand, the next critical step is to convert the hydroxyl groups (in the tautomeric enol form) into reactive chloro groups. This is achieved through a robust chlorination reaction, transforming the stable dione into the highly versatile electrophile, 2,3-dichloroquinoxaline (DCQX).[6][7]
Causality & Expertise: The choice of chlorinating agent is critical. Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are the most common reagents.[8][9][10] POCl₃ is often preferred as it acts as both the chlorinating agent and the solvent in many procedures, driving the reaction to completion. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction with SOCl₂ by forming the reactive Vilsmeier reagent in situ. The mechanism involves the activation of the carbonyl oxygen followed by nucleophilic attack by the chloride ion.
| Reagent | Typical Conditions | Advantages | Considerations |
| POCl₃ | Reflux, neat or with a co-solvent | High reactivity; can serve as solvent | Highly corrosive; workup requires careful quenching |
| SOCl₂ / DMF | Reflux in an inert solvent (e.g., 1-chlorobutane) | Milder conditions possible; easier workup | DMF catalyst is essential; SO₂ gas is evolved |
Table 1: Comparison of Common Chlorinating Agents.
Experimental Protocol 2: Synthesis of 2,3-Dichloroquinoxaline using POCl₃
Materials:
-
Quinoxaline-2,3-dione (1.0 eq)
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
Dichloromethane (DCM) or Ethyl Acetate
Procedure:
-
Safety First: This procedure must be performed in a certified chemical fume hood. POCl₃ is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
To a round-bottom flask, add quinoxaline-2,3-dione (e.g., 5.0 g, 30.8 mmol).
-
Carefully add phosphorus oxychloride (e.g., 20 mL) to the flask.
-
Fit the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux (approx. 100 °C) for 3-4 hours.[9] The solid should completely dissolve, and the solution will darken.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction to cool to room temperature. Slowly and carefully pour the reaction mixture onto a stirred beaker of crushed ice (approx. 200 g). Perform this step with extreme caution behind a blast shield , as the quenching of excess POCl₃ is highly exothermic.
-
A precipitate will form. Continue stirring until all the ice has melted.
-
Extract the aqueous slurry with dichloromethane or ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude 2,3-dichloroquinoxaline. The product can be further purified by recrystallization from ethanol or by column chromatography.
Stage 3: Selective Synthesis of this compound
This is the most nuanced stage of the synthesis, where selectivity is paramount. 2,3-dichloroquinoxaline is a potent electrophile, susceptible to nucleophilic aromatic substitution (SNAr).[7][11] The two chlorine atoms exhibit different reactivity due to the electronic influence of the ring nitrogens, allowing for the selective replacement of one chlorine atom.
Mechanistic Insight: The quinoxaline ring nitrogens are electron-withdrawing, which activates the C2 and C3 positions towards nucleophilic attack. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. By carefully controlling the reaction conditions (temperature, stoichiometry, and solvent), one can favor the monosubstitution product over the disubstitution product.
Caption: Decision logic for selective monosubstitution.
Experimental Protocol 3: Selective Amination of 2,3-Dichloroquinoxaline
Materials:
-
2,3-Dichloroquinoxaline (1.0 eq)
-
Amine source (e.g., primary or secondary amine, 2.0 eq)
-
Ethanol
-
Deionized water
Procedure:
-
In a sealed reaction vessel or a round-bottom flask with a reflux condenser, dissolve 2,3-dichloroquinoxaline (e.g., 2.0 g, 10.0 mmol) in ethanol (50 mL).
-
Add the desired amine nucleophile (20.0 mmol). For the parent this compound, a solution of ammonia in ethanol or aqueous ammonium hydroxide can be used. For substituted derivatives, primary or secondary amines are used directly.[8]
-
Heat the reaction mixture to 70 °C and stir for 6-12 hours.[8] The progress should be carefully monitored by TLC to maximize the formation of the monosubstituted product and minimize the formation of the diamine byproduct.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
If a precipitate has formed, collect it by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound or its N-substituted derivative.
Troubleshooting and Key Insights
| Issue | Potential Cause | Recommended Solution |
| Low yield in chlorination (Step 2) | Incomplete reaction; moisture contamination. | Ensure anhydrous conditions. Extend reflux time and monitor by TLC. Use fresh POCl₃. |
| Poor selectivity in amination (Step 3) | Reaction temperature too high; excess amine; prolonged reaction time. | Reduce temperature to 60-70°C. Use closer to 1.5-2.0 eq of the amine. Monitor reaction closely by TLC and stop once the starting material is consumed. |
| No precipitation of product | Product is soluble in the reaction solvent. | Concentrate the reaction mixture and attempt to precipitate by adding an anti-solvent (e.g., cold water or hexane). |
| Difficult purification | Similar polarity of starting material, mono-, and di-substituted products. | Utilize a shallow gradient for column chromatography. Consider derivatizing the amine for easier separation if applicable. |
Table 2: Common Troubleshooting Scenarios.
Conclusion and Future Directions
The synthesis of this compound is a cornerstone technique for chemists working on quinoxaline-based drug discovery programs. The protocols detailed herein provide a reliable and well-understood pathway to this invaluable intermediate. Once obtained, the this compound scaffold opens a gateway to vast chemical diversity. The remaining chlorine atom at the C3 position is readily displaced by other nucleophiles or can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination), allowing for the construction of complex molecular architectures with significant therapeutic potential.[1][12][13]
References
- 1. This compound|Antibacterial Research Compound [benchchem.com]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. mtieat.org [mtieat.org]
- 4. ias.ac.in [ias.ac.in]
- 5. ijpda.org [ijpda.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. benchchem.com [benchchem.com]
Palladium-catalyzed synthesis of 3-aryl-quinoxalin-2-amines
Application Notes & Protocols
Topic: Palladium-Catalyzed Synthesis of 3-Aryl-Quinoxalin-2-amines: A Comprehensive Guide to Mechanism, Optimization, and Application
Audience: Researchers, scientists, and drug development professionals.
Abstract
The quinoxaline scaffold is a privileged heterocyclic motif found in a multitude of biologically active compounds, making it a focal point in medicinal chemistry and drug discovery.[1][2] Among its derivatives, 3-aryl-quinoxalin-2-amines are of particular interest due to their potential as therapeutic agents. Traditional synthetic routes to these compounds often suffer from harsh conditions and limited substrate scope. This guide provides an in-depth exploration of a powerful and versatile alternative: the palladium-catalyzed C-N cross-coupling reaction, commonly known as the Buchwald-Hartwig Amination.[3] We will dissect the underlying mechanism, provide detailed, field-tested protocols, and offer insights into reaction optimization and troubleshooting, enabling researchers to confidently apply this methodology in their own laboratories.
Mechanistic Rationale: The "Why" Behind the Reaction
The synthesis of 3-aryl-quinoxalin-2-amines via this method is a specific application of the broader Buchwald-Hartwig Amination, a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds.[4] The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to couple an amine with an aryl halide. Understanding this catalytic cycle is paramount for rational optimization and troubleshooting.
The generally accepted mechanism proceeds through three primary stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (typically C-Cl or C-Br) of the 3-aryl-2-haloquinoxaline substrate. This is often the rate-determining step and results in a Pd(II) complex.[5] The reactivity of the aryl halide generally follows the trend: Ar-I > Ar-Br > Ar-Cl.[6]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[7] The choice of base is critical and must be strong enough to deprotonate the amine but not so harsh as to decompose the starting materials or products.
-
Reductive Elimination: The final step involves the formation of the desired C-N bond as the aryl group and the amido group are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]
Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination. 'L' represents the phosphine ligand.
Core Components: A Scientist's Guide to Reagent Selection
The success of the C-N coupling is not accidental; it is the result of a carefully orchestrated interplay between the catalyst, ligand, base, and solvent.
-
Palladium Precatalyst: While various sources can generate the active Pd(0) species, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are the most common and commercially available precatalysts.[9][10] Pd(OAc)₂ requires in-situ reduction to Pd(0), often by the phosphine ligand or amine, whereas Pd₂(dba)₃ is already a Pd(0) source.[6]
-
The Ligand (The Catalyst's Co-pilot): The ligand is arguably the most critical factor influencing the reaction's outcome. It stabilizes the palladium center, promotes oxidative addition, and facilitates the crucial reductive elimination step.[10]
-
First-Generation: Simple phosphines like P(o-tolyl)₃ were used in early studies but had limited scope.[3]
-
Bidentate Ligands: Ligands like BINAP and DPPF offered improvements, allowing for the coupling of primary amines.[3][7]
-
Bulky, Electron-Rich Monophosphine Ligands: The development of ligands such as XPhos, SPhos, and RuPhos revolutionized the field. Their steric bulk and electron-donating properties accelerate reductive elimination and allow for the coupling of challenging substrates, including less reactive aryl chlorides, often at lower temperatures.[7][9] For the synthesis of 3-aryl-quinoxalin-2-amines from 2-chloro or 2-bromo precursors, these advanced ligands are highly recommended.
-
-
The Base: The base's primary role is to deprotonate the amine, generating the active nucleophile for the catalytic cycle.
-
Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOt-Bu) and potassium tert-butoxide (KOt-Bu) are highly effective for a broad range of amines.[9]
-
Milder Carbonate Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used for more sensitive substrates or when coupling with more acidic N-H bonds (e.g., anilines), though they may require higher reaction temperatures.[7]
-
-
Solvent: Anhydrous, aprotic solvents are essential. Toluene, dioxane, and tetrahydrofuran (THF) are standard choices, with toluene often being preferred for its higher boiling point, which can facilitate reactions with less reactive substrates.[7]
Experimental Protocol: Synthesis of 3-Phenyl-N-morpholinoquinoxalin-2-amine
This protocol provides a representative procedure for the coupling of a 3-aryl-2-chloroquinoxaline with a secondary amine.
Reagents & Equipment:
-
2-Chloro-3-phenylquinoxaline (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere manifold (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a stir bar, add 2-chloro-3-phenylquinoxaline, Pd(OAc)₂, XPhos, and NaOt-Bu.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by the addition of morpholine.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 3-phenyl-N-morpholinoquinoxalin-2-amine.
Figure 2: Step-by-step experimental workflow for the synthesis.
Optimization & Data
The choice of reaction parameters can dramatically influence yield and purity. Below is a representative table illustrating the optimization of a model reaction.
Table 1: Optimization of Reaction Conditions for C-N Coupling
| Entry | Ligand (4 mol%) | Base (1.4 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | P(o-tolyl)₃ | NaOt-Bu | Toluene | 100 | 24 | <10 |
| 2 | BINAP | NaOt-Bu | Toluene | 100 | 24 | 45 |
| 3 | XPhos | K₂CO₃ | Toluene | 100 | 24 | 62 |
| 4 | XPhos | NaOt-Bu | THF | 65 | 24 | 78 |
| 5 | XPhos | NaOt-Bu | Toluene | 100 | 16 | 92 |
Conditions: 2-Chloro-3-phenylquinoxaline (1.0 mmol), Morpholine (1.2 mmol), Pd(OAc)₂ (2 mol%). Yields are for isolated product.
This data clearly demonstrates the superiority of bulky monophosphine ligands like XPhos (Entries 3-5 vs. 1-2) and the efficacy of a strong base like NaOt-Bu in a high-boiling solvent (Entry 5).
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Poor quality or wet solvent/reagents. | 1. Ensure a rigorously inert atmosphere.2. Switch to a stronger base (e.g., K₂CO₃ to NaOt-Bu).3. Use freshly distilled/dried solvents and pure reagents. |
| Formation of Side Products | 1. Hydrodehalogenation (replacement of halide with -H).2. Catalyst decomposition. | 1. This can compete with reductive elimination. Ensure the amine is present in sufficient excess. Lowering temperature may help.2. Increase ligand-to-palladium ratio (e.g., from 2:1 to 4:1). |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Sterically hindered substrates. | 1. Increase reaction time and/or temperature.2. Switch to a more active catalyst system (e.g., a different generation Buchwald-Hartwig precatalyst) and ensure a strong base is used. |
Conclusion
The palladium-catalyzed amination of 3-aryl-2-haloquinoxalines is a robust and highly modular method for accessing the valuable 3-aryl-quinoxalin-2-amine scaffold. By understanding the core mechanism and making rational choices regarding the ligand, base, and reaction conditions, researchers can efficiently synthesize a diverse library of these compounds. The protocols and insights provided herein serve as a validated starting point for further exploration and application in the fields of medicinal chemistry and materials science.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. jk-sci.com [jk-sci.com]
- 8. youtube.com [youtube.com]
- 9. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Chloroquinoxalin-2-amine
<
Abstract
This document provides a comprehensive guide to the Buchwald-Hartwig amination of 3-chloroquinoxalin-2-amine, a critical transformation for the synthesis of diverse nitrogen-containing heterocyclic compounds prevalent in medicinal chemistry and materials science. We delve into the mechanistic underpinnings of this palladium-catalyzed cross-coupling reaction, offer a detailed and optimized experimental protocol, and provide extensive troubleshooting guidance. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Introduction: The Significance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries where arylamines are ubiquitous structural motifs.[1] The Buchwald-Hartwig amination has emerged as a revolutionary method for the formation of these bonds, offering a broad substrate scope and functional group tolerance that surpasses traditional methods like nucleophilic aromatic substitution.[2] This palladium-catalyzed cross-coupling reaction facilitates the union of an aryl halide with an amine in the presence of a base and a suitable phosphine ligand.[3]
The quinoxaline scaffold is a privileged heterocycle, frequently found in biologically active molecules. The ability to functionalize the 3-position of a 2-aminoquinoxaline core opens up vast chemical space for the development of novel therapeutic agents and functional materials. This guide specifically addresses the challenges and solutions associated with the Buchwald-Hartwig amination of this compound, an electron-rich and potentially coordinating substrate.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst that oscillates between the Pd(0) and Pd(II) oxidation states.[4] Understanding this cycle is crucial for rational optimization of reaction conditions.
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) intermediate.[1]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.[5]
-
Reductive Elimination: The final step involves the formation of the new C-N bond and regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
The efficiency of each step is highly dependent on the choice of ligand, base, solvent, and temperature. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[1]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Optimized Protocol: Amination of this compound
This protocol has been optimized for the coupling of various primary and secondary amines with this compound. It is crucial to maintain an inert atmosphere throughout the reaction to prevent catalyst deactivation.
Reagents and Equipment
| Reagent/Equipment | Recommended Specifications |
| Palladium Precatalyst | PEPPSI-IPr, XPhos Pd G3, or RuPhos Pd G3 |
| Ligand | XPhos, RuPhos, or BrettPhos |
| Base | Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) |
| Solvent | Anhydrous Toluene or Dioxane |
| Substrates | This compound, Amine (1.2-1.5 equiv.) |
| Reaction Vessel | Oven-dried Schlenk tube or microwave vial with a magnetic stir bar |
| Inert Gas | Argon or Nitrogen |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium precatalyst (0.02 equiv.), and the ligand (0.04 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add the base (1.4 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe to achieve a substrate concentration of 0.1-0.2 M.
-
Reaction Conditions: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously. For microwave-assisted reactions, typical conditions are 120-150 °C for 30-60 minutes.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Key Parameter Optimization
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of several key parameters. The electron-rich nature of the quinoxaline ring and the presence of the free amine can influence catalyst activity.
| Parameter | Recommended Choice | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ with a ligand, or a pre-catalyst. | Pre-catalysts offer better air and moisture stability and generate the active Pd(0) species more reliably.[6] |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, RuPhos). | These ligands promote the formation of the monoligated palladium species, which enhances the rates of both oxidative addition and reductive elimination.[1] |
| Base | NaOtBu, K₂CO₃, or Cs₂CO₃. | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. The choice of base can be critical for substrates with base-sensitive functional groups.[4] |
| Solvent | Toluene, Dioxane, or THF. | Aprotic solvents are generally preferred. Toluene is a common choice due to its high boiling point and ability to dissolve a wide range of substrates.[6] |
| Temperature | 80-120 °C (conventional heating) or 120-150 °C (microwave). | Higher temperatures are often necessary to drive the reaction to completion, especially with less reactive aryl chlorides. |
Troubleshooting Guide
Even with an optimized protocol, challenges can arise. This section provides a systematic approach to troubleshooting common issues.
Caption: A workflow for troubleshooting common issues.
Common Problems and Solutions:
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium precatalyst is fresh and has been stored properly. Consider using a different generation of precatalyst.
-
Poor Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. Ensure all glassware is oven-dried and the system is thoroughly purged with an inert gas.
-
Sub-optimal Ligand/Base Combination: The choice of ligand and base is critical and substrate-dependent. Screen a variety of bulky phosphine ligands and bases.
-
-
Side Product Formation:
-
Hydrodehalogenation: This occurs when the aryl halide is reduced instead of undergoing amination. This can sometimes be suppressed by using a less sterically hindered ligand or a weaker base.
-
Homocoupling: Dimerization of the amine or aryl halide can occur. Changing the ligand or lowering the reaction temperature may mitigate this.
-
Conclusion
The Buchwald-Hartwig amination of this compound is a robust and versatile method for the synthesis of a wide array of substituted quinoxalinamines. By understanding the underlying mechanism and carefully optimizing the reaction parameters, researchers can efficiently access novel compounds with significant potential in drug discovery and materials science. This guide provides a solid foundation for the successful implementation of this powerful synthetic transformation.
References
- 1. youtube.com [youtube.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Quinoxaline Derivatives
Introduction: Accelerating Discovery with Microwave-Assisted Organic Synthesis
The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, exhibiting a wide array of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] Furthermore, these compounds are pivotal in the development of organic light-emitting diodes (OLEDs), fluorescent materials, and dyes.[3] The classical synthesis of quinoxalines, typically involving the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, often requires prolonged reaction times, elevated temperatures, and frequently utilizes hazardous solvents and catalysts.[2][4][5]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing many of the limitations of conventional heating methods.[6][7] By utilizing microwave irradiation, chemical reactions can be accelerated from hours to mere minutes, often with improved yields and enhanced product purity.[6][8] This is achieved through rapid, uniform heating of the reactants and solvent, a stark contrast to the often inefficient and uneven heat transfer of an oil bath.[6][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient synthesis of quinoxaline derivatives using microwave irradiation, complete with detailed protocols and an exploration of the underlying scientific principles.
The Science Behind Microwave-Assisted Synthesis: More Than Just Rapid Heating
Microwave energy interacts with polar molecules and ions in the reaction mixture, causing them to rapidly oscillate and rotate.[6] This generates heat through molecular friction, leading to a rapid and uniform increase in temperature throughout the reaction vessel.[6][8] This direct and efficient energy transfer is a key advantage over conventional heating, which relies on slower conduction and convection.[8]
The benefits of MAOS extend beyond just speed. The precise temperature control offered by modern microwave reactors minimizes the risk of thermal degradation of sensitive compounds, leading to cleaner reactions and fewer byproducts.[6] Furthermore, the ability to rapidly screen various reaction conditions (e.g., temperature, time, solvent, catalyst) makes it an invaluable tool for high-throughput synthesis and the rapid generation of compound libraries for drug discovery.[1] From a green chemistry perspective, MAOS significantly reduces energy consumption and often allows for the use of less solvent, or even solvent-free conditions, minimizing waste and environmental impact.[6][9][10]
Reaction Mechanism: The Formation of the Quinoxaline Ring
The fundamental reaction for quinoxaline synthesis is the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The generally accepted mechanism proceeds as follows:
-
Nucleophilic Attack: One of the amino groups of the o-phenylenediamine acts as a nucleophile and attacks one of the carbonyl carbons of the 1,2-dicarbonyl compound.
-
Proton Transfer & Dehydration: A series of proton transfers and the elimination of a water molecule leads to the formation of an imine intermediate.
-
Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.
-
Final Dehydration: A final dehydration step results in the formation of the aromatic quinoxaline ring.
Microwave irradiation accelerates this process by efficiently overcoming the activation energy barriers of these steps.
References
- 1. benchchem.com [benchchem.com]
- 2. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ecommons.udayton.edu [ecommons.udayton.edu]
- 4. mtieat.org [mtieat.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 7. Microwave assisted green organic synthesis [wisdomlib.org]
- 8. ajchem-a.com [ajchem-a.com]
- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 10. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Quinoxaline Scaffold: A Privileged Structure for Kinase Inhibitor Drug Discovery
An In-depth Guide to the Derivatization of 3-Chloroquinoxalin-2-amine for the Development of Novel Kinase Inhibitors
The quinoxaline core, a heterocyclic motif formed by the fusion of benzene and pyrazine rings, has emerged as a "privileged scaffold" in the field of medicinal chemistry.[1] Its derivatives have garnered substantial interest due to their wide-ranging and potent pharmacological activities.[1][2][3] This versatile structure serves as a valuable template for designing and synthesizing novel therapeutic agents for a multitude of diseases, including cancer and infectious diseases.[1][4]
Within the vast chemical space of quinoxaline derivatives, those functionalized at the 2 and 3 positions have shown particular promise as kinase inhibitors.[5][6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The structural rigidity and electron-rich nature of the quinoxaline ring system allow for specific interactions with the ATP-binding pocket of various kinases, making it an attractive starting point for inhibitor design.[7]
This technical guide provides a comprehensive overview of the synthetic strategies for the derivatization of a key building block, this compound, to generate libraries of potential kinase inhibitors. We will delve into the mechanistic underpinnings of the key chemical transformations, provide detailed experimental protocols, and discuss the structure-activity relationships that guide the design of next-generation therapeutics.
Strategic Derivatization of this compound
The this compound scaffold presents two primary points for chemical modification: the chloro group at the C3 position and the amino group at the C2 position. The chlorine atom serves as a versatile handle for introducing a wide array of substituents via cross-coupling reactions, while the amino group can be functionalized through various condensation and acylation reactions. This dual functionality allows for the systematic exploration of the chemical space around the quinoxaline core to optimize potency and selectivity against specific kinase targets.
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds.[8][9] Two of the most powerful of these transformations, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are particularly well-suited for the derivatization of this compound.
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (typically a boronic acid or its ester) with an organohalide.[10] This reaction is prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[11] In the context of this compound, the Suzuki coupling allows for the introduction of various aryl and heteroaryl moieties at the C3 position, which can be crucial for establishing key interactions within the kinase active site.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound, the boronic acid, the palladium catalyst, and the base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction to 80-120 °C and stir for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new carbon-nitrogen bond.[9][12] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[13][14] For the derivatization of this compound, this method allows for the introduction of a diverse range of primary and secondary amines at the C3 position, providing access to a rich chemical space for kinase inhibitor development.[15]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, combine the palladium precatalyst and the phosphine ligand in a dry reaction vessel.
-
Add the base, this compound, and the amine to the vessel.
-
Add the anhydrous solvent and seal the vessel.
-
Heat the reaction mixture to 80-110 °C for 2-24 hours, monitoring its progress by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 3-aminoquinoxaline derivative.
Structure-Activity Relationship (SAR) Insights
The systematic derivatization of the this compound scaffold allows for the exploration of structure-activity relationships (SAR), which are crucial for optimizing the potency and selectivity of kinase inhibitors.[6][16][17][18] The substituents introduced at the C3 position can modulate the electronic properties of the quinoxaline ring and engage in specific interactions with amino acid residues in the kinase active site. For example, the introduction of hydrogen bond donors and acceptors can lead to enhanced binding affinity.[18] The nature and size of the substituent can also influence the overall conformation of the inhibitor, affecting its fit within the binding pocket.
| Position of Substitution | Type of Substituent | Potential Impact on Kinase Inhibition |
| C3 | Aryl/Heteroaryl groups | Can form π-stacking interactions with aromatic residues in the active site. |
| (via Suzuki Coupling) | Can introduce hydrogen bond donors/acceptors to interact with the hinge region. | |
| C3 | Primary/Secondary Amines | Can act as hydrogen bond donors or acceptors. |
| (via Buchwald-Hartwig) | Can be further functionalized to extend into other pockets of the active site. | |
| N1/N4 | Alkyl/Aryl groups | Can modulate solubility and metabolic stability. |
| (on the quinoxaline core) | Can influence the overall electronic properties of the scaffold. |
Conclusion
The derivatization of this compound through powerful synthetic methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination provides a robust platform for the discovery of novel kinase inhibitors. The ability to systematically modify the quinoxaline scaffold allows for a detailed exploration of the structure-activity landscape, paving the way for the development of potent and selective therapeutics for a range of diseases. This guide serves as a foundational resource for researchers embarking on the design and synthesis of the next generation of quinoxaline-based kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. An appraisal on synthetic and pharmaceutical perspectives of quinoxaline 1,4-di-N-oxide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 4. mdpi.com [mdpi.com]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 3-Chloroquinoxalin-2-amine in High-Throughput Screening Libraries for Drug Discovery
Abstract
The quinoxaline scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with applications in oncology, infectious diseases, and neurology.[1][2] 3-Chloroquinoxalin-2-amine stands out as a critical and versatile chemical intermediate, providing a robust platform for the synthesis of diverse compound libraries.[3] Its strategic placement of amine and chloro groups allows for sequential and targeted chemical modifications, making it an ideal starting point for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. This guide provides an in-depth look at the strategic use of this compound in drug discovery, complete with detailed protocols for library synthesis and a representative HTS assay for identifying novel kinase inhibitors.
The Strategic Importance of the Quinoxaline Scaffold
Quinoxaline derivatives have garnered significant attention from medicinal chemists due to their wide spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][4][5] Several quinoxaline-based drugs have reached the market, validating the therapeutic potential of this heterocyclic system.[6] The quinoxaline core acts as a versatile scaffold that can be readily functionalized to create libraries of molecules with diverse chemical and physical properties, which is essential for exploring vast biological target space.[7][8]
This compound: A Versatile Building Block
This compound is a particularly valuable starting material for library synthesis. The molecule features two key reactive sites:
-
A nucleophilic 2-amino group: This can be acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents.
-
An electrophilic 3-chloro group: The chlorine atom is an excellent leaving group, readily displaced by various nucleophiles (e.g., amines, thiols, alcohols) through nucleophilic aromatic substitution (SNAr) reactions.[3]
This differential reactivity allows for a controlled, stepwise synthesis of a diverse library of 2,3-disubstituted quinoxalines, making it a powerful tool for structure-activity relationship (SAR) studies.[2]
Workflow for Library Synthesis & High-Throughput Screening
A typical workflow for leveraging this compound in a drug discovery campaign involves two main phases: the synthesis of a focused library of derivatives and the subsequent high-throughput screening of this library against a specific biological target.
Caption: General workflow from library synthesis to hit identification.
Protocol: Parallel Synthesis of a Quinoxaline Library
This protocol describes a method for generating a small, diverse library from this compound using parallel synthesis techniques suitable for an HTS campaign. The reactions are designed to be performed in 96-well deep-well plates.
Materials & Reagents
-
This compound
-
A diverse set of primary and secondary amines (Building Block Library A)
-
A diverse set of sulfonyl chlorides (Building Block Library B)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Diisopropylethylamine (DIPEA)
-
96-well deep-well reaction blocks
-
Automated liquid handler (optional, but recommended)
-
Centrifugal evaporator
-
LC-MS for quality control
Step-by-Step Synthesis Protocol
Step 1: Nucleophilic Aromatic Substitution at the C3 Position
-
Prepare a stock solution of this compound (e.g., 0.2 M in DMF).
-
In each well of a 96-well deep-well plate, add 200 µL of the this compound stock solution.
-
Add 1.2 equivalents of a unique amine from Building Block Library A to each well.
-
Add 3.0 equivalents of DIPEA to each well to act as a base.
-
Seal the plate and heat at 80°C for 16 hours with shaking.
-
After cooling to room temperature, evaporate the solvent using a centrifugal evaporator. This creates an intermediate plate of 2-amino-3-(substituted-amino)quinoxalines.
Step 2: Acylation of the C2-Amine
-
Re-dissolve the dried intermediates from Step 1 in 200 µL of DCM.
-
Add 3.0 equivalents of DIPEA to each well.
-
Add 1.2 equivalents of a unique sulfonyl chloride from Building Block Library B to each well.
-
Seal the plate and shake at room temperature for 8 hours.
-
Quench the reaction by adding 100 µL of water to each well.
-
Extract the product by adding 400 µL of ethyl acetate, shaking, and then carefully removing the organic layer to a new 96-well plate.
-
Evaporate the solvent to yield the final library of compounds.
Step 3: Quality Control and Plating
-
Re-dissolve the final compounds in 100% DMSO to a stock concentration of 10 mM.
-
Perform quality control on a representative selection of compounds (e.g., 5-10%) using LC-MS to confirm identity and purity.
-
Transfer the library to 384-well screening plates using an automated liquid handler.
Application Protocol: HTS for Novel Protein Kinase Inhibitors
Quinoxaline derivatives are well-documented as inhibitors of various protein kinases, which are high-value targets in oncology.[9] This protocol details a luminescent-based, homogeneous HTS assay to screen the newly synthesized quinoxaline library against a representative protein kinase, such as Aurora Kinase A.
Principle of the Assay
This assay utilizes the Kinase-Glo® Luminescent Kinase Assay technology.[9] The amount of ATP remaining in solution after a kinase reaction is measured. Active kinase consumes ATP, leading to a lower signal, while inhibition of the kinase results in less ATP consumption and a higher luminescent signal.
Caption: Principle of the Kinase-Glo® luminescent assay.
Materials & Reagents
-
Enzyme: Recombinant Human Aurora Kinase A
-
Substrate: Kemptide (LRRASLG)
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
-
Compound Library: Quinoxaline derivatives at 10 mM in DMSO
-
Control Inhibitor: A known Aurora Kinase A inhibitor (e.g., Alisertib)
-
Assay Plates: 384-well, white, solid-bottom plates
-
Reagent: Kinase-Glo® Luminescent Kinase Assay Kit
-
Instrumentation: Automated liquid handler, plate shaker, luminometer
HTS Protocol (384-Well Format)
-
Compound Plating: Using an automated liquid handler, transfer 50 nL of each compound from the 10 mM library stock plate to the assay plate. This results in a final screening concentration of 10 µM in a 5 µL reaction volume.
-
Negative Control: Add 50 nL of DMSO to 16 wells.
-
Positive Control: Add 50 nL of a 10 mM stock of Alisertib to 16 wells.
-
-
Enzyme & Substrate Addition: Prepare a 2X Enzyme/Substrate Mix in assay buffer containing Aurora Kinase A and Kemptide. Add 2.5 µL of this mix to all wells of the assay plate.
-
Initiate Kinase Reaction: Prepare a 2X ATP solution in assay buffer. Add 2.5 µL of the ATP solution to all wells to start the reaction. The final volume is 5 µL.
-
Incubation: Shake the plate for 1 minute and then incubate at room temperature for 60 minutes.
-
Signal Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 5 µL of the Kinase-Glo® reagent to all wells.
-
Shake the plate for 2 minutes to induce cell lysis and mix reagents.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
-
Data Acquisition: Read the luminescence on a plate reader with an integration time of 0.5-1 second per well.
Data Analysis and Hit Identification
-
Calculate Percent Inhibition:
-
Average the signals from the negative (DMSO) and positive (Alisertib) control wells.
-
Normalize the data for each compound well using the formula: % Inhibition = 100 * (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)
-
-
Assess Assay Quality (Z'-factor):
-
Hit Selection:
-
A "hit" is defined as a compound that exhibits a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
Table 1: Representative HTS Data and Quality Control
| Parameter | Value | Interpretation |
| Mean Negative Control Signal | 850,000 RLU | Baseline kinase activity |
| Mean Positive Control Signal | 50,000 RLU | Fully inhibited kinase |
| SD Negative Control | 45,000 RLU | Low variability in baseline |
| SD Positive Control | 8,000 RLU | Low variability in inhibition |
| Z'-factor | 0.82 | Excellent assay quality |
| Hit Threshold | >50% Inhibition | - |
| Number of Hits | 78 / 10,000 | 0.78% Hit Rate |
Post-HTS Triage and Lead Development
Identified hits from the primary screen require a cascade of follow-up studies to confirm their activity and assess their drug-like properties. This process, often called a "screening tree," is crucial for prioritizing the most promising compounds for further development.[12]
-
Hit Confirmation: Re-test the primary hits in the same assay to eliminate false positives.
-
Dose-Response Analysis: Test confirmed hits at multiple concentrations to determine their potency (IC₅₀).
-
Counter-Screens: Perform assays to check for off-target effects or promiscuous inhibition (e.g., assays for luciferase inhibition).
-
Orthogonal Assays: Validate hits in a different assay format that measures the same biological endpoint (e.g., a fluorescence polarization assay).
-
Structure-Activity Relationship (SAR) Analysis: Analyze the IC₅₀ data in the context of the compound structures to identify key chemical features responsible for activity. This analysis guides the next round of chemical synthesis to optimize potency and selectivity.
Conclusion
This compound is an exemplary starting scaffold for the generation of diverse chemical libraries tailored for high-throughput screening. Its versatile chemistry allows for the systematic exploration of chemical space around the privileged quinoxaline core. By combining efficient parallel synthesis with robust and automated HTS assays, such as the luminescent kinase assay described, research and drug development professionals can significantly accelerate the identification of novel, potent, and selective lead compounds for a wide range of therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 6. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 8. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.co.uk [promega.co.uk]
- 10. promega.com [promega.com]
- 11. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Synthesis of fluorescent probes from 3-Chloroquinoxalin-2-amine
An In-depth Technical Guide to the Synthesis of Fluorescent Probes from 3-Chloroquinoxalin-2-amine
This guide provides a comprehensive overview and detailed protocols for the synthesis of novel fluorescent probes starting from the versatile building block, this compound. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and application of advanced fluorescent imaging and sensing agents. We will delve into the strategic chemical transformations, explain the rationale behind experimental choices, and provide validated, step-by-step protocols for the synthesis of a diverse range of quinoxaline-based fluorophores.
The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science due to its inherent chemical stability and rich photophysical properties.[1] By strategically modifying the 3-position of the 2-aminoquinoxaline core, it is possible to tune the electronic and photophysical characteristics of the resulting molecules, leading to the development of probes with tailored absorption and emission profiles, large Stokes shifts, and high quantum yields.[2][3]
Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling Reactions
The functionalization of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. These powerful synthetic methods allow for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and broad functional group tolerance. The two primary strategies we will focus on are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for creating a C-C bond between the quinoxaline core and various aryl or heteroaryl moieties. This reaction typically involves the coupling of an aryl halide (in our case, this compound) with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[4][5]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for achieving high yields, especially with a potentially less reactive substrate like a chloroquinoxaline.[5] Catalyst systems like Pd(dppf)Cl₂ or a combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) are often employed to facilitate the oxidative addition step, which can be challenging for aryl chlorides.[6]
-
Base: A base is required to activate the boronic acid for transmetalation.[5] Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and the stability of the boronic acid.
-
Solvent: The reaction is typically carried out in a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water. The aqueous phase is necessary for the dissolution of the inorganic base and to facilitate the transmetalation step.[6]
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Catalytic Cycle of Suzuki-Miyaura Coupling:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]
Protocol 1: Synthesis of 3-(Aryl)quinoxalin-2-amines via Suzuki-Miyaura Coupling
This protocol is a general procedure and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5 mol%)[7]
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Add the degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 v/v ratio) via syringe.
-
Heat the reaction mixture to 90-120 °C with vigorous stirring.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer three times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 3-(aryl)quinoxalin-2-amine.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[8][9] This reaction enables the coupling of this compound with a wide variety of primary and secondary amines, including those that are part of a fluorescent scaffold.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The success of the Buchwald-Hartwig amination of aryl chlorides is highly dependent on the use of bulky, electron-rich phosphine ligands. These ligands, such as those from the Buchwald (e.g., XPhos, SPhos) or Hartwig groups, promote the oxidative addition of the palladium catalyst to the C-Cl bond and facilitate the reductive elimination step.[8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃).[10] The choice of base can influence the reaction rate and substrate scope.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent side reactions.[11]
Experimental Workflow for Buchwald-Hartwig Amination:
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle of Buchwald-Hartwig Amination:
Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.[9]
Protocol 2: Synthesis of 3-(Amino)quinoxalin-2-amines via Buchwald-Hartwig Amination
This is a general protocol and should be optimized for the specific amine used.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk flask, add Pd(OAc)₂, XPhos, and NaOtBu.
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add this compound and the desired amine to the flask.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-(amino)quinoxalin-2-amine.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Photophysical Properties of Synthesized Quinoxaline-Based Probes
The photophysical properties of the synthesized fluorescent probes are paramount to their application. Key parameters include the absorption maximum (λabs), emission maximum (λem), Stokes shift, and fluorescence quantum yield (ΦF). The table below summarizes representative data for quinoxaline derivatives, illustrating how structural modifications can tune their optical properties.
| Compound Class | Representative Substituent at C3 | λabs (nm) | λem (nm) | Stokes Shift (nm) | ΦF | Reference Solvent |
| 3-Aryl-2-aminoquinoxalines | Phenyl | ~364 | ~425 | ~61 | Moderate | THF |
| Biphenyl | ~371 | ~425 | ~54 | Moderate-High | THF | |
| Thienyl | ~390-461 | ~465-566 | ~75-105 | Varies | Toluene | |
| 3-Amino-2-aminoquinoxalines | Diaryl/heterocyclic amines | ~390-461 | ~465-566 | ~75-105 | Varies | Toluene |
Note: The values presented are representative and can vary depending on the specific derivative, solvent, and environmental conditions.[2][12][13]
Applications in Research and Drug Development
Quinoxaline-based fluorescent probes are increasingly utilized in various research and development areas due to their favorable photophysical properties and biocompatibility.
-
Bioimaging: These probes can be designed to target specific cellular organelles or biomolecules, enabling the visualization of biological processes in living cells.[14]
-
Sensing: The fluorescence of quinoxaline derivatives can be sensitive to the local environment, such as pH, polarity, or the presence of specific ions, making them valuable as chemical sensors.[14]
-
High-Throughput Screening: Bright and photostable quinoxaline-based probes are well-suited for high-throughput screening assays in drug discovery.
The synthetic methodologies outlined in this guide provide a robust platform for the development of novel quinoxaline-based fluorescent probes with tailored properties for a wide range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Diversity-oriented synthesis enables the rapid development of quinoxaline-based bis-boron fluorophores: photophysical properties and sensing applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Note: A Practical Guide to the Sonogashira Coupling of 3-Chloroquinoxalin-2-amine
Abstract
This comprehensive guide details the Sonogashira cross-coupling reaction for the synthesis of 3-alkynyl-substituted 2-aminoquinoxalines, valuable scaffolds in medicinal chemistry and materials science.[1][2][3] We provide an in-depth analysis of the reaction mechanism, a validated, step-by-step laboratory protocol for the coupling of 3-Chloroquinoxalin-2-amine with a terminal alkyne, and a robust troubleshooting guide. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful C-C bond-forming reaction.[4]
Introduction: The Significance of Alkynyl-Quinoxalines
Quinoxaline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] The introduction of an alkynyl moiety at the 3-position via the Sonogashira coupling dramatically expands the chemical space available for drug discovery.[1] This transformation allows for the creation of rigid molecular scaffolds and provides a versatile chemical handle for further functionalization, making it a critical reaction in the synthesis of complex molecules and novel therapeutic agents.[4][5][6]
The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is renowned for its reliability and mild reaction conditions.[4][7][8] This guide specifically addresses the challenges and optimal conditions for coupling with this compound, a substrate where the presence of the amino group and the heteroaromatic ring system requires careful consideration of the catalytic system.
Reaction Principle and Mechanism
The Sonogashira coupling operates through two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[9][10] Understanding this mechanism is paramount for rational optimization and troubleshooting.
-
The Palladium Cycle (The Workhorse):
-
Reductive Activation: The reaction initiates with an active Pd(0) species, which is often generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂ through reduction by an amine or phosphine ligand.[4]
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the this compound, cleaving the C-Cl bond and forming a Pd(II) intermediate. This is typically the rate-determining step of the reaction.[10][11]
-
Transmetalation: The activated alkyne (as a copper acetylide) is transferred from the copper cycle to the palladium center, displacing the halide.[9][11]
-
Reductive Elimination: The final step involves the reductive elimination of the desired 3-alkynyl-quinoxalin-2-amine product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[11]
-
-
The Copper Cycle (The Activator):
-
π-Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne.[9][12]
-
Deprotonation: This coordination increases the acidity of the terminal alkyne's proton, allowing a mild amine base (like triethylamine or diisopropylethylamine) to deprotonate it.[5][12][13]
-
Copper Acetylide Formation: This results in the formation of a copper(I) acetylide intermediate, the key nucleophilic species that participates in the transmetalation step with the palladium complex.[4][9]
-
The synergistic action of both metals allows the reaction to proceed under mild conditions, often at room temperature.[4]
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Sonogashira coupling of this compound with a generic terminal alkyne (e.g., Phenylacetylene).
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (per 1 mmol Substrate) | Mmol | Eq. | Notes |
| This compound | C₈H₆ClN₃ | 179.61 | 179.6 mg | 1.0 | 1.0 | Starting material. Ensure it is pure and dry. |
| Terminal Alkyne | (Varies) | (Varies) | 1.2 mmol | 1.2 | 1.2 | Example: Phenylacetylene (122.6 mg, 131 µL) |
| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 21.1 mg | 0.03 | 0.03 | Palladium precatalyst. Store under inert gas. |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 5.7 mg | 0.03 | 0.03 | Co-catalyst. Use a fresh bottle of light-colored powder. |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 418 µL | 3.0 | 3.0 | Acts as base and co-solvent. Use freshly distilled. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 5 mL | - | - | Anhydrous, degassed solvent. |
Step-by-Step Procedure
Atmosphere: This reaction is sensitive to oxygen and must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques.
-
Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (179.6 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21.1 mg, 0.03 mmol), and copper(I) iodide (5.7 mg, 0.03 mmol).
-
Inerting the Flask: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Solvent and Reagent Addition: Under a positive flow of inert gas, add anhydrous, degassed THF (5 mL) and triethylamine (418 µL, 3.0 mmol) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature. The solution will typically turn from a pale yellow to a darker, heterogeneous mixture.
-
Monitoring Progress: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30% Ethyl Acetate in Hexanes. The product spot should be significantly less polar than the starting amine. The reaction is generally complete within 4-12 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL). Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts, washing the pad with additional ethyl acetate (2x10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (20 mL) to remove residual amine base, followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-alkynyl-quinoxalin-2-amine.
Visualization of the Experimental Workflow
The following diagram outlines the key stages of the protocol.
Caption: A flowchart of the experimental protocol.
Troubleshooting and Optimization
Even robust reactions can encounter issues. Here are solutions to common problems.[14]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst | Use a fresh batch of palladium precatalyst and CuI. Ensure anaerobic conditions were maintained.[14] |
| 2. Insufficient Degassing | Oxygen can deactivate the Pd(0) catalyst. Degas solvents thoroughly via freeze-pump-thaw cycles or by sparging with argon for 30+ minutes.[14] | |
| 3. Poor Substrate Quality | Ensure starting materials are pure and free of catalyst poisons. | |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition | This indicates the Pd(0) species has crashed out of solution. This can be caused by impurities or inappropriate solvent choice.[14] Consider using a different solvent like DMF or dioxane. |
| Significant Alkyne Homocoupling (Glaser Coupling) | Reaction promoted by oxygen and excess copper. | Rigorously exclude oxygen.[14] Consider a copper-free Sonogashira protocol, which may require a different ligand (e.g., XPhos) and base (e.g., Cs₂CO₃).[6][7] |
| Reaction Stalls | Substrate reactivity (Aryl chlorides are the least reactive halides).[11][14] | Mild heating (40-60 °C) may be required to drive the reaction to completion. Be cautious, as higher temperatures can also promote side reactions.[15] |
Safety Precautions
-
Reagents: Palladium catalysts and copper salts are toxic. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Solvents: THF and triethylamine are flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.
-
Inert Gas: Handle compressed gas cylinders with care and ensure they are properly secured.
Conclusion
The Sonogashira coupling is an indispensable tool for the synthesis of 3-alkynyl-substituted 2-aminoquinoxalines. By understanding the underlying mechanism and adhering to a carefully designed protocol that emphasizes anaerobic conditions and high-purity reagents, researchers can reliably access these valuable compounds. The troubleshooting guide provided serves as a practical resource for overcoming common experimental hurdles, ensuring successful and efficient synthesis.
References
- 1. Synthesis of novel quinoxaline-alkynyl derivatives and their anti-Mycobacterium tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
Synthesis of N-aryl substituted 3-chloroquinoxalin-2-amines
An Application Guide for the Synthesis of N-aryl Substituted 3-chloroquinoxalin-2-amines
Authored by: A Senior Application Scientist
Introduction: The Quinoxaline Scaffold in Modern Drug Discovery
The quinoxaline ring system is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant biological and pharmacological properties.[1][2] These nitrogen-containing heterocycles are ubiquitous in medicinal chemistry, serving as crucial components in agents developed for their anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[3] Specifically, N-aryl substituted 3-chloroquinoxalin-2-amines are highly valued intermediates and target molecules. The presence of a reactive chlorine atom at the 3-position allows for further functionalization, while the N-aryl amine moiety at the 2-position is often critical for modulating biological activity, particularly as kinase inhibitors.
The construction of the C(sp²)–N bond between the quinoxaline core and an aryl amine is a pivotal step in the synthesis of these molecules. While classical methods like nucleophilic aromatic substitution (SNAr) exist, they often require harsh conditions and are limited in scope.[4] Modern synthetic chemistry has largely overcome these challenges through the advent of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This powerful transformation provides a versatile and highly efficient route to forge C-N bonds with broad functional group tolerance under relatively mild conditions.[5][6][7]
This guide provides a detailed exploration of the synthesis of N-aryl substituted 3-chloroquinoxalin-2-amines, with a focus on the mechanistic principles, practical execution, and optimization of the Buchwald-Hartwig amination. We will delve into the causality behind experimental choices, present a robust, step-by-step protocol, and offer insights for troubleshooting, thereby equipping researchers and drug development professionals with a comprehensive and reliable resource.
Synthetic Strategy: The Power of Palladium-Catalyzed C-N Cross-Coupling
The method of choice for the N-arylation of 3-chloroquinoxalin-2-amines is the Buchwald-Hartwig amination. This reaction has revolutionized the synthesis of arylamines by enabling the coupling of a wide array of amines with aryl halides and pseudohalides.[5][6] Its success lies in a finely tuned catalytic cycle that navigates the high activation barriers typically associated with C-N bond formation.
Mechanism: The Buchwald-Hartwig Catalytic Cycle
The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The efficiency of this cycle is critically dependent on the choice of a phosphine ligand, which stabilizes the palladium intermediates and facilitates the key steps of the reaction.
The generally accepted mechanism involves three primary stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2,3-dichloroquinoxaline. This is often the rate-limiting step and results in a Pd(II) complex. The electron-rich and bulky nature of modern biarylphosphine ligands is crucial for promoting this step.[5][8]
-
Amine Coordination and Deprotonation: The aryl amine coordinates to the Pd(II) center. In the presence of a base (e.g., sodium tert-butoxide), the amine is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination: This is the final, bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][8]
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, though this is less common with aryl amides.[6]
References
- 1. ecommons.udayton.edu [ecommons.udayton.edu]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Synthesis of Pyrrolo[2,3-b]quinoxalines: A Detailed Guide from 3-Chloroquinoxalin-2-amine
Introduction: The Significance of the Pyrrolo[2,3-b]quinoxaline Scaffold
The pyrrolo[2,3-b]quinoxaline core is a privileged heterocyclic structure of significant interest in medicinal chemistry and materials science. This scaffold is present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and antioxidant activities.[1][2][3][4] For instance, derivatives of this class have been investigated as potential inhibitors of PDE-4 / TNF-α, which are implicated in inflammatory diseases.[2][5] The unique electronic and structural features of the pyrrolo[2,3-b]quinoxaline system also make it a promising candidate for applications in organic electronics.[6]
The synthetic versatility of 3-chloroquinoxalin-2-amine as a starting material provides a convergent and efficient entry point to this valuable heterocyclic system. This guide provides a detailed exploration of a key synthetic strategy for the preparation of pyrrolo[2,3-b]quinoxalines, focusing on the Sonogashira coupling followed by an intramolecular cyclization cascade. The rationale behind the experimental choices and a comprehensive, step-by-step protocol are presented to enable researchers to successfully synthesize these important compounds.
Core Synthetic Strategy: Sonogashira Coupling and Intramolecular Annulation
A robust and widely employed method for the construction of the pyrrolo[2,3-b]quinoxaline scaffold from this compound involves a palladium- and copper-catalyzed Sonogashira cross-coupling reaction with a terminal alkyne, followed by an in-situ intramolecular hydroamination/cyclization.[7][8] This one-pot approach offers several advantages, including operational simplicity, good functional group tolerance, and the direct formation of the desired heterocyclic system.
The general transformation is depicted below:
Caption: General reaction scheme for the synthesis of pyrrolo[2,3-b]quinoxalines.
Mechanistic Insights: A Step-by-Step Look at the Reaction Cascade
The formation of the pyrrolo[2,3-b]quinoxaline ring system proceeds through a well-defined sequence of catalytic cycles. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Sonogashira Coupling: The reaction commences with the palladium-catalyzed cross-coupling of the terminal alkyne with the C-Cl bond of this compound. This process itself involves a catalytic cycle of oxidative addition, alkyne coordination, and reductive elimination to form a C-C bond. The copper co-catalyst facilitates the formation of a copper(I) acetylide, which is the active nucleophile in the transmetalation step with the palladium complex.[8]
-
Intramolecular Hydroamination/Cyclization: Following the Sonogashira coupling, the newly introduced alkynyl group is positioned in close proximity to the amino group at the 2-position of the quinoxaline ring. This geometry favors an intramolecular nucleophilic attack of the amine onto the alkyne, a process known as hydroamination.[9][10] This cyclization step can be promoted by the catalyst system or occur thermally. The initial cyclization can lead to an exocyclic or endocyclic double bond, which may isomerize to the more stable aromatic pyrrolo[2,3-b]quinoxaline system.[7][9]
Caption: Simplified workflow of the Sonogashira coupling and intramolecular cyclization.
Detailed Experimental Protocol
This protocol provides a representative procedure for the synthesis of N-substituted pyrrolo[2,3-b]quinoxaline-2-carbaldehydes, adapted from established literature methods.[7]
Materials:
-
N-alkyl-3-chloroquinoxalin-2-amine
-
Propargyl bromide
-
Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Morpholine
-
Deionized water
-
Chloroform
-
10% Hydrochloric acid
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add N-alkyl-3-chloroquinoxalin-2-amine (0.56 mmol), PdCl₂(PPh₃)₂ (0.028 mmol, 5 mol%), and CuI (0.056 mmol, 10 mol%).
-
Solvent Addition: Add morpholine (2 mL) and a few drops of deionized water to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) and maintain a positive pressure.
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath and slowly add propargyl bromide (1.12 mmol).
-
Reaction: Stir the reaction mixture at 70 °C for 20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add 10% hydrochloric acid (5 mL) and extract the product with chloroform (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel.
Quantitative Data Summary
The yields of pyrrolo[2,3-b]quinoxalines can vary depending on the specific substrates and reaction conditions employed. The following table summarizes representative yields for the synthesis of various N-substituted pyrrolo[2,3-b]quinoxaline-2-carbaldehydes.[7]
| Entry | R-group (on amine) | Product | Yield (%) |
| 1 | Benzyl | N-benzyl-pyrrolo[2,3-b]quinoxaline-2-carbaldehyde | 85 |
| 2 | Propyl | N-propyl-pyrrolo[2,3-b]quinoxaline-2-carbaldehyde | 78 |
| 3 | Isopropyl | N-isopropyl-pyrrolo[2,3-b]quinoxaline-2-carbaldehyde | 75 |
| 4 | Butyl | N-butyl-pyrrolo[2,3-b]quinoxaline-2-carbaldehyde | 82 |
Causality Behind Experimental Choices
-
Catalyst System (PdCl₂(PPh₃)₂ and CuI): The combination of a palladium catalyst and a copper(I) co-catalyst is classic for the Sonogashira reaction.[8] Palladium is the primary catalyst for the cross-coupling, while copper(I) iodide facilitates the formation of the copper acetylide, which is more reactive in the transmetalation step.
-
Base (Morpholine): An amine base, such as morpholine or triethylamine, is essential to neutralize the hydrogen halide (HX) generated during the reaction and to facilitate the deprotonation of the terminal alkyne.[5][7]
-
Solvent (Morpholine/Water): While morpholine acts as a base, it also serves as the solvent in this protocol. The addition of a small amount of water can sometimes enhance the reaction rate and yield.[7]
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the palladium(0) species, which is the active catalytic species in the Sonogashira cycle. Oxygen can also promote the homocoupling of the alkyne (Glaser coupling), leading to undesired byproducts.
Trustworthiness: A Self-Validating System
The protocol described is designed to be self-validating through clear and observable milestones:
-
Reaction Monitoring: The progress of the reaction can be easily monitored by TLC, observing the consumption of the starting material (this compound) and the appearance of a new, more polar product spot.
-
Product Characterization: The identity and purity of the synthesized pyrrolo[2,3-b]quinoxaline can be unequivocally confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic spectroscopic data for these compounds are well-documented in the literature.[5][7]
-
Reproducibility: The use of commercially available and stable catalysts and reagents, coupled with a well-defined procedure, ensures the reproducibility of the synthesis.
Applications in Drug Development
The pyrrolo[2,3-b]quinoxaline scaffold is a versatile template for the design of new therapeutic agents. Researchers have explored derivatives of this system for a variety of applications, including:
-
Anticancer Agents: Many pyrrolo[2,3-b]quinoxaline derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[2][3]
-
Antimicrobial Agents: The scaffold has also been incorporated into molecules with significant antibacterial and antifungal properties.[2]
-
Kinase Inhibitors: The planar, electron-rich nature of the pyrrolo[2,3-b]quinoxaline system makes it an attractive core for the design of kinase inhibitors, which are a major class of anticancer drugs.[11]
-
Antioxidants: Certain derivatives have shown promising radical scavenging activity, suggesting their potential use as antioxidants.[1][4]
The synthetic methods outlined in this guide provide a reliable foundation for the preparation of diverse libraries of pyrrolo[2,3-b]quinoxalines for further investigation in drug discovery and development programs.
References
- 1. Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new class of pyrrolo[2,3-b]quinoxalines: synthesis, anticancer and antimicrobial activities | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolo[2,3-b]quinoxalines in attenuating cytokine storm in COVID-19: their sonochemical synthesis and in silico / in vitro assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline Derivatives as New Heterocyclic Analogues of Indolo[2,3-b]quinoxalines: Synthesis and Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanistic investigation of intramolecular aminoalkene and aminoalkyne hydroamination/cyclization catalyzed by highly electrophilic, tetravalent constrained geometry 4d and 5f complexes. Evidence for an M-N sigma-bonded insertive pathway. | Semantic Scholar [semanticscholar.org]
- 11. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Chloroquinoxalin-2-amine as a Versatile Precursor for the Synthesis of Novel Anticancer Compounds
Abstract
The quinoxaline scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] This guide focuses on the strategic use of 3-chloroquinoxalin-2-amine, a highly versatile and reactive precursor, for the development of novel anticancer agents. We will explore its chemical reactivity, provide detailed synthetic protocols for creating diverse derivatives, outline methodologies for biological evaluation, and discuss the structure-activity relationships that drive the design of potent anticancer candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in oncology research.
Introduction: The Strategic Importance of the Quinoxaline Scaffold
Quinoxaline, a fused heterocycle of benzene and pyrazine rings, has garnered immense interest in drug discovery due to its broad spectrum of biological activities.[3][4] Quinoxaline derivatives have been extensively investigated and developed as anticancer agents that can inhibit key signaling pathways, interfere with cellular processes like microtubule dynamics, and induce programmed cell death (apoptosis) in cancer cells.[3][5][6]
The value of This compound lies in its dual reactive sites, which allow for systematic and diverse chemical modifications. The chlorine atom at the C3 position is an excellent leaving group for nucleophilic aromatic substitution (SNAr), while the amine group at the C2 position provides another handle for functionalization.[7] This inherent reactivity makes it an ideal starting point for building large chemical libraries to screen for anticancer activity.
Causality of Experimental Design: Why this compound?
The choice of this compound as a precursor is a strategic one, grounded in its predictable and versatile chemical behavior.
-
Activated C3 Position: The electron-withdrawing nitrogen atoms in the pyrazine ring activate the C3 position, making the chlorine atom highly susceptible to displacement by a wide range of nucleophiles (e.g., amines, thiols, alcohols). This is the primary route for introducing molecular diversity.[7]
-
Tunable C2 Position: The exocyclic amine at C2 can be readily acylated, sulfonylated, or used as a nucleophile itself, allowing for secondary modifications that can fine-tune the compound's electronic properties, solubility, and steric profile to optimize biological activity.
-
Proven Pharmacophore: Studies have consistently shown that quinoxaline derivatives bearing substituents at the C2 and C3 positions exhibit potent cytotoxicity against various cancer cell lines.[5][8] For instance, the introduction of a chloro group into the quinoxaline ring has been shown to improve anticancer activity against cell lines like HCT116.[5]
The overall workflow for leveraging this precursor is a logical progression from chemical synthesis to biological validation.
Caption: Workflow from Precursor to Lead Compound.
Synthetic Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Handle all chemicals and solvents with care, consulting their respective Safety Data Sheets (SDS).
Protocol 1: Synthesis of this compound from 2,3-Dichloroquinoxaline
This protocol details the selective mono-substitution of a common starting material to yield the target precursor.
Materials:
-
2,3-Dichloroquinoxaline
-
Aqueous ammonia (28-30%)
-
Tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,3-dichloroquinoxaline (1.0 eq) in THF.
-
Add aqueous ammonia (5.0 eq) to the solution.
-
Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate). The appearance of a new, more polar spot indicates product formation.
-
Upon completion (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.[7]
Protocol 2: Synthesis of N-Aryl/Alkyl-Substituted Quinoxaline Derivatives via SNAr
This general protocol illustrates the core reaction for diversifying the precursor at the C3 position.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (e.g., aniline, benzylamine) (1.2 eq)
-
Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF) or n-Butanol)
-
Base (e.g., K₂CO₃ or Et₃N) (2.0 eq)
-
Standard workup and purification reagents.
Procedure:
-
To a solution of this compound in DMF, add the desired amine nucleophile and the base.
-
Heat the reaction mixture to 80-100 °C and stir. Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into ice-cold water. A precipitate will often form.
-
Collect the solid product by vacuum filtration. If no solid forms, extract the aqueous layer with ethyl acetate.
-
Wash the collected solid with water and a small amount of cold diethyl ether to remove impurities.
-
The crude product can be further purified by recrystallization or column chromatography to yield the desired N-substituted derivative.
Caption: Key Reactions of this compound. Note: Images are placeholders for chemical structures.
Biological Evaluation: Assessing Anticancer Activity
After synthesizing a library of derivatives, it is crucial to evaluate their biological activity. The MTT assay is a standard colorimetric method for assessing cell viability and, consequently, the cytotoxic potential of test compounds.[1]
Protocol 3: In Vitro Cytotoxicity Evaluation using MTT Assay
Materials:
-
Synthesized quinoxaline compounds dissolved in DMSO (stock solutions)
-
Human cancer cell line (e.g., HCT116 colon cancer, MCF-7 breast cancer)[5]
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the plates and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[1]
Data Presentation: Anticancer Activity of Quinoxaline Derivatives
The following table summarizes the cytotoxic activity of selected quinoxaline derivatives reported in the literature, demonstrating the potential of this chemical class.
| Compound ID/Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism/Target | Reference |
| Compound XVa | HCT116 (Colon) | 4.4 | Not specified | [5] |
| Compound XVa | MCF-7 (Breast) | 5.3 | Not specified | [5] |
| Compound 4i | A549 (Lung) | 3.902 | EGFR Inhibitor | [9] |
| Compound IV | PC-3 (Prostate) | 2.11 | Topoisomerase II Inhibitor | [8] |
| Compound 13 | Various | 0.81 - 2.91 | EGFR & COX-2 Inhibitor | [10] |
| Triazole-quinoxaline | THP-1 (Leukemia) | 1.6 | Not specified | [4] |
Mechanism of Action & Future Directions
Quinoxaline derivatives exert their anticancer effects through diverse mechanisms. Many act as kinase inhibitors, targeting enzymes like EGFR, VEGFR, and c-Met that are crucial for cancer cell proliferation and survival.[5][10][11] Others function as topoisomerase inhibitors, preventing DNA replication and leading to apoptosis.[8]
Caption: Common Anticancer Mechanisms of Quinoxalines.
The strategic use of this compound allows for the rapid generation of novel compounds that can be tested against these targets. Future work should focus on structure-based drug design, using molecular docking to guide the synthesis of derivatives with higher potency and selectivity for specific cancer-related targets.[6][9] By combining rational design with the synthetic versatility of this precursor, researchers can continue to develop promising new candidates for the next generation of cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel quinoxaline aryl ethers as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound|Antibacterial Research Compound [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Streamlining the Synthesis of Substituted Quinoxalines via Efficient One-Pot Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Quinoxaline Scaffold
Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] These nitrogen-containing heterocyclic compounds are prevalent in a wide range of biologically active molecules, exhibiting antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] Commercially available drugs such as Glecaprevir, an antiviral for hepatitis C, and Erdafitinib, an anticancer agent, underscore the therapeutic significance of the quinoxaline moiety.[2] The traditional synthesis of quinoxalines often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, a robust but sometimes multi-step process.[2][6] Modern synthetic chemistry has seen a shift towards one-pot reactions, which offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes, making them highly attractive for drug discovery and development pipelines.[7] This guide provides a detailed exploration of a one-pot synthesis of substituted quinoxalines, complete with a step-by-step protocol, mechanistic insights, and expert commentary.
Underlying Chemistry: The Mechanism of Quinoxaline Formation
The most fundamental and widely employed method for synthesizing the quinoxaline ring system is the acid-catalyzed condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The one-pot reaction proceeds through a well-established mechanism involving two key stages:
-
Initial Condensation and Imine Formation: One of the amino groups of the o-phenylenediamine performs a nucleophilic attack on one of the carbonyl carbons of the 1,2-dicarbonyl compound. This is followed by dehydration to form an imine intermediate.
-
Intramolecular Cyclization and Aromatization: The second amino group then attacks the remaining carbonyl group in an intramolecular fashion, leading to a cyclic dihydroquinoxaline intermediate. Subsequent dehydration and aromatization yield the stable quinoxaline ring system.
The use of a catalyst, often a Brønsted or Lewis acid, is crucial to activate the carbonyl groups, thereby facilitating the nucleophilic attack by the weakly basic amino groups of the o-phenylenediamine.[8]
Figure 1: Generalized mechanism for the condensation of o-phenylenediamine and a 1,2-dicarbonyl compound.
Detailed Experimental Protocol: One-Pot Synthesis of 2,3-Diphenylquinoxaline
This protocol details a straightforward and efficient one-pot synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, utilizing camphorsulfonic acid (CSA) as an organocatalyst in ethanol at room temperature.[8] This method is representative of many modern, greener approaches to quinoxaline synthesis.
Materials:
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
Benzil (1.0 mmol, 210.2 mg)
-
(1S)-(+)-10-Camphorsulfonic acid (CSA) (0.2 mmol, 46.5 mg)
-
Ethanol (5 mL)
-
Deionized Water
-
Ethyl Acetate
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1.0 mmol), benzil (1.0 mmol), and ethanol (5 mL).
-
Catalyst Addition: Add camphorsulfonic acid (0.2 mmol) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent system). The reaction is typically complete within 2-3 hours.[8]
-
Workup: Upon completion, add cold water (5 mL) to the reaction mixture and continue stirring until a solid precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water to remove any residual catalyst and solvent.
-
Drying: Dry the crude product.
-
Purification (if necessary): The product is often obtained in high purity. However, if further purification is required, recrystallization from ethanol or column chromatography on silica gel can be performed.[2][9]
-
Characterization: Confirm the identity and purity of the 2,3-diphenylquinoxaline product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). The expected melting point is 124-125°C.[8]
Scope of the Reaction: Versatility of the One-Pot Synthesis
A significant advantage of this one-pot methodology is its broad substrate scope. Various substituted o-phenylenediamines and 1,2-dicarbonyl compounds can be employed to generate a diverse library of quinoxaline derivatives in high yields.
| Entry | o-Phenylenediamine Derivative | 1,2-Dicarbonyl Compound | Product | Yield (%) | Reference |
| 1 | o-Phenylenediamine | Benzil | 2,3-Diphenylquinoxaline | 98 | [8] |
| 2 | 4,5-Dimethyl-1,2-phenylenediamine | Benzil | 6,7-Dimethyl-2,3-diphenylquinoxaline | 96 | [8] |
| 3 | 4-Chloro-1,2-phenylenediamine | Benzil | 6-Chloro-2,3-diphenylquinoxaline | 95 | [8] |
| 4 | o-Phenylenediamine | Acenaphthenequinone | Acenaphtho[1,2-b]quinoxaline | 92 | [10] |
| 5 | o-Phenylenediamine | 4,4'-Dimethoxybenzil | 2,3-Bis(4-methoxyphenyl)quinoxaline | 88 | [11][12] |
| 6 | 4-Methyl-1,2-phenylenediamine | Benzil | 6-Methyl-2,3-diphenylquinoxaline | 96 | [8] |
| 7 | o-Phenylenediamine | Glyoxal | Quinoxaline | ~90 | [5] |
Expert Insights & Troubleshooting
-
Choice of Catalyst: While CSA is an effective and environmentally benign organocatalyst, a wide range of other catalysts can be used.[8] These include Lewis acids like Ga(OTf)₃ and Zn(OTf)₂, mineral acids, and heterogeneous catalysts.[6][13] The choice of catalyst can influence reaction times and yields, and may need to be optimized for specific substrates. For instance, iodine in DMSO is effective for reactions starting from α-hydroxy ketones, which are oxidized in situ to the corresponding 1,2-dicarbonyl compound.[10][14]
-
Solvent Selection: Ethanol is a good choice for many reactions due to its low toxicity and ability to dissolve the reactants. However, other solvents like methanol, acetonitrile, or even water can be used.[8][10] In some cases, solvent-free conditions or microwave irradiation can significantly accelerate the reaction.[6][11][12]
-
Reaction Temperature: Many modern protocols for quinoxaline synthesis can be performed at room temperature, which is advantageous for energy efficiency and for substrates that may be sensitive to heat.[8][13] However, for less reactive substrates, gentle heating (e.g., refluxing in ethanol) may be necessary to drive the reaction to completion.[11]
-
Troubleshooting - Low Yields: If the yield is low, consider the following:
-
Purity of Reactants: Ensure the o-phenylenediamine has not oxidized (it can darken upon storage).
-
Catalyst Activity: The catalyst may need to be freshly prepared or activated.
-
Reaction Time: The reaction may require a longer duration for completion. Monitor carefully with TLC.
-
-
Troubleshooting - Side Reactions: The primary side products are typically incompletely cyclized intermediates. Ensuring a slight excess of the dicarbonyl compound or extending the reaction time can often resolve this.
Experimental Workflow
The overall workflow for the one-pot synthesis and characterization of substituted quinoxalines is a streamlined process designed for efficiency.
Figure 2: A typical workflow for the one-pot synthesis of quinoxalines.
Conclusion
One-pot synthesis methodologies represent a powerful and efficient strategy for the preparation of substituted quinoxalines. These methods, often characterized by mild reaction conditions, high yields, and operational simplicity, are ideally suited for the rapid generation of compound libraries in academic research and industrial drug discovery. By understanding the underlying reaction mechanism and the key experimental parameters, researchers can effectively leverage these protocols to synthesize a wide array of quinoxaline derivatives for further biological evaluation.
References
- 1. mtieat.org [mtieat.org]
- 2. benchchem.com [benchchem.com]
- 3. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. ijrar.org [ijrar.org]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. acgpubs.org [acgpubs.org]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Green Chemistry Approaches to Quinoxaline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Sustainable Quinoxaline Synthesis
Quinoxalines, or benzo[a]pyrazines, represent a critical class of nitrogen-containing heterocyclic compounds.[1][2] Their molecular framework is a cornerstone in the development of a wide array of therapeutic agents, exhibiting properties such as anticancer, antibacterial, antiviral, and anti-inflammatory activities.[3][4] Furthermore, their utility extends into materials science, where they serve as components in dyes, organic semiconductors, and catalysts.[4]
The traditional synthesis of quinoxalines, typically involving the condensation of 1,2-diamines and 1,2-dicarbonyl compounds, has been effective but is often fraught with environmental and economic drawbacks.[3][5] Many conventional methods rely on harsh reaction conditions, prolonged reaction times, toxic metal catalysts, and hazardous organic solvents, generating significant chemical waste and posing safety risks.[4][6]
In response to these challenges, the principles of green chemistry have become a driving force for innovation in organic synthesis.[4][7] This guide provides an in-depth exploration of modern, eco-friendly strategies for quinoxaline synthesis. We will delve into methodologies that leverage alternative energy sources, benign solvent systems, and solvent-free conditions to create efficient, sustainable, and scalable pathways to these valuable molecules. The focus is not merely on procedural steps but on the underlying scientific rationale, empowering researchers to make informed, environmentally conscious decisions in their synthetic designs.
Core Green Methodologies: A Paradigm Shift in Synthesis
The green synthesis of quinoxalines pivots on several key strategies designed to minimize environmental impact while maximizing efficiency. These approaches can be broadly categorized by their core principle, whether it be the energy source, the reaction medium, or the catalytic system.
Energy-Efficient Synthesis: Ultrasound and Microwave Irradiation
Alternative energy sources provide a powerful tool for accelerating reaction kinetics, often leading to dramatically reduced reaction times, lower energy consumption, and improved product yields.[4][8]
-
Ultrasound-Assisted Synthesis: This technique utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to generate localized hotspots of intense temperature (up to 5000 °C) and pressure (up to 1000 atm).[3] This phenomenon enhances mass transfer and provides the necessary activation energy for the condensation reaction, often allowing it to proceed rapidly at room temperature and without a catalyst.[3][9]
-
Microwave-Assisted Synthesis: Microwave irradiation accelerates reactions through efficient dielectric heating.[6][10] Unlike conventional heating, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating that can slash reaction times from hours to mere minutes.[6][8] This speed minimizes the formation of side products and often results in cleaner reactions with higher yields.[11][12]
Benign Solvents and Transition-Metal-Free Catalysis
Moving away from hazardous organic solvents and toxic heavy metals is a central tenet of green chemistry.
-
Water as a Solvent: As the ultimate green solvent, water is non-toxic, inexpensive, and readily available. Aqueous conditions can promote certain organic reactions through hydrophobic effects. Several efficient protocols for quinoxaline synthesis have been developed using water or aqueous ethanol as the reaction medium.[1][13] An innovative approach even demonstrates the use of rainwater as both a solvent and a catalyst for the reaction at ambient temperature.[14][15]
-
Ionic Liquids (ILs): ILs are salts with low melting points that exist as liquids at or near room temperature.[16] Their negligible vapor pressure, high thermal stability, and potential for recyclability make them attractive alternatives to volatile organic compounds (VOCs).[16] In quinoxaline synthesis, ILs can function as both the solvent and the promoter or catalyst, facilitating the reaction under mild conditions.[1][16] Acid-functionalized ionic liquids have been shown to be particularly effective.[17]
-
Transition-Metal-Free (TMF) Synthesis: Avoiding transition metals eliminates concerns about cost, toxicity, and contamination of the final product.[1][2] A variety of TMF catalysts have been successfully employed, including molecular iodine, which is inexpensive and effective in small quantities.[5][6] Organocatalysts and even catalyst-free systems, particularly when combined with ultrasound or microwave energy, represent a highly sustainable approach.[1][5]
Solvent-Free Synthesis: The Power of Mechanochemistry
The most advanced green approaches eliminate the need for bulk solvents entirely.
-
Mechanochemistry: This technique uses mechanical force—typically through grinding or ball milling—to induce chemical reactions in the solid state.[18] By avoiding solvents, it dramatically reduces waste and simplifies product purification.[19] Mechanochemical synthesis of quinoxalines is exceptionally rapid, often achieving quantitative yields in minutes at room temperature without any catalyst.[18][19] This approach results in a near-zero E-factor (Environmental factor), representing an almost ideal green chemical process.[18]
Visualizing Green Synthesis Pathways
The following diagrams illustrate the fundamental reaction and the strategic choices available in green quinoxaline synthesis.
References
- 1. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. ijirt.org [ijirt.org]
- 5. benchchem.com [benchchem.com]
- 6. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. scielo.br [scielo.br]
- 10. scispace.com [scispace.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fast and green synthesis of biologically important quinoxalines with high yields in water » Growing Science [growingscience.com]
- 14. eurekaselect.com [eurekaselect.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Bifunctional acidic ionic liquid-catalyzed decarboxylative cascade synthesis of quinoxalines in water under ambient conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Homogenization offers access to quinoxalines in minutes: a solvent-free, catalyst-free protocol with a near-zero E -factor - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00100A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Chloroquinoxalines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving chloroquinoxalines. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the quinoxaline scaffold in their synthetic programs. Chloroquinoxalines are valuable, cost-effective building blocks, but their lower reactivity compared to their bromo- or iodo-analogs presents unique challenges. This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you navigate these challenges and achieve robust, high-yielding reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of a chloroquinoxaline inherently more challenging than using a bromo- or iodoquinoxaline?
The primary challenge lies in the first and often rate-limiting step of the catalytic cycle: oxidative addition . The Carbon-Chlorine (C-Cl) bond is significantly stronger and less polarizable than a Carbon-Bromine (C-Br) or Carbon-Iodine (C-I) bond. Consequently, a standard Palladium(0) catalyst requires more energy to insert into the C-Cl bond. This sluggish oxidative addition necessitates the use of specialized, highly active catalyst systems, typically featuring electron-rich and sterically bulky ligands, to achieve efficient reaction turnover.[1][2][3]
Q2: What is the fundamental role of each component in the reaction, and how do they interact?
Understanding the function of each reagent is critical for effective troubleshooting.
-
Palladium Precatalyst: This is the source of the active Pd(0) catalyst that drives the reaction. Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) are common but must first be reduced in situ to Pd(0).[2] Modern precatalysts, such as those from the Buchwald or Nolan groups, are designed to generate the active Pd(0) species cleanly and efficiently.[2]
-
Ligand: The ligand stabilizes the palladium center and modulates its electronic and steric properties. For chloroarenes, electron-rich ligands (e.g., dialkylbiarylphosphines like SPhos, XPhos, or N-heterocyclic carbenes) are essential. They increase the electron density on the palladium, making it more nucleophilic and better able to break the strong C-Cl bond during oxidative addition.[3][4][5]
-
Base: The base is not merely a pH adjuster; it is a stoichiometric activator. Its primary role is to react with the boronic acid to form a more nucleophilic boronate 'ate' complex (e.g., R-B(OH)₃⁻).[4][6][7] This activated species is what undergoes transmetalation with the palladium center. The choice and strength of the base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) directly influence the rate of this crucial step.[6][8]
-
Solvent: The solvent system must solubilize the substrates, catalyst, and base to the greatest extent possible. Aprotic polar solvents like 1,4-dioxane, THF, or DMF are common.[2][8][9] Often, a small amount of water is added as a co-solvent, which can be critical for dissolving inorganic bases like K₂CO₃ and facilitating the formation of the active boronate species.[9][10]
Troubleshooting Guide
Problem Area 1: Low to No Product Conversion
Q: My reaction shows only starting material after 24 hours. What is the most likely point of failure?
A: With unreactive chloroquinoxalines, the most probable culprit is an insufficiently active catalyst system.
-
Causality: The energy barrier for the oxidative addition into the C-Cl bond has not been overcome. Your chosen catalyst/ligand combination is likely not electron-rich enough to promote this step under the applied conditions. While a system like Pd(PPh₃)₄ might work for iodo- or bromo-arenes, it often fails for chlorides without very high temperatures, which can introduce other problems.[8]
-
Recommended Action:
-
Switch to a State-of-the-Art Ligand: Immediately move to a modern, electron-rich, bulky phosphine ligand. Buchwald ligands such as SPhos or XPhos are excellent starting points.[5] N-Heterocyclic Carbene (NHC) ligands, often supplied as PEPPSI-type precatalysts, are also highly effective for aryl chlorides.[2][4]
-
Use a Stronger, Non-Nucleophilic Base: If you are using a mild base like NaHCO₃, it may not be sufficient to generate the boronate 'ate' complex efficiently. Switch to K₃PO₄ or Cs₂CO₃ . These bases provide a sufficiently basic environment without interfering with the catalyst.[10]
-
Increase Temperature: Chloroarene couplings often require more thermal energy. If you are running the reaction at 80 °C, try increasing it to 100-110 °C (solvent permitting).
-
Q: Does the position of the chlorine atom on the quinoxaline ring (e.g., C2 vs. C6) matter?
A: Absolutely. The electronic environment of the C-Cl bond is paramount. In quinoxaline, the pyrazine ring is electron-deficient. A chlorine atom at the C2 position is attached to a more electron-deficient carbon compared to one at the C6 position on the benzene ring portion. This makes the C2-Cl bond more polarized and generally more susceptible to oxidative addition by the Pd(0) catalyst.[8][11] Therefore, a 2-chloroquinoxaline is expected to be more reactive than a 6-chloroquinoxaline, all else being equal. When working with dichloroquinoxalines, such as 2,6-dichloroquinoxaline, mono-arylation typically occurs with high selectivity at the more activated C2 position first.[8]
Catalytic Cycle & Troubleshooting Workflow
A firm grasp of the catalytic cycle is essential for logical troubleshooting. The following diagram illustrates the key steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Below is a logical workflow for addressing common experimental failures.
Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.
Problem Area 2: Significant Side Product Formation
Q: I'm getting my desired product, but also a lot of dehalogenated quinoxaline. How do I suppress this?
A: Dehalogenation (hydrodehalogenation) is a common side reaction where the chloro-substituent is replaced by a hydrogen atom. It typically occurs when the transmetalation step is slow relative to competing pathways that generate a palladium-hydride species.[2][10]
-
Causality: A Pd-H species can arise from the solvent (e.g., alcohols), water, or the base. If this species is formed, it can undergo reductive elimination with the quinoxaline moiety on the palladium center, releasing the dehalogenated product and regenerating Pd(0). This pathway competes directly with the desired transmetalation step.
-
Recommended Action:
-
Accelerate Transmetalation: The best way to outcompete dehalogenation is to make the desired reaction faster. Ensure you are using a strong enough base (K₃PO₄ is often excellent) and that your boronic acid is of high quality.[3]
-
Use Bulky Ligands: Sterically hindered ligands, like the Buchwald family of phosphines, can create a crowded coordination sphere around the palladium. This steric bulk can disfavor the approach of small hydride sources and promote the desired reductive elimination of the biaryl product.[9]
-
Use Anhydrous Conditions (Carefully): While some water is often beneficial, excess water can be a source of hydrides. Try running the reaction under strictly anhydrous conditions with a base like anhydrous K₃PO₄. Note that some anhydrous couplings require a tiny amount of water to function, so this can be a delicate balance.[3]
-
Q: My boronic acid seems to be decomposing, as I see the corresponding simple quinoxaline (without the boronic acid group). What is happening?
A: You are observing protodeborylation , the hydrolytic cleavage of the C-B bond.[2] This is a very common failure mode, especially with electron-deficient or heteroaryl boronic acids.
-
Causality: The C-B bond can be cleaved by water or other protic sources, particularly under basic or acidic conditions at elevated temperatures. The reaction essentially replaces the -B(OH)₂ group with a hydrogen atom.
-
Recommended Action:
-
Use Boronate Esters: The most robust solution is to switch from a boronic acid to a more stable boronate ester. Pinacol esters (Bpin) are a common choice. For particularly sensitive substrates, MIDA boronates are exceptionally stable and only release the boronic acid in situ under the basic aqueous reaction conditions, acting as a slow-release reservoir.[12]
-
Use Potassium Trifluoroborate Salts (Ar-BF₃K): These salts are highly crystalline, bench-stable alternatives to boronic acids and are less prone to protodeborylation.[12] They are activated under the reaction conditions to participate in the coupling.
-
Modify Reaction Conditions: If you must use a boronic acid, try using a milder base like KF or running the reaction at a lower temperature for a longer time. Using anhydrous conditions with K₃PO₄ can also help.[4][9]
-
Optimized Starting Protocol and Data
This generalized protocol is a robust starting point for the Suzuki coupling of a generic chloroquinoxaline with an arylboronic acid. It should be optimized for each specific substrate pairing.
Table 1: Recommended Starting Conditions
| Component | Recommended Reagent/Condition | Rationale & Key Considerations |
| Electrophile | Chloroquinoxaline | 1.0 equivalent |
| Nucleophile | Arylboronic Acid / Ester | 1.3 - 1.5 equivalents |
| Pd Precatalyst | XPhos Pd G3 or SPhos Pd G3 | 1 - 3 mol% |
| Base | K₃PO₄ (finely ground) | 2.0 - 3.0 equivalents |
| Solvent | 1,4-Dioxane / H₂O (10:1 v/v) | ~0.1 M concentration |
| Temperature | 100 - 110 °C | Provides sufficient thermal energy for C-Cl bond activation. |
| Atmosphere | Inert (Argon or Nitrogen) | Critical to prevent oxidation of the Pd(0) catalyst and phosphine ligand, which leads to catalyst deactivation and side reactions like homocoupling.[9] |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the chloroquinoxaline (1.0 equiv.), the arylboronic acid or ester (1.3 equiv.), and finely ground K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%). Then, add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for 8-24 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete (as judged by the consumption of starting material), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite® to remove palladium black and inorganic salts.
-
Extraction & Purification: Transfer the filtrate to a separatory funnel and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.[13]
By systematically applying these principles and troubleshooting strategies, you can establish a reliable and high-performing Suzuki-Miyaura coupling protocol for your chloroquinoxaline substrates, accelerating your research and development efforts.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Chloroquinoxalin-2-amine Derivatives
Welcome to the Technical Support Center for the purification of 3-chloroquinoxalin-2-amine and its derivatives. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting strategies and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important class of compounds.
Introduction
This compound is a versatile building block in medicinal chemistry, serving as a precursor for a wide range of biologically active molecules, including novel antibacterial and anticancer agents.[1] The purification of these derivatives, however, can be fraught with challenges, from persistent impurities to low recovery yields. This guide offers a structured approach to diagnosing and solving these issues, grounded in established chemical principles and field-proven techniques.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound derivatives in a question-and-answer format.
Issue 1: Low or No Yield After Purification
Q: I'm experiencing a significant loss of my this compound derivative during the purification process. What are the likely causes and how can I improve my recovery?
A: Low recovery is a multifaceted problem that can arise at various stages of your workflow. A systematic approach to troubleshooting is essential.
Root Cause Analysis & Solutions:
-
Product Loss During Extraction and Work-up:
-
Problem: The pKa of your quinoxaline derivative may cause it to remain in the aqueous phase during extraction if the pH is not optimal.
-
Solution: Before extraction, adjust the pH of the aqueous layer to ensure your compound is in its neutral, less water-soluble form. Performing multiple, smaller-volume extractions with a suitable organic solvent will also maximize recovery.[2]
-
-
Compound Instability on Silica Gel:
-
Problem: The acidic nature of standard silica gel can lead to the degradation of sensitive quinoxaline derivatives.[2]
-
Solution: Deactivate the silica gel by preparing a slurry with your column solvent and adding 1-3% triethylamine.[2] Allow this to equilibrate before packing the column. Alternatively, consider using a different stationary phase like neutral alumina or reverse-phase C18 silica.[2]
-
-
Inefficient Elution from the Chromatography Column:
-
Problem: Your chosen solvent system may not be strong enough to effectively elute your compound from the column, leading to product retention.
-
Solution: Systematically screen different solvent systems using Thin-Layer Chromatography (TLC) to identify a mobile phase that provides good separation and moves your compound to an Rf value between 0.3 and 0.5.
-
Issue 2: Persistent Impurities Co-eluting with the Product
Q: I have an impurity that consistently co-elutes with my target compound during column chromatography. How can I achieve better separation?
A: Co-elution is a common challenge, particularly with structurally similar impurities. Here are several strategies to improve separation:
Troubleshooting Strategies:
-
Optimize Chromatographic Conditions:
-
Solution: Experiment with different solvent systems to alter the selectivity of the separation.[3] For instance, if a hexane/ethyl acetate system is failing, consider trying dichloromethane/methanol or a gradient elution.
-
-
Alternative Purification Techniques:
-
Recrystallization: This is a powerful technique for purifying solid compounds.[4][5] The key is to find a solvent or solvent pair in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Preparative TLC or HPLC: For small-scale purifications or particularly difficult separations, these higher-resolution techniques can be very effective.
-
Issue 3: Product Precipitation During Purification
Q: My compound is precipitating out of solution during column chromatography. What causes this and how can I prevent it?
A: Precipitation on the column can lead to channeling, poor separation, and significant product loss.
Causes and Prevention:
-
Poor Solubility in the Eluent:
-
Problem: The compound may be insufficiently soluble in the mobile phase.
-
Solution: Choose a solvent system in which your compound is more soluble. You may need to add a small amount of a more polar "solubilizing" co-solvent to your mobile phase.
-
-
"Dry Loading" Technique:
-
Solution: Instead of loading your sample dissolved in a small amount of solvent, pre-adsorb it onto a small amount of silica gel. To do this, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully loaded onto the top of your column.
-
Issue 4: Unreacted Starting Materials or Reagent Contamination
Q: My purified product is contaminated with unreacted starting materials or reagents from the synthesis. How can I remove these effectively?
A: The strategy for removing these impurities depends on their chemical properties.
Removal Strategies:
-
Acid/Base Washing: If the impurity has acidic or basic properties, you can often remove it with a liquid-liquid extraction using a dilute aqueous acid or base.
-
Quenching: For reactive reagents, a chemical quench may be necessary before work-up. For example, unreacted amines can sometimes be quenched with an acid chloride.
-
Selective Recrystallization: If the impurity has significantly different solubility properties from your product, recrystallization can be an effective purification method.[4][5]
Experimental Protocols
Protocol 1: General Recrystallization Procedure for this compound Derivatives
This protocol provides a general workflow for purifying solid this compound derivatives.[2][4]
Materials:
-
Crude this compound derivative
-
Screening solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and with gentle heating. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.
Protocol 2: Deactivation of Silica Gel for Column Chromatography
This protocol is recommended for purifying acid-sensitive this compound derivatives.[2]
Materials:
-
Silica gel
-
Column chromatography solvent system
-
Triethylamine
Procedure:
-
Prepare your desired solvent system for column chromatography.
-
Add 1-3% (by volume) of triethylamine to the solvent system.
-
Create a slurry of the silica gel in this triethylamine-containing solvent.
-
Allow the slurry to stand for at least 30 minutes to ensure the silica gel is fully deactivated.
-
Pack your chromatography column with the deactivated silica gel slurry.
-
Run your column chromatography as usual with the triethylamine-containing eluent.
Data Presentation
Table 1: Common Solvents for Recrystallization of Quinoxaline Derivatives
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar Protic | 78 | A commonly used and effective solvent for many quinoxaline derivatives.[4] |
| Methanol | Polar Protic | 65 | Similar to ethanol, but its lower boiling point can be advantageous. |
| Ethyl Acetate | Polar Aprotic | 77 | A good choice for compounds of intermediate polarity. |
| Toluene | Nonpolar | 111 | Useful for less polar derivatives. |
| Hexane | Nonpolar | 69 | Often used as an anti-solvent in combination with a more polar solvent. |
Visualizations
Diagram 1: General Purification Workflow
Caption: A decision-making workflow for the purification of this compound derivatives.
Diagram 2: Troubleshooting Co-elution in Column Chromatography
Caption: Troubleshooting strategies for resolving co-eluting impurities.
References
Technical Support Center: Synthesis of 3-Chloroquinoxalin-2-amine
Welcome to the technical support center for the synthesis of 3-Chloroquinoxalin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and increase your product yield. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the common challenges encountered during this multi-step synthesis.
Introduction to the Synthetic Pathway
The synthesis of this compound is a sequential process that requires careful control over reaction conditions to maximize yield and purity. The overall pathway involves three key transformations:
-
Cyclocondensation: Formation of the quinoxaline scaffold by reacting o-phenylenediamine with oxalic acid to produce quinoxaline-2,3-dione.
-
Chlorination: Conversion of the dione to the highly reactive intermediate, 2,3-dichloroquinoxaline.
-
Selective Amination: A crucial nucleophilic aromatic substitution (SNAr) reaction where one chlorine atom of 2,3-dichloroquinoxaline is displaced by an amino group.
This guide will address potential issues at each of these critical stages.
Visualizing the Synthetic Workflow
The following diagram illustrates the complete synthetic workflow, highlighting key decision points for troubleshooting and optimization.
Caption: Synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Step 1: Quinoxaline-2,3-dione Synthesis
Q1: My yield of quinoxaline-2,3-dione is consistently low. What are the likely causes and how can I improve it?
Possible Causes & Solutions:
-
Incomplete Reaction: The cyclocondensation may not have reached completion.
-
Suboptimal Reagent Ratio: An incorrect stoichiometric ratio of o-phenylenediamine to oxalic acid will limit the yield.
-
Solution: Ensure you are using an equimolar ratio of the reactants. Grinding the solid reactants together before heating can also improve their interaction and subsequent reaction[2].
-
-
Starting Material Purity: Impurities in either o-phenylenediamine or oxalic acid can inhibit the reaction.
-
Solution: Use high-purity starting materials. If necessary, recrystallize the o-phenylenediamine before use.
-
Q2: I'm observing significant side product formation during the synthesis of quinoxaline-2,3-dione. What are these impurities and how can I avoid them?
Possible Causes & Solutions:
-
Oxidation of o-phenylenediamine: o-phenylenediamine is susceptible to oxidation, which can lead to colored impurities.
-
Solution: While some methods are aerobic, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
-
Alternative Reaction Pathways: Depending on the conditions, other condensation products may form.
-
Solution: Adhering to established protocols, particularly regarding temperature and reaction time, is crucial. Solvent-free methods, such as grinding the reactants, can also provide a cleaner reaction profile[2].
-
Step 2: 2,3-Dichloroquinoxaline Synthesis
Q3: The chlorination of quinoxaline-2,3-dione is not going to completion. How can I drive the reaction forward?
Possible Causes & Solutions:
-
Insufficient Chlorinating Agent: The amount of chlorinating agent may be inadequate.
-
Solution: Use a sufficient excess of the chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃)[3].
-
-
Reaction Temperature and Time: The reaction may require more forcing conditions.
-
Solution: Ensure the reaction is heated at reflux for an adequate amount of time (typically 1-3 hours) to ensure complete conversion[3]. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
-
Q4: I am experiencing product degradation during the work-up of the 2,3-dichloroquinoxaline synthesis. How can I minimize this?
Possible Causes & Solutions:
-
Hydrolysis of the Product: 2,3-dichloroquinoxaline is sensitive to moisture and can hydrolyze back to the starting dione or other byproducts.
-
Solution: After the reaction is complete, carefully quench the reaction mixture with ice-cold water to precipitate the product. It is important to work quickly and avoid prolonged exposure to aqueous conditions. Ensure all glassware is thoroughly dried before use.
-
Step 3: Selective Amination to this compound
Q5: The primary issue in the final step is the formation of the di-substituted product, 2,3-diaminoquinoxaline. How can I improve the selectivity for the mono-aminated product?
Possible Causes & Solutions:
-
Stoichiometry of the Amine: Using a large excess of the amine nucleophile will favor di-substitution.
-
Solution: Carefully control the stoichiometry. The reaction of 2,3-dichloroquinoxaline with ammonia can yield either the mono- or di-substituted product depending on the experimental conditions[4]. Using a limiting amount of the aminating agent relative to the dichloroquinoxaline can favor mono-substitution.
-
-
Reaction Temperature: Higher temperatures can increase the rate of the second substitution reaction.
-
Solution: Conduct the reaction at a lower temperature to favor the formation of the mono-substituted product. The optimal temperature should be determined empirically, but starting at room temperature or slightly below is advisable.
-
-
Reaction Time: Prolonged reaction times can lead to the formation of the di-substituted product.
-
Solution: Monitor the reaction progress closely using TLC. Quench the reaction as soon as a significant amount of the desired mono-substituted product has formed, before the di-substituted product becomes the major component.
-
Q6: The conversion of 2,3-dichloroquinoxaline to this compound is very slow. How can I increase the reaction rate without compromising selectivity?
Possible Causes & Solutions:
-
Solvent Choice: The solvent plays a critical role in SNAr reactions.
-
Solution: A polar aprotic solvent such as DMF or DMSO can help to dissolve the reactants and facilitate the reaction. The choice of solvent can influence the reaction rate and selectivity.
-
-
Base Addition: The presence of a base can be beneficial.
-
Solution: The addition of a non-nucleophilic base, such as triethylamine (TEA), can help to neutralize the HCl formed during the reaction, which can otherwise protonate the amine nucleophile and reduce its reactivity.
-
Frequently Asked Questions (FAQs)
Q: What is the best method for purifying the final product, this compound?
A: The purification method will depend on the nature of the impurities.
-
Recrystallization: This is often the most effective method for removing minor impurities. A suitable solvent system (e.g., ethanol/water) should be determined.
-
Silica Gel Column Chromatography: If recrystallization is ineffective, column chromatography can be used. A gradient elution with a mixture of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate) is typically employed[5]. For amines, it is sometimes beneficial to add a small amount of a basic modifier like triethylamine to the eluent to prevent the product from streaking on the silica gel.
-
Acid-Base Extraction: As an amine, the product can be protonated with an acid (like HCl) to form a water-soluble salt. This allows for the removal of non-basic organic impurities by washing with an organic solvent. The aqueous layer can then be basified to precipitate the pure amine[6].
Q: Are there any safety precautions I should be aware of during this synthesis?
A: Yes, several safety precautions are essential:
-
Chlorinating Agents: Thionyl chloride and phosphorus oxychloride are corrosive and react violently with water. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Many of the organic solvents used are flammable and/or toxic. Ensure proper ventilation and avoid ignition sources.
-
Product Handling: this compound is an irritant. Avoid inhalation and contact with skin and eyes[7].
Q: Can I use a different aminating agent instead of ammonia?
A: Yes, 2,3-dichloroquinoxaline is a versatile precursor that can react with various N-nucleophiles, including primary and secondary amines, to produce a wide range of 2-amino-3-chloroquinoxaline derivatives[4][8]. The reaction conditions may need to be adjusted depending on the nucleophilicity and steric hindrance of the amine.
Optimized Protocol Parameters
The following table summarizes the recommended conditions for each step of the synthesis to maximize yield.
| Step | Reaction | Key Parameters | Typical Yield |
| 1 | Cyclocondensation | Reactants: o-phenylenediamine, oxalic acid (1:1 molar ratio).Conditions: Microwave irradiation (400 W, 3 min) with 1 mL of water, or conventional heating in refluxing water/ethanol for 2-6 hours.[1] | >90% |
| 2 | Chlorination | Reactants: Quinoxaline-2,3-dione, POCl₃ or SOCl₂ (excess).Conditions: Reflux for 1-3 hours. Monitor by TLC.[3] | ~92-98% |
| 3 | Selective Amination | Reactants: 2,3-dichloroquinoxaline, ammonia source (e.g., aqueous ammonia).Conditions: Controlled stoichiometry, lower temperature (e.g., room temperature), monitor by TLC to avoid di-substitution.[4] | Variable |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 4. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound | C8H6ClN3 | CID 817274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation with Quinoline Substrates
Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the deactivation of palladium catalysts in the presence of quinoline-containing substrates. Quinolines are indispensable scaffolds in medicinal chemistry, but their successful application in cross-coupling reactions is often hampered by catalyst inhibition.[1][2] This guide is designed to provide both diagnostic tools and actionable solutions to overcome these common challenges.
Troubleshooting Guide: A Root Cause Analysis Approach
This section addresses common experimental failures in a question-and-answer format, focusing on identifying the root cause and implementing a logical solution.
Q1: My palladium-catalyzed cross-coupling reaction with a quinoline substrate fails to initiate or stalls at low conversion. What is the most likely cause?
A1: This is the most frequently encountered issue and almost always points to catalyst poisoning by the quinoline nitrogen . The lone pair of electrons on the quinoline's nitrogen atom can coordinate strongly to the palladium center.[3][4] This coordination occupies the active site required for the catalytic cycle, forming stable, inactive palladium complexes and effectively shutting down the reaction.[4]
This process, a form of catalyst inhibition, is the primary hurdle in reactions involving many nitrogen-containing heterocycles.[5][6]
Caption: Quinoline Poisoning of a Palladium Catalyst.
Q2: How can I prevent the quinoline nitrogen from deactivating my palladium catalyst?
A2: The most effective strategy is to sterically shield the palladium center, making it less accessible to the quinoline nitrogen while still allowing the desired catalytic steps to occur. This is achieved through careful ligand selection .
Primary Solution: Employ Bulky, Electron-Rich Phosphine Ligands. These ligands are essential for creating a sterically congested environment around the palladium atom. This "pocket" physically blocks the quinoline's nitrogen from coordinating.[3]
-
Recommended Ligands: Dialkylbiaryl phosphines are a class of ligands that have demonstrated broad utility and are highly effective in these challenging systems.[4] Examples include:
-
XPhos
-
SPhos
-
RuPhos
-
-
Bidentate Ligands: In some cases, bidentate phosphine ligands with a large natural bite angle, such as Xantphos , can stabilize the active catalytic species and prevent the formation of inactive catalyst dimers.[4]
Caption: Steric Protection of Palladium by Bulky Ligands.
Q3: I'm using a bulky phosphine ligand, but my reaction is still sluggish or gives inconsistent yields. What other factors should I investigate?
A3: If ligand selection has been addressed, the issue likely lies with other critical reaction parameters. Inconsistent results often stem from subtle variations in experimental setup and reagent quality.[4] A systematic troubleshooting approach is required.
Caption: A Systematic Troubleshooting Workflow.
Key Areas to Investigate:
-
Inefficient Pre-catalyst Activation: Many common protocols use a Pd(II) pre-catalyst (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species. This reduction step can be inefficient.[3]
-
Poor Quality of Reagents or Solvents: Palladium catalysts are notoriously sensitive to impurities. Water and oxygen are common catalyst poisons.[3][5]
-
Solution: Always use freshly distilled, anhydrous, and thoroughly degassed solvents. Ensure all reagents (haloquinoline, coupling partner, base) are of the highest possible purity and are handled under an inert atmosphere (Argon or Nitrogen).[3]
-
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for nearly every step of the catalytic cycle, from pre-catalyst activation to reductive elimination.
-
Base: The base's strength, solubility, and particle size can significantly impact the reaction rate. For Buchwald-Hartwig couplings, strong bases like NaOtBu are common, while Suzuki couplings often use carbonate or phosphate bases.[8][9] Grinding inorganic bases before use can improve reproducibility.[9]
-
Solvent: Aprotic polar solvents like dioxane, THF, or toluene are common. The solvent must fully dissolve all components at the reaction temperature to avoid mass transfer limitations.[6]
-
-
Catalyst Decomposition (Palladium Black): The formation of a black precipitate (palladium black) is a visual indicator of catalyst deactivation via aggregation into inactive clusters.[5]
-
Cause: This is often triggered by excessively high temperatures or an insufficient ligand-to-palladium ratio, which leaves the palladium atoms unprotected.[5]
-
Solution: Lower the reaction temperature and/or increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1 L:Pd).
-
Experimental Protocols
Protocol 1: High-Throughput Ligand Screening
This protocol allows for the rapid and efficient identification of the optimal ligand for your specific quinoline substrate and coupling partner.
Materials:
-
96-well plate or an array of reaction vials.
-
Inert atmosphere glovebox or Schlenk line.
-
Stock solution of your haloquinoline substrate.
-
Stock solution of your coupling partner (e.g., boronic acid, amine).
-
Stock solution of your base (e.g., K₃PO₄, Cs₂CO₃).
-
Stock solution of your Pd pre-catalyst (e.g., Pd₂(dba)₃).
-
An array of ligands to be screened (e.g., XPhos, SPhos, RuPhos, Xantphos).
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane).
Procedure:
-
Preparation: Perform all additions under an inert atmosphere.
-
Dispensing Reagents: To each vial/well, add the haloquinoline, coupling partner, and base from their respective stock solutions.
-
Ligand Addition: Add a different ligand to each designated vial/well. Ensure the ligand-to-palladium ratio is consistent (typically 2:1 to 4:1). Include a "no ligand" control.
-
Catalyst Addition: Initiate the reactions by adding the palladium pre-catalyst stock solution to each vial.[5]
-
Reaction: Seal the plate/vials and transfer to a pre-heated shaker block or oil bath set to the desired temperature (e.g., 80-100 °C).
-
Analysis: After a set time (e.g., 12-24 hours), cool the reactions to room temperature. Take a small, measured aliquot from each well, dilute it, and analyze by LC-MS or GC-MS to determine the percent conversion to the desired product.
-
Validation: Identify the ligand(s) that provided the highest conversion and validate the result on a larger preparative scale.
Protocol 2: Rigorous Solvent and Reagent Preparation
Objective: To eliminate catalyst deactivation caused by water, oxygen, or other impurities.
-
Solvent Purification:
-
Use a solvent purification system (e.g., Grubbs apparatus) or distill the solvent over an appropriate drying agent (e.g., sodium/benzophenone for THF/dioxane; CaH₂ for toluene).
-
Store the purified solvent over activated molecular sieves under an inert atmosphere.
-
-
Solvent Degassing:
-
Before use, thoroughly degas the solvent. The most effective method is "freeze-pump-thaw."
-
Step 1 (Freeze): Freeze the solvent using a liquid nitrogen bath.
-
Step 2 (Pump): Apply a high vacuum to the frozen solvent to remove dissolved gases.
-
Step 3 (Thaw): Remove the liquid nitrogen and allow the solvent to thaw under vacuum. The dissolved gases will bubble out.
-
Repeat this cycle at least three times.[3]
-
-
Reagent Handling:
-
Dry solid reagents (e.g., base, coupling partners) in a vacuum oven before use.
-
Handle all reagents, catalysts, and ligands exclusively under an inert atmosphere (in a glovebox or using Schlenk techniques).
-
For air-sensitive liquid reagents, use freshly opened bottles or purify them according to established procedures.
-
Data Presentation
Table 1: Hypothetical Ligand Screening Data for a Suzuki Coupling
The following table illustrates typical results from a ligand screening experiment, highlighting how ligand choice can dramatically impact reaction outcome when using a challenging quinoline substrate.
| Entry | Ligand | Pd Source (mol%) | Ligand:Pd Ratio | Temperature (°C) | Time (h) | Conversion (%) | Notes |
| 1 | None | Pd(OAc)₂ (2) | 0:1 | 100 | 24 | < 5 | Catalyst decomposition observed. |
| 2 | PPh₃ | Pd(OAc)₂ (2) | 2:1 | 100 | 24 | 15 | Reaction stalled after ~6 hours.[4] |
| 3 | Xantphos | Pd(OAc)₂ (2) | 2:1 | 100 | 24 | 65 | Moderate conversion. |
| 4 | SPhos | Pd₂(dba)₃ (1) | 4:1 | 100 | 18 | 88 | Good conversion, clean reaction. |
| 5 | XPhos | Pd₂(dba)₃ (1) | 4:1 | 100 | 18 | >95 | Optimal conditions found. |
Reaction Conditions: 8-Bromoquinoline (1.0 equiv), Phenylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), 1,4-Dioxane (0.1 M).
Frequently Asked Questions (FAQs)
Q: Can I regenerate a catalyst that has been deactivated by quinoline? A: For catalyst poisoning by strong coordination, as is the case with quinolines, the deactivation is often irreversible under typical reaction conditions.[4] Similarly, regeneration is not possible for catalysts that have deactivated via sintering (physical aggregation into palladium black).[4] The most effective approach is to prevent deactivation in the first place through proper ligand selection and reaction engineering. In some specific cases of heterogeneous catalysts deactivating via reduction to Pd(0), re-oxidation may be possible but is not generally applicable to these solution-phase reactions.[10][11]
Q: Is there a difference in reactivity between different haloquinolines (e.g., 2-chloro vs. 2-bromo)? A: Yes. The general order of reactivity for the aryl halide in oxidative addition is I > Br > OTf > Cl.[9] However, for quinolines, even 2-chloro and 4-chloro derivatives can be viable substrates for palladium-catalyzed reactions under standard conditions due to electronic activation from the nitrogen atom.[1] If you are struggling with a chloroquinoline, switching to the corresponding bromo- or iodoquinoline can often facilitate the reaction.
Q: My reaction works, but I am getting a mixture of isomers. Why? A: While quinoline itself often directs functionalization to the C2 position in Pd-catalyzed C-H activation reactions, the use of N-oxide directing groups can alter this selectivity.[12][13] If you are performing a C-H functionalization, the regioselectivity is highly dependent on the directing group, catalyst, ligands, and additives. Careful screening and adherence to literature precedents for the specific transformation are critical.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Hydrodehalogenation in Cross-Coupling of Chloroquinoxalines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the prevention of hydrodehalogenation, a common and problematic side reaction encountered during the palladium-catalyzed cross-coupling of chloroquinoxalines. Our focus is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts of hydrodehalogenation in the context of chloroquinoxaline chemistry.
Q1: What is hydrodehalogenation and why is it a significant problem?
A1: Hydrodehalogenation is an undesired side reaction in which the chloro group on the quinoxaline ring is replaced by a hydrogen atom instead of the intended coupling partner (e.g., an aryl group in Suzuki coupling or an amine in Buchwald-Hartwig amination).[1][2] This leads to the formation of a quinoxaline byproduct, which reduces the yield of your target molecule.[1] Furthermore, because the byproduct often has similar polarity to the desired product, it can significantly complicate purification efforts, consuming valuable time and resources.
Q2: What is the underlying mechanism of hydrodehalogenation?
A2: The reaction diverges from the desired productive cycle at the key (L)nPd(Ar)Cl intermediate. The primary cause of hydrodehalogenation is the formation of a palladium-hydride (Pd-H) species.[2] This Pd-H species can arise from several sources within the reaction medium. Once formed, it can participate in a competing catalytic cycle that leads to the undesired product. The key to preventing this side reaction is to favor the rate of transmetalation (in Suzuki coupling) or amine coordination/deprotonation (in Buchwald-Hartwig) over the pathways that lead to the formation and reaction of the Pd-H species.[1]
Caption: Competing desired (green) and undesired (red) pathways.
Q3: Which components of my reaction mixture can act as a hydrogen (hydride) source?
A3: Several common reagents can inadvertently serve as hydride donors, leading to the formation of the problematic Pd-H species. These include:
-
Solvents: Protic solvents like alcohols (isopropanol, methanol) are known hydride sources.[3] Amide solvents like DMF can also decompose at higher temperatures to generate species that lead to Pd-H formation.[1]
-
Bases: Amine bases (e.g., triethylamine) can undergo β-hydride elimination to form a Pd-H intermediate.[4][5] Strong alkoxide bases may also promote pathways that generate hydride species.[6][7]
-
Water: Even trace amounts of water, present in reagents or solvents that have not been rigorously dried, can serve as a proton source in the hydrodehalogenation pathway.
-
Starting Materials: In some cases, the organometallic reagent itself (e.g., boronic acids in Suzuki coupling) or other additives can contribute to the formation of Pd-H.
Q4: Are chloroquinoxalines particularly susceptible to hydrodehalogenation?
A4: Yes, chloroquinoxalines can be challenging substrates. The carbon-chlorine bond is stronger and less reactive than corresponding carbon-bromine or carbon-iodine bonds.[2][8] Consequently, more forcing conditions (higher temperatures) or more active catalyst systems are often required to achieve oxidative addition.[9] These highly active catalysts, while necessary for activating the C-Cl bond, can also be more prone to engaging in the undesired hydrodehalogenation pathway if other reaction parameters are not carefully optimized.[1][10]
Section 2: Troubleshooting Guide: A Systematic Approach
If you are observing significant amounts of the hydrodehalogenated byproduct, do not change multiple variables at once. Follow this systematic workflow to diagnose and resolve the issue effectively.
Caption: A systematic workflow for troubleshooting hydrodehalogenation.
Step 1: Analyze Your Catalyst System - The Ligand is Key
Causality: The ligand's structure dictates the environment around the palladium center. Bulky, electron-rich phosphine ligands (often called Buchwald ligands) or N-heterocyclic carbenes (NHCs) are highly effective at preventing hydrodehalogenation.[1][2][9] Their steric bulk favors the reductive elimination of the larger, coupled product over the smaller hydrogen atom, effectively "crowding out" the hydrodehalogenation pathway. Their electron-donating nature also speeds up the final reductive elimination step, helping the desired reaction outcompete the side reaction.
| Ligand Type | Examples | Rationale for Use |
| Bulky Biarylphosphines | XPhos, SPhos, RuPhos | Primary Recommendation. Promotes fast reductive elimination and sterically disfavors the hydrodehalogenation pathway.[9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable Pd-complexes, often highly active for C-Cl activation and can suppress side reactions.[6][7] |
| Standard Phosphines | PPh₃, P(t-Bu)₃ | PPh₃ is often not active enough for chloroquinoxalines. P(t-Bu)₃ is more active but may require more careful optimization of other parameters.[11] |
Step 2: Re-evaluate Your Choice of Base
Causality: The base is crucial for the catalytic cycle (e.g., to activate the boronic acid in Suzuki coupling), but it can also be a primary source of hydride.[12] Strong bases or those with available β-hydrogens (like triethylamine) are more likely to generate Pd-H species.[3][5] Switching to a weaker, non-nucleophilic inorganic base is a critical troubleshooting step.
| Base Type | Examples | Propensity for Hydrodehalogenation |
| Phosphates | K₃PO₄ | High Recommendation. Generally effective and has a low tendency to cause hydrodehalogenation. |
| Carbonates | Cs₂CO₃, K₂CO₃ | Good Alternatives. Often used successfully, with Cs₂CO₃ being stronger and more soluble.[13][14] |
| Alkoxides | NaOtBu, KOtBu | High Risk. Very strong bases that are known to promote hydrodehalogenation, especially with highly active catalysts.[6][7] Use with extreme caution. |
| Amines | Et₃N, DIPEA | High Risk. Can act as hydride donors via β-hydride elimination. Generally avoid for challenging chloro-heteroaryl couplings. |
Step 3: Scrutinize Your Solvent
Causality: The solvent not only determines the solubility of your reagents but can also actively participate in the undesired reaction. Aprotic solvents are strongly preferred as they are not ready hydride donors. Ensure your chosen solvent is anhydrous, as water is a known contributor to hydrodehalogenation.[15]
| Solvent Class | Examples | Recommendation |
| Aprotic, Non-polar | Toluene, Dioxane | High Recommendation. Excellent first choices. Inert and provide good solubility for many organic substrates and catalysts.[2] |
| Aprotic, Ethereal | Tetrahydrofuran (THF) | Good Alternative. Widely used, but be aware of potential peroxide formation and ensure it is freshly distilled or from a sealed bottle. |
| Aprotic, Polar | DMF, DMAc, NMP | Use with Caution. Can be effective but may act as hydride sources at elevated temperatures (>120 °C).[1] |
| Protic | Alcohols (IPA, EtOH), Water | Avoid. These are known hydride/proton donors and significantly increase the risk of hydrodehalogenation.[1] Only use water as a co-solvent when required by a specific protocol (e.g., with K₃PO₄) and use minimal, degassed amounts. |
Step 4: Optimize Reaction Parameters
Causality: If the above steps have not resolved the issue, fine-tuning the reaction conditions can help. High temperatures can increase the rate of all reactions, including the undesired one.[1] By lowering the temperature, you may find a window where the desired coupling proceeds at an acceptable rate while the activation barrier for hydrodehalogenation is not readily overcome.
Section 3: Validated Experimental Protocols
The following protocols are designed as robust starting points for the cross-coupling of chloroquinoxalines, incorporating the principles discussed above to minimize hydrodehalogenation.
Protocol A: Suzuki-Miyaura Coupling of a Chloroquinoxaline
This protocol utilizes a bulky biarylphosphine ligand and a phosphate base in an aprotic solvent system, a combination proven effective for challenging heteroaryl chlorides.
Materials:
-
2-Chloroquinoxaline (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (6 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous, degassed Toluene
-
Anhydrous, degassed Water
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 2-chloroquinoxaline, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Via syringe, add degassed toluene (to achieve a concentration of ~0.1 M with respect to the chloroquinoxaline) followed by a small amount of degassed water (e.g., 0.5 mL for a 5 mL toluene reaction).[1]
-
Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[16]
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol B: Buchwald-Hartwig Amination of a Chloroquinoxaline
This protocol is for C-N bond formation and uses a strong, non-nucleophilic alkoxide base that is less prone to β-hydride elimination than amine bases. The choice of a specialized ligand is critical.
Materials:
-
2-Chloroquinoxaline (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Sealed reaction vial with a magnetic stir bar
Procedure:
-
Inside a glovebox, add the 2-chloroquinoxaline, XPhos Pd G3 precatalyst, and NaOtBu to a reaction vial containing a stir bar.
-
Add the amine, followed by the anhydrous, degassed toluene (~0.2 M concentration).
-
Seal the vial tightly with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated heating block or oil bath at 100 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by LC-MS by taking a small, quenched aliquot.
-
Work-up: After cooling to room temperature, carefully uncap the vial. Dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel, eluting with additional ethyl acetate.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 7. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. books.rsc.org [books.rsc.org]
- 10. jmcct.com [jmcct.com]
- 11. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Ligand Selection for Efficient Coupling of 3-Chloroquinoxalin-2-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) concerning ligand selection for palladium-catalyzed cross-coupling reactions involving the versatile but often challenging substrate, 3-Chloroquinoxalin-2-amine. Our focus is on providing not just solutions, but the underlying mechanistic reasoning to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: I'm starting a project with this compound. Which cross-coupling reactions are most common, and what is a good starting point for ligand selection?
For C-C and C-N bond formation, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are the most widely employed methods for functionalizing the 3-position of the quinoxaline core.[1][2] The this compound substrate presents a unique challenge: it is an electron-deficient heteroaryl chloride, which can be less reactive than its bromide or iodide counterparts, and it possesses a coordinating amino group at the 2-position that can potentially interact with the palladium catalyst.
Initial Recommendations:
-
For Suzuki-Miyaura Coupling: A robust starting point is to use a bulky, electron-rich phosphine ligand.[3] Ligands like XPhos or SPhos are highly versatile and have demonstrated success with hindered or heteroaryl chlorides. They promote the crucial, often rate-limiting, oxidative addition step.[3]
-
For Buchwald-Hartwig Amination: Dialkylbiaryl phosphine ligands are the industry standard.[4] BrettPhos is an excellent choice for coupling with anilines, while ligands like RuPhos or XPhos are often effective for a broader range of amines, including primary and secondary aliphatic amines.
These ligands are typically used with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. However, for improved consistency and ease of use, consider using air-stable palladium precatalysts.[5][6][7]
Q2: My Suzuki-Miyaura reaction with an arylboronic acid is giving low yields (<30%). I'm using Pd(PPh₃)₄. What's going wrong and how can ligand choice help?
While Pd(PPh₃)₄ is a classic catalyst, it is often suboptimal for challenging substrates like heteroaryl chlorides.[8] The triphenylphosphine (PPh₃) ligand is not particularly electron-rich or sterically bulky, which leads to several potential problems:
-
Slow Oxidative Addition: The C-Cl bond of your quinoxaline is relatively strong. The moderate electron-donating ability of PPh₃ may not be sufficient to make the Pd(0) center nucleophilic enough to efficiently break this bond.
-
Catalyst Decomposition: The active monoligated Pd(0)L species may not be stable, leading to the formation of inactive palladium black.
-
Competitive Binding: The coordinating amine group on your substrate might interfere with the catalytic cycle when less bulky ligands are used.
Troubleshooting Steps & Ligand-Based Solutions:
-
Switch to a Bulky, Electron-Rich Ligand: This is the most critical change. Bulky ligands promote the formation of the highly active, monoligated 14-electron Pd(0)L species, which is crucial for oxidative addition. They also create a sterically hindered environment around the palladium that favors reductive elimination (the product-forming step) over side reactions.[9]
-
Use a Precatalyst: To ensure a reliable generation of the active Pd(0) species, switch to an air-stable Pd(II) precatalyst like XPhos Pd G3 or SPhos Pd G2 .[5] These complexes readily form the active catalyst under the reaction conditions and can lead to more reproducible results.[7]
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low to no conversion in a Buchwald-Hartwig amination.
You are attempting to couple this compound with a secondary amine using Pd₂(dba)₃, Xantphos, and NaOt-Bu as the base, but you observe only starting material after 24 hours.
Analysis of the Cause: Xantphos is a bidentate ligand with a large bite angle, which can be effective in many cases.[10] However, for some sterically demanding or electronically challenging substrates, the rigidity and coordination mode of bidentate ligands can hinder the catalytic cycle.[11] The formation of a stable, four-coordinate arylpalladium amido complex might be slow to undergo reductive elimination.[11]
Solution Workflow:
-
Switch to a Monodentate Biaryl Phosphine Ligand: These ligands, such as RuPhos or BrettPhos , are often more effective for difficult C-N couplings. Their flexibility allows for the formation of a more reactive three-coordinate intermediate, which can undergo reductive elimination more rapidly.[11]
-
Screen Bases: While NaOt-Bu is a strong base and often a good first choice, other bases like LHMDS or K₃PO₄ can sometimes offer superior performance depending on the specific amine coupling partner.[10]
-
Consider a Precatalyst: Using a precatalyst like BrettPhos Pd G3 ensures efficient generation of the active catalyst and can overcome initiation issues.[12]
dot
graph TD {
A[Start: Low C-N Coupling Yield] --> B{Ligand Type};
B --> C[Current: Bidentate (e.g., Xantphos)];
B --> D[Suggested: Monodentate Biaryl Phosphine];
C --> E[Problem: Slow Reductive Elimination from L2Pd(Ar)(NR2) complex];
D --> F[Solution: Switch to RuPhos or BrettPhos];
F --> G[Mechanism: Promotes faster Reductive Elimination from 3-coordinate LPd(Ar)(NR2) complex];
A --> H{Base};
H --> I[Current: NaOtBu];
I --> J[Action: Screen other bases (LHMDS, K3PO4)];
A --> K{Catalyst Source};
K --> L[Current: Pd2(dba)3];
L --> M[Action: Use Air-Stable Precatalyst (e.g., BrettPhos Pd G3)];
M --> N[Benefit: Ensures efficient generation of active Pd(0)L species];
}
Caption: Relationship between ligand properties and reaction outcome.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. jmcct.com [jmcct.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. previous.scientia.report [previous.scientia.report]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Application of air-stable palladium(II) precatalysts to Suzuki cross-coupling reactions and C-H activation of pyridine <i>N</i>-oxides [morressier.com]
- 7. Air-stable palladium(II) precatalysts: synthesis, properties, and applications in cross-coupling reactions [ir.ua.edu]
- 8. Yoneda Labs [yonedalabs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Reagent Solubility in Quinoxaline Synthesis
Introduction
The synthesis of quinoxalines, a cornerstone in the development of pharmaceuticals, dyes, and organic materials, predominantly relies on the condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds.[1][2] While elegant in principle, this reaction is frequently hampered by a significant practical challenge: the low solubility of one or both starting materials in common reaction solvents.[3][4] Aromatic and highly substituted reagents, prized for creating complex final products, are often the most difficult to dissolve, leading to heterogeneous reaction mixtures, slow reaction kinetics, low yields, and purification difficulties.[5][6]
This technical guide provides a comprehensive resource for researchers, chemists, and drug development professionals to diagnose, troubleshoot, and overcome solubility-related hurdles in quinoxaline synthesis. Moving beyond simple procedural lists, this document explains the underlying chemical principles behind each strategy, empowering you to make informed, effective decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why are my o-phenylenediamine or 1,2-dicarbonyl starting materials not dissolving?
A1: The poor solubility of these reagents often stems from their molecular structure. Many are characterized by:
-
High Crystallinity and Planarity: Flat, aromatic systems like those in many quinoxaline precursors tend to pack efficiently into a stable crystal lattice, making it energetically difficult for solvent molecules to break them apart.[6]
-
Lack of Polar Functional Groups: Unsubstituted or symmetrically substituted reagents may lack the polar handles (like -OH or -NH2) needed to interact strongly with polar solvents.
-
Strong Intermolecular Forces: Hydrogen bonding or π-stacking between the reagent molecules themselves can be stronger than their interactions with the solvent.
Q2: I've observed that my reaction mixture is not a clear solution. Is a heterogeneous reaction always detrimental to the yield?
A2: Not necessarily, but it requires careful management. Many successful quinoxaline syntheses are run under heterogeneous conditions, particularly when using insoluble inorganic bases.[7] The key issue is ensuring a sufficient rate of reaction, which occurs at the interface between the solid and liquid phases.[7] If the reaction is heterogeneous, you must ensure:
-
Vigorous Stirring: Maximizes the surface area of the undissolved solid, increasing the points of contact for the reaction to occur.[7]
-
Sufficient Reaction Time: The reaction may be slower than a fully dissolved equivalent, so monitoring by TLC to confirm completion is crucial.[5]
-
Fine Particle Size: Grinding solid reagents into a fine powder before addition increases their surface area and can improve reaction rates.[7]
Q3: What are the first-line strategies I should try when facing a solubility issue?
A3: Before resorting to more complex methods, always start with the fundamentals of reaction optimization:
-
Systematic Solvent Screening: The most critical first step. The ideal solvent or solvent mixture will balance the solubility of both the nonpolar aromatic rings and any polar functional groups. A screening process is the most effective way to find this balance.[7]
-
Increase Reaction Temperature: For most neutral organic compounds, solubility increases with temperature.[6] Gently warming or refluxing the reaction mixture can often be enough to dissolve the reagents and drive the reaction to completion.[7][8] However, be mindful of the thermal stability of your reagents and potential for side reactions at higher temperatures.[5]
Q4: My product, a quinoxaline derivative, has precipitated from the reaction but is now poorly soluble for purification and downstream use. What can I do?
A4: Poor solubility is a known challenge for certain classes of quinoxalines, such as quinoxaline 1,4-dioxides.[9] For the final product, strategies include:
-
Extensive Purification Solvent Screening: The best solvent for recrystallization may be different from the reaction solvent. Common choices include ethanol or mixtures like hexane/ethyl acetate for chromatography.[1]
-
Structural Modification: If solubility is a persistent problem for a class of derivatives, consider introducing solubilizing groups (e.g., amino groups that can be protonated to form salts) in the next design cycle.[3]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a structured approach to tackling specific solubility problems.
Problem: Starting materials will not dissolve in the selected solvent.
This is the most common failure point. A logical workflow can quickly identify a viable solution. The following diagram outlines a decision-making process for addressing this core issue.
Caption: A step-by-step workflow for troubleshooting reagent solubility.
Causality & Explanation
The choice of solvent is paramount. The classic synthesis involves polar starting materials (diamines) and often less-polar dicarbonyls. A single solvent may not be ideal for both.
-
Polar Protic Solvents (Ethanol, Acetic Acid, Water): Excellent for dissolving o-phenylenediamines through hydrogen bonding. Greener protocols often favor ethanol or water.[10] Fluorinated alcohols like hexafluoroisopropanol (HFIP) have also shown remarkable efficacy due to their high polarity and ability to solvate diverse substrates.
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are strong solvents capable of dissolving a wide range of compounds, including those with larger aromatic systems.[7][8] Caution is advised with DMSO at high temperatures, as it can sometimes act as an oxidant.[5][10]
-
Nonpolar Solvents (Toluene, Dioxane): Often used when reagents are highly lipophilic or when a higher reflux temperature is needed.[10][11]
-
Co-Solvent Systems (e.g., Ethanol/Water): A powerful strategy that modulates the overall polarity of the medium. An ethanol/water mixture can effectively dissolve both the organic reagents and any inorganic catalysts or bases, creating a more homogeneous environment.[7][12]
The following table summarizes the properties of commonly used solvents to aid in selection.
| Solvent | Boiling Point (°C) | Dielectric Constant (Polarity) | Type | Key Considerations |
| Ethanol | 78 | 24.5 | Polar Protic | Excellent for many diamines; common in green chemistry protocols.[12] |
| Acetic Acid | 118 | 6.2 | Polar Protic | Can act as both solvent and acid catalyst; requires careful workup.[2] |
| Water | 100 | 80.1 | Polar Protic | The ultimate green solvent; excellent for water-soluble reagents or with PTC.[10] |
| DMSO | 189 | 46.7 | Polar Aprotic | Powerful solvent, but can be difficult to remove and may act as an oxidant at high temps.[10] |
| DMF | 153 | 36.7 | Polar Aprotic | Good general-purpose solvent for a range of polarities.[8] |
| Toluene | 111 | 2.4 | Nonpolar | Useful for azeotropic water removal and for less polar reagents.[10] |
| Dioxane | 101 | 2.2 | Nonpolar (Aprotic) | Good for dissolving a range of organics; often used in cross-coupling.[7] |
Advanced Solubility Enhancement Techniques
When conventional methods fail, several modern techniques can be employed. These methods often enhance reaction rates so dramatically that complete dissolution is not always required.
Caption: Decision tree for selecting an advanced solubility enhancement method.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reactions by directly heating the solvent and any polar reagents, leading to rapid temperature and pressure increases within a sealed vessel.[13] This can dramatically reduce reaction times from hours to minutes.[13][14]
-
Mechanism of Action: The high, localized temperatures often overcome solubility barriers and provide the activation energy for the reaction to proceed rapidly, even if the bulk solution is not fully homogeneous at the start.[15]
-
Best For: High-throughput synthesis, accelerating slow reactions, and overcoming high activation energy barriers. Polyethylene glycol (PEG) is an excellent solvent for microwave synthesis as it absorbs microwaves effectively.[13]
Ultrasound-Assisted Synthesis (Sonication)
This technique uses high-frequency sound waves to induce acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in the liquid.[15]
-
Mechanism of Action: The collapse of these bubbles creates localized "hot spots" with extremely high temperatures (~5000 °C) and pressures (~1000 atm).[15] This energy input enhances mass transfer and can physically break down solid particles, increasing their surface area and apparent solubility. It is a powerful tool for heterogeneous reactions.[16][17]
-
Best For: Mass-transfer limited reactions, heterogeneous mixtures, and syntheses that can be performed at or near room temperature. Many catalyst-free quinoxaline syntheses have been developed using this method.[16][18]
Phase-Transfer Catalysis (PTC)
PTC is an invaluable technique when a reaction requires two reagents that are in separate, immiscible phases (e.g., an inorganic base in water and an organic starting material in toluene).
-
Mechanism of Action: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, acts as a "shuttle."[19] It transports an ion (like an anion from the base) from the aqueous phase into the organic phase, where it can then react with the dissolved organic substrate. This circumvents the need for both reagents to be soluble in the same solvent.[19]
-
Best For: Reactions involving an inorganic salt (base or catalyst) with poor solubility in the primary organic solvent. It improves yields and reaction rates in biphasic systems.[19]
Mechanochemistry (Ball-Milling)
For truly intractable solubility issues, mechanochemistry offers a solvent-free alternative.[20][21]
-
Mechanism of Action: Reagents are placed in a milling jar with grinding balls. The mechanical force from grinding initiates chemical reactions in the solid state.[22] This completely bypasses the need for a solvent, making it an ideal green chemistry approach for otherwise insoluble starting materials.[20][21]
-
Best For: Extremely insoluble or unreactive starting materials, and for developing environmentally friendly, solvent-free synthetic protocols.[21]
Key Experimental Protocols
Protocol 1: Systematic Solvent Screening
-
Preparation: In separate small vials, place a few milligrams of your least soluble starting material.
-
Solvent Addition: To each vial, add 0.5 mL of a different candidate solvent (e.g., Ethanol, Toluene, Acetonitrile, DMF, 1:1 Ethanol/Water).
-
Observation at Room Temperature: Agitate the vials (vortex) for 1-2 minutes. Observe and record the degree of dissolution.
-
Observation with Heating: Gently warm the vials that showed poor solubility to ~60-80°C. Record any changes in solubility.
-
Selection: Choose the solvent or co-solvent system that provides the best solubility for both reagents under the mildest conditions possible.
Protocol 2: General Procedure for Ultrasound-Assisted Synthesis
-
Setup: In a suitable flask, combine the o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).
-
Solvent Addition: Add a minimal amount of a suitable solvent (e.g., 5 mL of ethanol), as determined by screening.[16]
-
Sonication: Place the flask in an ultrasonic cleaning bath, ensuring the liquid level inside the flask is below the water level in the bath.
-
Irradiation: Turn on the ultrasound and monitor the reaction by TLC. Reactions are often complete within 30-60 minutes at room temperature.[16]
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Protocol 3: General Procedure for Microwave-Assisted Synthesis
-
Setup: In a dedicated microwave reaction vial, combine the o-phenylenediamine (1.0 mmol), the 1,2-dicarbonyl compound (1.0 mmol), and a suitable microwave-safe solvent (e.g., 3-5 mL of ethanol or PEG-400).[13][23]
-
Sealing: Securely cap the vial.
-
Irradiation: Place the vial in the microwave reactor. Set the target temperature (e.g., 100-140°C) and time (e.g., 5-20 minutes).[13][24]
-
Cooling: After the irradiation cycle is complete, allow the vessel to cool to room temperature before carefully opening.
-
Workup: Transfer the reaction mixture from the vial. Isolate and purify the product as required.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. "Microwave-Assisted Synthesis of Quinoxaline Derivatives" by Eric Horsting [ecommons.udayton.edu]
- 15. benchchem.com [benchchem.com]
- 16. scielo.br [scielo.br]
- 17. Ultrasound assisted synthesis of hybrid quinoline anchored with 4-R-benzenesulfonamide moiety with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. google.com [google.com]
- 20. asiaresearchnews.com [asiaresearchnews.com]
- 21. sciencedaily.com [sciencedaily.com]
- 22. researchgate.net [researchgate.net]
- 23. jocpr.com [jocpr.com]
- 24. scispace.com [scispace.com]
Technical Support Center: Catalyst Poisoning in Reactions with Nitrogen-Containing Heterocycles
Introduction
Welcome to the Technical Support Center for troubleshooting catalyst poisoning in reactions involving nitrogen-containing heterocycles. These moieties are ubiquitous in pharmaceuticals and advanced materials, yet their interaction with transition metal catalysts presents significant challenges for researchers and process chemists. The lone pair of electrons on the nitrogen atom can strongly coordinate to the metal center, leading to catalyst inhibition or complete deactivation—a phenomenon often termed catalyst poisoning.[1][2]
This guide is designed for researchers, scientists, and drug development professionals. It provides a structured, in-depth approach to diagnosing, troubleshooting, and preventing catalyst poisoning in your experiments. By understanding the underlying mechanisms and implementing the strategies outlined below, you can enhance the efficiency, reproducibility, and success of your catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: Why are my reactions with pyridine- or quinoline-containing substrates failing or showing low conversion?
A1: The most common reason for poor performance in reactions with substrates like pyridines and quinolines is the strong coordination of the nitrogen atom to the metal catalyst (e.g., Palladium, Rhodium, Nickel).[1][3] This binding occupies the active sites on the catalyst, preventing the substrate from participating in the catalytic cycle, effectively poisoning the catalyst.[1][4] This is a well-documented issue, sometimes referred to as the "2-pyridyl problem," especially when the reaction site is near the nitrogen atom.[1]
Q2: How can I differentiate between catalyst poisoning and other forms of deactivation like fouling or thermal degradation?
A2: Catalyst poisoning is a chemical process where a substance binds to the active sites.[4] This often results in a sudden and significant drop in catalytic activity. In contrast, fouling, which is the physical deposition of materials like carbonaceous residues (coke) on the catalyst surface, usually leads to a more gradual decrease in activity.[4][5] Thermal degradation, or sintering, occurs at high temperatures and involves the agglomeration of catalyst particles, reducing the active surface area.[4]
A practical diagnostic test is to run the reaction with highly purified reactants. If you observe a restoration of catalyst activity, poisoning by impurities in your starting materials is the likely culprit.[5]
Q3: My reaction starts well but then slows down or stops completely. What's happening?
A3: This "initial activity followed by death" scenario is a classic symptom of product-induced catalyst poisoning. In many hydrogenations of N-heterocycles, for instance, the resulting saturated amine product is a stronger Lewis base than the starting material. This more basic product can bind more tightly to the catalyst, leading to increasing inhibition as the reaction progresses.[6]
Q4: Are all nitrogen-containing heterocycles equally problematic?
A4: No, the poisoning effect varies significantly depending on the electronic properties and steric environment of the nitrogen atom.
-
Strongly Basic Heterocycles: Pyridines, quinolines, and imidazoles are strong poisons due to the high availability of the nitrogen lone pair.[3][7]
-
Less Basic Heterocycles: Pyrroles and indoles are generally less poisonous because the nitrogen lone pair is involved in the aromatic system, making it less available for coordination to the metal center.[3][8] However, under certain conditions, they can still act as catalyst inhibitors.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the heterocycle can reduce the basicity of the nitrogen and mitigate the poisoning effect.[8][9]
Troubleshooting Guide: A Symptom-Based Approach
This section provides a structured approach to troubleshooting common issues encountered during catalytic reactions with nitrogen-containing heterocycles.
Issue 1: Low to No Conversion
If your reaction is sluggish or fails to proceed, consider the following potential causes and troubleshooting steps.
The nitrogen atom of your heterocyclic substrate is likely binding to and deactivating the catalyst.
Troubleshooting Steps:
-
Increase Catalyst Loading: While not the most elegant solution, a modest increase in catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes provide enough active sites to overcome partial poisoning and achieve a reasonable yield.[1]
-
Change the Ligand: In cross-coupling reactions, the choice of ligand is critical. Bulky, electron-rich phosphine ligands can sometimes shield the metal center and disfavor coordination of the heterocyclic substrate.
-
Use a More Robust Catalyst: Some catalysts are inherently more resistant to poisoning. For example, in hydrogenations, rhodium is often less susceptible to nitrogen poisoning than palladium or ruthenium.[6]
-
Protect the Nitrogen Atom: Temporarily protecting the nitrogen atom can prevent it from coordinating to the catalyst. Common strategies include:
-
N-Oxide Formation: Converting the pyridine to a pyridine-N-oxide can withdraw electron density and reduce its coordinating ability.
-
Lewis Acid Additives: The addition of a Lewis acid (e.g., ZnCl₂, B(C₆F₅)₃) can coordinate to the nitrogen lone pair, effectively "masking" it from the catalyst.
-
Trace impurities in your starting materials, solvents, or gases can act as potent catalyst poisons. Common culprits include sulfur compounds, water, and other nitrogen-containing molecules.[4][5]
Troubleshooting Steps:
-
Purify Starting Materials: Ensure the purity of your heterocyclic substrate and other reagents through techniques like recrystallization, distillation, or column chromatography.[4][10]
-
Use High-Purity, Anhydrous Solvents: Water can deactivate certain catalysts, particularly Lewis acids.[5] Using freshly dried, anhydrous solvents is crucial for moisture-sensitive reactions.
-
Inert Atmosphere: For oxygen-sensitive catalysts, ensure the reaction is conducted under a rigorously inert atmosphere (e.g., nitrogen or argon).[5]
Issue 2: Reaction Stalls or Incomplete Conversion
When a reaction proceeds initially but then stops before completion, product inhibition is a likely cause.
The nitrogen-containing product is a stronger poison than the starting material.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Increasing the reaction temperature can sometimes promote the desorption of the product from the catalyst surface, freeing up active sites.[10] However, be mindful of potential side reactions or thermal degradation at higher temperatures.[5]
-
Adjust Catalyst-to-Substrate Ratio: A higher catalyst loading may be necessary to ensure enough active sites remain available throughout the reaction.[6]
-
Consider a Flow Chemistry Setup: Continuous flow reactors can minimize the contact time between the product and the catalyst, reducing the extent of product inhibition.
Visualizing the Problem: The Mechanism of Catalyst Poisoning
The following diagram illustrates the fundamental mechanism of catalyst poisoning by a nitrogen-containing heterocycle, which competes with the reactant for the active sites on the catalyst surface.
Caption: Mechanism of catalyst poisoning by nitrogen heterocycles.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Pre-treatment (Pre-hydrogenation)
In some cases, a pre-reduction or pre-hydrogenation step can clean the catalyst surface and enhance its activity.
Materials:
-
Catalyst (e.g., 5% Rh/C)
-
Reaction solvent (e.g., methanol)
-
Hydrogen gas (high purity)
-
Hydrogenation vessel
Procedure:
-
Add the catalyst and solvent to the hydrogenation vessel.
-
Seal the vessel and purge thoroughly with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the desired pressure (e.g., 10 bar).
-
Stir the mixture at a set temperature (e.g., 25 °C) for a specified time (e.g., 30 minutes).[6]
-
Carefully vent the hydrogen and purge again with inert gas.
-
The pre-treated catalyst is now ready for the addition of the substrate.
Note: Pre-hydrogenation may not always be beneficial and, in some cases, can even lead to lower activity.[6] Its effectiveness should be evaluated on a case-by-case basis.
Protocol 2: Diagnostic Test for Catalyst Poisoning
This protocol helps determine if catalyst poisoning by the substrate or an impurity is the cause of low reactivity.
Procedure:
-
Baseline Reaction: Run the reaction with a non-nitrogen-containing analogue of your substrate that is known to be reactive under the chosen conditions. If this reaction proceeds as expected, it points towards the nitrogen heterocycle being the issue.
-
Purified Substrate Reaction: Purify your nitrogen-containing substrate using an appropriate method (e.g., recrystallization, distillation). Run the reaction again with the purified substrate. A significant improvement in conversion suggests that impurities in the original substrate were poisoning the catalyst.[5]
-
Spiking Experiment: If the purified substrate reaction is successful, "spike" a new reaction with a small amount of the unpurified substrate. A return to low conversion confirms the presence of a catalyst poison in the unpurified material.
Data Summary: Relative Poisoning Effects
The following table provides a qualitative summary of the relative poisoning effects of common nitrogen-containing heterocycles on typical hydrogenation and cross-coupling catalysts.
| Heterocycle | Structure | Basicity (pKa of conjugate acid) | Typical Poisoning Effect |
| Pyridine | C₅H₅N | 5.2 | Strong |
| Quinoline | C₉H₇N | 4.9 | Strong |
| Imidazole | C₃H₄N₂ | 7.0 | Strong |
| Pyrrole | C₄H₅N | -3.8 | Weak to Moderate |
| Indole | C₈H₇N | -3.6 | Weak to Moderate |
Note: The severity of poisoning can be influenced by reaction conditions, catalyst type, and the specific substrate.
Advanced Strategies and Considerations
-
Catalyst Design: Researchers are actively developing catalysts that are more resistant to poisoning. This includes modifying the electronic properties of the metal center or using support materials that can mitigate the binding of nitrogen-containing compounds.[10]
-
Regeneration of Poisoned Catalysts: In some cases, a poisoned catalyst can be regenerated.[10] This might involve high-temperature treatment, oxidation, or washing with specific solvents to remove the adsorbed poison.[11] However, for many precious metal catalysts used in the pharmaceutical industry, complete regeneration is often preferred to ensure quality and consistency.[6]
Conclusion
Catalyst poisoning by nitrogen-containing heterocycles is a complex but manageable challenge. By systematically diagnosing the root cause of deactivation and implementing targeted troubleshooting strategies, researchers can significantly improve the outcome of their catalytic reactions. A thorough understanding of the interplay between the substrate, catalyst, and reaction conditions is paramount to developing robust and efficient synthetic methodologies.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles: Rapid Access to Biologically Active Pyrroles and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalyst Poisoning Mitigation → Term [energy.sustainability-directory.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Column Chromatography Purification of Quinoxaline Products
Welcome to the Technical Support Center for the purification of quinoxaline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the column chromatography purification of these important N-heterocyclic compounds. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the in-depth knowledge to troubleshoot effectively and optimize your separations.
Introduction: The Nuances of Purifying Quinoxalines
Quinoxaline derivatives are a cornerstone in medicinal chemistry, renowned for their broad spectrum of biological activities. However, their purification via column chromatography is not always straightforward. The basic nitrogen atoms in the pyrazine ring can lead to strong interactions with the acidic silica gel stationary phase, resulting in common issues like peak tailing, irreversible adsorption, and even decomposition of sensitive molecules.[1][2] This guide provides a structured approach to overcoming these challenges, ensuring high purity and recovery of your target compounds.
Troubleshooting Guide: From Tailing Peaks to Lost Yield
This section addresses specific, common problems encountered during the column chromatography of quinoxalines in a question-and-answer format.
Problem 1: My quinoxaline product is streaking/tailing badly on the TLC plate and the column.
Q: What causes this, and how can I achieve sharp, symmetrical peaks?
A: Streaking or tailing is a classic sign of strong, undesirable interactions between the basic quinoxaline nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This can also be caused by overloading the sample.[3][4]
Probable Causes & Solutions:
-
Acid-Base Interaction: The lone pair of electrons on the quinoxaline nitrogens interacts strongly with the acidic protons of the silica gel.
-
Solution 1: Deactivate the Silica Gel. The most common and effective solution is to neutralize the acidic sites. This is achieved by adding a small amount of a basic modifier, typically triethylamine (NEt₃ or TEA), to your mobile phase.[1][3][4] Start with 0.1-1% (v/v) TEA in your eluent and observe the effect on the TLC. For column chromatography, it's crucial to pre-equilibrate the column with the TEA-containing solvent system before loading your sample.[3]
-
Solution 2: Change the Stationary Phase. If streaking persists, consider a less acidic stationary phase. Alumina (neutral or basic) is an excellent alternative for purifying basic compounds like quinoxalines.[1][3]
-
-
Sample Overloading: Applying too much sample to your TLC plate or column can saturate the stationary phase, leading to band broadening and tailing.[3][5]
Problem 2: My quinoxaline derivative seems to be decomposing on the column.
Q: I'm getting a low recovery, and TLC analysis of the fractions shows multiple new spots that weren't in the crude mixture. What's happening?
A: Decomposition on silica gel is a significant issue for certain sensitive quinoxaline derivatives. The acidic nature of the silica can catalyze degradation reactions.[3][7]
Probable Causes & Solutions:
-
Acid-Catalyzed Decomposition: The silica surface can act as a Brønsted or Lewis acid, promoting hydrolysis or rearrangement of sensitive functional groups on your quinoxaline scaffold.
-
Solution 1: Deactivate the Silica Gel. As with tailing, adding 1-3% triethylamine to the eluent can suppress acid-catalyzed decomposition.[3]
-
Solution 2: Use an Alternative Stationary Phase. Switching to neutral alumina or even reverse-phase (C18) silica can be a milder alternative that prevents degradation.[3]
-
Solution 3: Minimize Contact Time. The longer your compound remains on the column, the greater the chance of decomposition. Use flash chromatography with optimal pressure to reduce the purification time.[1]
-
-
Thermal Instability: For thermally labile compounds, the heat generated from the exothermic adsorption of the solvent onto the silica can sometimes be enough to cause decomposition.[3]
-
Solution: If you suspect thermal lability, consider running the column in a cold room.[1]
-
Problem 3: My product is co-eluting with a major impurity.
Q: The TLC shows two spots that are very close together (ΔRf < 0.1). How can I improve the separation?
A: Achieving separation between compounds with similar polarities is a fundamental challenge in chromatography. The key is to enhance the selectivity of your chromatographic system.
Probable Causes & Solutions:
-
Suboptimal Mobile Phase: The chosen solvent system may not have sufficient selectivity to resolve the two compounds.
-
Solution 1: Systematically Vary Solvent Polarity. If using a binary system like hexane/ethyl acetate, perform a detailed gradient on TLC, testing a wide range of ratios. An optimal Rf value for column chromatography is generally around 0.3.[6]
-
Solution 2: Change Solvent System Components. If hexane/ethyl acetate fails, try a different solvent system with different selectivities. For example, dichloromethane/methanol can offer different interactions.[5]
-
Solution 3: Employ Gradient Elution. For the column, instead of running an isocratic (constant solvent composition) elution, use a slow, shallow gradient. Start with a less polar solvent system and gradually increase the polarity. This can significantly improve the resolution of closely eluting compounds.[3]
-
-
Separation of Isomers: Constitutional isomers of substituted quinoxalines can be particularly challenging to separate due to their very similar physical properties.[3]
-
Solution: For difficult isomer separations, preparative High-Performance Liquid Chromatography (HPLC) often provides the necessary resolution that flash chromatography cannot.[3] Different HPLC column chemistries, such as Phenyl-Hexyl, can offer unique π-π interactions that may aid in separation.
-
Problem 4: My product won't elute from the column, or the recovery is very low.
Q: My compound moves on the TLC plate, but I can't get it off the column. Where is my product going?
A: This frustrating issue can stem from several factors, from incorrect solvent choice to irreversible adsorption.
Probable Causes & Solutions:
-
Insufficiently Polar Mobile Phase: The eluent may not be strong enough to displace your highly polar compound from the stationary phase.
-
Solution: Gradually increase the polarity of your mobile phase. If you are already at 100% ethyl acetate, consider adding a more polar solvent like methanol in small increments (e.g., 1-5%).
-
-
Irreversible Adsorption/Decomposition: The compound may be binding irreversibly to the silica gel or decomposing entirely.
-
Solution: Test your compound's stability on silica beforehand. Spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see a new spot at the baseline or signs of degradation, your compound is not stable on silica.[7] In this case, use the deactivation methods described in Problem 2 or switch to an alternative stationary phase.[3][7]
-
-
Precipitation on the Column: If your compound has low solubility in the mobile phase, it may precipitate at the top of the column after you load it, especially if you used a stronger solvent to dissolve the crude mixture.[3]
-
Solution: Use Dry Loading. To avoid solubility issues during loading, pre-adsorb your crude product onto a small amount of silica gel. Dissolve your product in a suitable solvent (e.g., dichloromethane), add a few grams of silica, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[6][8]
-
Visualizing the Workflow
A systematic approach is key to successful purification. The following diagrams illustrate the general workflow and a troubleshooting decision tree.
Caption: General workflow for quinoxaline purification.
Caption: Troubleshooting decision tree for common issues.
Data Summary Table
Successful purification relies on selecting the right conditions. This table summarizes common starting points for mobile phase selection.
| Problem Type | Stationary Phase | Recommended Mobile Phase System (Starting Point) | Modifier | Key Considerations |
| General Purification | Silica Gel | n-Hexane / Ethyl Acetate | None | A standard system for many quinoxaline derivatives.[9][10] |
| Streaking/Tailing | Silica Gel | n-Hexane / Ethyl Acetate or CH₂Cl₂ / MeOH | 0.1-1% Triethylamine | Neutralizes acidic silica sites, improving peak shape.[3] |
| Compound Decomposition | Neutral Alumina | n-Hexane / Ethyl Acetate | None | A less acidic alternative to silica gel.[1][3] |
| Highly Polar Product | Silica Gel | Dichloromethane / Methanol | 0.1-1% Triethylamine | A more polar system for eluting polar quinoxalines. |
| Poor Separation | Silica Gel | Varies (Test multiple systems) | As needed | Requires systematic TLC screening; consider a slow gradient.[3] |
| Acid-Sensitive Product | Reverse-Phase (C18) | Acetonitrile / Water or Methanol / Water | Buffer (e.g., Formic Acid) | For very sensitive compounds; separation is based on hydrophobicity.[11] |
Key Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
This protocol describes the standard procedure for neutralizing silica gel to prevent tailing and decomposition.
-
Prepare the Eluent: Prepare your chosen mobile phase (e.g., 80:20 Hexane:Ethyl Acetate) and add 0.5-1% (v/v) of triethylamine. Mix thoroughly.
-
Pack the Column: Pack your column with silica gel using the prepared eluent (wet slurry packing is recommended to avoid air bubbles).[6][12]
-
Equilibrate the Column: Flush the packed column with at least 3-5 column volumes of the triethylamine-containing eluent. This ensures the entire silica bed is neutralized before the sample is introduced.
-
Load the Sample: Load your crude product (preferably via the dry loading method) onto the column.[6]
-
Elute and Collect: Proceed with the elution, collecting fractions and monitoring by TLC as usual.
Protocol 2: Dry Loading of a Sample
This technique is invaluable when your product has poor solubility in the starting eluent.
-
Dissolve the Sample: Dissolve your crude product (e.g., 500 mg) completely in a suitable solvent like dichloromethane or acetone in a round-bottom flask.
-
Add Silica Gel: Add silica gel (typically 2-3 times the weight of your crude product, e.g., 1-1.5 g) to the flask.[6]
-
Evaporate the Solvent: Swirl the flask to ensure the mixture is homogeneous, then remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.[8]
-
Load onto the Column: Carefully add the silica-adsorbed sample powder to the top of the pre-packed and equilibrated column, taking care not to disturb the bed.
-
Add a Protective Layer: Gently add a thin layer (approx. 0.5 cm) of sand on top of the sample layer to prevent it from being disturbed when you add the eluent.[6][13]
-
Begin Elution: Carefully add the mobile phase and begin your elution.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right starting solvent system for my quinoxaline derivative? A1: The best practice is to use Thin-Layer Chromatography (TLC). Test a range of solvent systems of varying polarities (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). Aim for a solvent system that gives your desired product an Rf value of approximately 0.2-0.35, as this generally provides the best separation on a column.[6]
Q2: The separation looks great on my TLC plate, but it doesn't work on the column. Why? A2: This is a common issue. Several factors can cause this discrepancy: the conditions on a dry, thin layer of silica (TLC) are different from a wet-packed, thick bed (column); the heat generated during column chromatography can affect separation; and overloading the column can ruin a separation that looked promising on TLC.[3] Ensure your column is well-packed and that you do not overload it.
Q3: Can I use recrystallization to purify my quinoxaline product instead? A3: Absolutely. Recrystallization is an excellent and often preferred method for purification, especially for removing minor impurities from a solid product.[5] It can sometimes yield a product of higher purity than column chromatography. Common solvents for recrystallizing quinoxaline derivatives include ethanol or ethanol/water mixtures.[14] If your crude product is highly impure, it is often best to first perform column chromatography and then recrystallize the resulting semi-pure solid.[5]
Q4: My purified quinoxaline is still colored. How can I remove colored impurities? A4: Persistent color is often due to highly conjugated, polar impurities. A common method to remove them is to treat a solution of your product with activated charcoal.[3] Dissolve the compound in a suitable hot solvent, add a small amount of activated charcoal (1-2% by weight), swirl for a few minutes, and then perform a hot filtration through celite to remove the charcoal. The desired compound can then be recovered by crystallization or evaporation.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. A Green and Efficient One-Pot Synthesis of 2,3-Diphenylquinoxaline Using Sodium Hypochlorite as a Sustainable Oxidant [mdpi.com]
- 10. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 11. Separation of Quinoxaline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. youtube.com [youtube.com]
- 13. epfl.ch [epfl.ch]
- 14. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Temperature for Amination of 3-Chloroquinoxalin-2-amine
Welcome to the technical support resource for the amination of 3-chloroquinoxalin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide actionable insights and troubleshooting strategies for one of the most critical parameters in this transformation: the reaction temperature. As Senior Application Scientists, we have structured this guide to move beyond simple protocols and explain the underlying chemical principles that govern success.
The amination of this compound is a nucleophilic aromatic substitution (SNAr) reaction. The inherent electron-deficient nature of the pyrazine ring in the quinoxaline scaffold makes it highly susceptible to nucleophilic attack, which is a foundational principle for this class of reactions.[1][2] However, achieving high yield and purity requires a delicate balance, primarily controlled by temperature.
Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter for the amination of this compound?
A: Temperature is the primary lever to control the reaction kinetics. In an SNAr reaction, the rate-determining step is typically the initial attack of the nucleophile (the amine) on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[3]
-
Insufficient Temperature: If the temperature is too low, the amine nucleophile may lack the required kinetic energy to overcome the activation barrier for this initial attack, resulting in a sluggish or incomplete reaction. This is particularly true for less reactive amines, such as anilines with electron-withdrawing groups or sterically hindered aliphatic amines.[1]
-
Excessive Temperature: Conversely, excessively high temperatures can be detrimental. They can lead to the decomposition of the starting material, the amine, or the desired product, often indicated by a darkening of the reaction mixture to brown or black.[4] High temperatures can also promote side reactions, such as the formation of N-oxides if atmospheric oxygen is not carefully excluded, or other undesired byproducts, reducing the overall yield and complicating purification.[5]
The optimal temperature is therefore the minimum temperature required to achieve a reasonable reaction rate while minimizing degradation and side-product formation.
Q2: What is a good starting temperature for my reaction?
A: A universal optimal temperature does not exist; it is highly dependent on the nucleophilicity of the amine and the choice of solvent. A systematic approach is always recommended. However, the following table provides empirically derived starting points.
| Amine Nucleophile Type | Solvent | Recommended Starting Temperature | Rationale |
| Primary Aliphatic Amines (e.g., Butylamine) | DMSO, DMF, NMP | 60 - 80 °C | Generally strong nucleophiles; the reaction often proceeds readily at moderate temperatures. |
| Secondary Aliphatic Amines (e.g., Morpholine) | DMSO, DMF, NMP | 80 - 100 °C | Steric hindrance can slightly reduce nucleophilicity, often requiring more thermal energy. |
| Primary Anilines (Electron-Donating Groups) | DMSO, DMF, Dioxane | 100 - 120 °C | Less nucleophilic than aliphatic amines; higher temperatures are typically necessary. |
| Primary Anilines (Electron-Withdrawing Groups) | DMSO, DMF, Dioxane | 120 - 150 °C | Significantly reduced nucleophilicity requires more forcing conditions to drive the reaction. |
Note: These are representative conditions. Always monitor your specific reaction by TLC or LC-MS to determine the optimal temperature.[4]
Q3: My reaction is clean but very slow at the recommended starting temperature. What is the best way to proceed?
A: If the reaction is proceeding cleanly (i.e., no significant byproduct formation is observed on TLC/LC-MS) but is simply slow, a stepwise increase in temperature is the correct approach.
-
Incremental Increase: Raise the temperature in 20 °C increments.
-
Monitor Progress: After each increase, allow the reaction to stir for 2-4 hours and then analyze an aliquot by TLC or LC-MS to assess the change in the ratio of starting material to product.
-
Identify the "Sweet Spot": Continue this process until you observe a satisfactory reaction rate. Be vigilant for the appearance of new impurity spots, which indicates you may have reached or exceeded the thermal stability limit of your components.
Troubleshooting Guide: Common Temperature-Related Issues
Issue 1: Low or No Conversion of Starting Material
You have set up the reaction, heated it for several hours, and TLC analysis shows only the starting material.
Caption: Troubleshooting workflow for low reactivity.
Explanation: Low reactivity is not always a temperature issue alone. First, confirm that other foundational parameters are correct. Polar aprotic solvents like DMSO or DMF are generally most effective for SNAr reactions.[1] A base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA) is often required to neutralize the HCl generated during the reaction or to deprotonate the amine, increasing its nucleophilicity.[1]
If these parameters are correct, incrementally increasing the temperature is the logical next step. If you reach the upper thermal limit of your solvent (e.g., ~150 °C for DMF) with no reaction, the nucleophile is likely too weak for an SNAr reaction under these conditions. At this point, switching to a palladium-catalyzed method like the Buchwald-Hartwig amination, which is highly effective for coupling challenging substrates, should be considered.[6][7]
Issue 2: Reaction Mixture Darkens and TLC Shows Multiple Spots
You increase the temperature, and the reaction mixture turns dark brown or black, with a complex TLC profile showing streaking or multiple new spots.
Cause: This is a classic sign of thermal decomposition.[4] The quinoxaline core, while relatively stable, can degrade under harsh conditions. The amine nucleophile or the final product may also be unstable at the applied temperature. A base that is too strong can also induce decomposition.[1]
Solutions:
-
Reduce Temperature Immediately: The first step is to lower the temperature. It is better to have a slow, clean reaction than a fast, messy one. Find the temperature at which the decomposition visibly slows or stops.
-
Use a Milder Base: If you are using a very strong base like NaH or NaOtBu, consider switching to a milder inorganic base like K₂CO₃ or Cs₂CO₃. These are often sufficient to facilitate the reaction without causing extensive degradation.[1]
-
Ensure an Inert Atmosphere: Reactions run at elevated temperatures in the presence of air can lead to oxidation, particularly the formation of quinoxaline N-oxides.[5] Ensure your reaction vessel is properly flushed with an inert gas (Nitrogen or Argon) and maintained under a positive pressure.
Experimental Protocol: Temperature Screening
This protocol outlines a general method for identifying the optimal reaction temperature for the amination of this compound with a novel amine.
Materials:
-
This compound (1.0 equiv.)
-
Amine of interest (1.2 - 1.5 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction vial with a screw cap and stir bar
-
TLC plates, LC-MS vials
Procedure:
-
Reaction Setup: To an oven-dried reaction vial, add this compound, the desired amine, and potassium carbonate.
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with Nitrogen or Argon gas. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous DMSO via syringe to achieve a concentration of approximately 0.1 M with respect to the starting quinoxaline.
-
Initial Heating: Place the vial in a pre-heated heating block set to the recommended starting temperature from the table above (e.g., 80 °C).
-
Initial Monitoring: After 2 hours, carefully take a small aliquot from the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and analyze by TLC and LC-MS to establish a baseline.
-
Temperature Titration: If the reaction is proceeding slowly but cleanly, increase the temperature by 20 °C.
-
Continued Monitoring: Continue to stir at the new temperature for another 2-4 hours. Analyze another aliquot to assess the progress and check for the formation of any new impurities.
-
Optimization: Repeat steps 6 and 7 until a satisfactory rate is achieved without significant byproduct formation. The temperature at which this balance is met is your optimal reaction temperature.
References
- 1. benchchem.com [benchchem.com]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Overcoming poor yields in the synthesis of 3-substituted quinoxalines.
Technical Support Center: Synthesis of 3-Substituted Quinoxalines
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-substituted quinoxalines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of quinoxaline synthesis. Poor yields, unexpected side products, and purification challenges are common hurdles in this field. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic routes, ensuring higher yields and product purity.
Part 1: General Troubleshooting Guide
This section addresses broad, high-level issues that can be the root cause of poor outcomes in your synthesis.
Question 1: My overall yield is consistently low, often below 40%. What are the fundamental parameters I should investigate first?
Low yields in quinoxaline synthesis are frequently traced back to a few key areas before even considering complex mechanistic problems. A systematic review of your foundational setup is the most efficient first step.
-
Purity of Starting Materials: The classical synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2] The o-phenylenediamine is particularly susceptible to air oxidation, which can lead to a variety of colored impurities and side products.[3]
-
Actionable Advice: Always use freshly purified o-phenylenediamine. If it has been stored for a long time or appears discolored, consider recrystallization or purification by column chromatography before use. Ensure your 1,2-dicarbonyl compound is also of high purity, as impurities can inhibit the reaction or introduce unwanted side products.
-
-
Reaction Atmosphere: The susceptibility of the diamine to oxidation means that running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly improve the yield by preventing the formation of oxidative side products.
-
Stoichiometry: Ensure an accurate 1:1 molar ratio of the diamine and dicarbonyl reactants. A slight excess of one reactant is unlikely to improve the yield and will complicate the purification process.
-
Solvent Quality: Use dry, high-purity solvents. Residual water or other impurities in solvents like ethanol or acetic acid can interfere with the condensation reaction.[4]
Question 2: My TLC plate shows a complex mixture of products, including unreacted starting materials, even after prolonged reaction times. How should I approach optimizing the reaction conditions?
A complex crude mixture indicates that your reaction is either not going to completion, is proceeding too slowly, or is generating multiple side products. This points to suboptimal reaction conditions.
-
The Role of the Catalyst: The traditional condensation often requires high temperatures and strong acid catalysts, which can lead to degradation and side reactions.[2] Modern methods utilize a wide range of milder and more efficient catalysts that can dramatically improve yields at lower temperatures and shorter reaction times.[2][5]
-
Actionable Advice: If you are using a strong acid like HCl or H₂SO₄, consider switching to a milder catalyst. Molecular iodine, for example, has been shown to be a powerful and efficient catalyst, often in green solvents like aqueous ethanol.[6] Solid acid catalysts, such as TiO₂-Pr-SO₃H, are also highly effective, can be recycled, and often allow the reaction to proceed at room temperature.[2][7]
-
-
Temperature and Reaction Time: Monitor your reaction by TLC at regular intervals (e.g., every 30 minutes) to find the optimal reaction time. Over-refluxing can lead to the formation of benzimidazole rearrangement products and other degradants.[3] Microwave-assisted synthesis is an excellent technique to explore, as it can drastically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields.[8][9]
Below is a troubleshooting workflow to guide your initial optimization efforts.
Caption: Troubleshooting workflow for low quinoxaline yields.
Part 2: Frequently Asked Questions (FAQs) - Specific Issues & Solutions
FAQ 1: I'm getting a mixture of 2- and 3-substituted quinoxaline regioisomers. How can I improve the selectivity for my desired 3-substituted product?
This is a classic problem when using an unsymmetrically substituted o-phenylenediamine or an unsymmetrical 1,2-dicarbonyl compound. The initial condensation can occur at two different sites, leading to a mixture of isomers that are often difficult to separate.
-
Chemical Causality: The formation of regioisomers is governed by the relative reactivity of the two amino groups on the diamine and the two carbonyl groups on the dicarbonyl. Electron-donating or -withdrawing groups on either reactant will influence the nucleophilicity and electrophilicity of these sites, respectively.
-
Strategies for Control:
-
Catalyst Choice: The catalyst can play a crucial role in directing the regioselectivity. Certain catalytic systems can favor one reaction pathway over another. Transition-metal-free catalysts and modern protocols often provide better selectivity than traditional strong acids.[10][11]
-
Solvent Effects: The polarity of the solvent can influence the transition states of the competing pathways. It is worthwhile to screen a variety of solvents, from polar protic (e.g., ethanol) to polar aprotic (e.g., DMSO) and non-polar (e.g., toluene).[4][12]
-
Stepwise Synthesis: For particularly challenging substrates, a stepwise approach may be necessary. This could involve protecting one of the amino groups on the diamine, performing the condensation, and then deprotecting. While this adds steps, it provides absolute control over regiochemistry.
-
Table 1: Comparison of Catalytic Systems for Quinoxaline Synthesis
| Catalyst System | Typical Conditions | Yield Range (%) | Key Advantages & Comments | Reference |
| Classical (Acid) | Acetic Acid or HCl, Reflux | 34–85 | Simple, but often requires long reaction times and high temps; can cause side reactions. | [4] |
| Molecular Iodine (I₂) / MW | I₂ (cat.), aq. EtOH, Microwave | 90–98 | Extremely rapid, high yielding, environmentally friendly. | [6] |
| TiO₂-Pr-SO₃H | Catalyst (10 mg), EtOH, RT | ~95 | Solid, recyclable catalyst; works at room temperature in minutes. | [2][7] |
| Cerium (IV) Ammonium Nitrate (CAN) | CAN (5 mol%), aq. MeCN, RT | 80–98 | Green chemistry approach; fast reaction at room temperature. | [7] |
| Phenol | Phenol (20 mol%), EtOH/H₂O, RT | ~98 | Cheap, efficient, and mild organic catalyst. | [4] |
FAQ 2: My main impurity is a benzimidazole derivative. What causes this rearrangement and how can I prevent it?
Benzimidazole formation is a known side reaction in quinoxaline synthesis, especially under harsh acidic conditions or at elevated temperatures.[3]
-
Mechanism of Formation: The reaction proceeds through a diimine intermediate. Under strongly acidic conditions, this intermediate can undergo a competitive cyclization pathway or a rearrangement of the quinoxaline skeleton itself to form the thermodynamically more stable benzimidazole ring system.
-
Prevention Strategies:
-
Avoid Strong Acids: The most effective way to prevent this is to avoid strong, non-volatile acid catalysts like H₂SO₄.
-
Use Milder Catalysts: Switch to catalysts like iodine, CAN, or solid acid catalysts that promote the desired condensation under milder conditions.[2][6][7]
-
Control Temperature: Avoid excessively high temperatures or prolonged heating. If using conventional heating, monitor the reaction closely and stop it as soon as the starting material is consumed. Microwave synthesis can be particularly effective here due to the short reaction times at controlled temperatures.[8]
-
The diagram below illustrates the desired reaction pathway versus the competing side reactions.
Caption: Competing reaction pathways in quinoxaline synthesis.
FAQ 3: I'm struggling with purification. What are the recommended methods for isolating pure 3-substituted quinoxalines?
Purification can be challenging due to the similar polarities of the desired product, isomers, and certain side products. A two-step approach is often effective.
-
Recrystallization: This is the preferred method for obtaining highly pure, crystalline solid products.[1]
-
Solvent Choice: Ethanol is a very common and effective solvent for recrystallizing quinoxalines.[1] The key is to find a solvent in which your product is highly soluble when hot but sparingly soluble when cold. Other potential solvents include methanol, isopropanol, or mixtures like ethyl acetate/hexane. Perform small-scale solvent screening to find the optimal system.
-
-
Silica Gel Column Chromatography: If recrystallization fails to remove all impurities or if your product is an oil, column chromatography is the standard alternative.[1]
-
Eluent System: A gradient of hexane and ethyl acetate is a good starting point for many quinoxaline derivatives. The exact ratio will depend on the polarity of your specific compound. Use TLC to determine the ideal eluent mixture that provides good separation (Rf value of desired product ~0.3-0.4).
-
Part 3: Detailed Experimental Protocol
This section provides a reliable, high-yield protocol for the synthesis of 2,3-diphenylquinoxaline using a modern, microwave-assisted method.
Protocol: Microwave-Assisted, Iodine-Catalyzed Synthesis of 2,3-Diphenylquinoxaline [6]
-
Materials:
-
o-Phenylenediamine (1.0 mmol, 108 mg)
-
Benzil (1.0 mmol, 210 mg)
-
Iodine (0.1 mmol, 25 mg)
-
Ethanol/Water (1:1 v/v, 5 mL)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
-
Procedure:
-
To the 10 mL microwave synthesis vial, add o-phenylenediamine, benzil, and iodine.
-
Add the 1:1 ethanol/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100°C for 3-5 minutes with stirring.
-
After irradiation, cool the vial to room temperature. A solid precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol to remove any residual iodine.
-
Dry the product under vacuum. The product is often pure enough at this stage. If further purification is needed, recrystallize from hot ethanol.
-
-
Expected Outcome: This method typically affords the desired quinoxaline product in excellent yield (>95%) as a crystalline solid.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. ecommons.udayton.edu [ecommons.udayton.edu]
- 10. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 11. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 3-Chloroquinoxalin-2-amine Derivatives
<_ _>
Welcome to the technical support center for the scalable synthesis of 3-chloroquinoxalin-2-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic process. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure the successful and efficient production of these valuable compounds.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions and hurdles encountered during the synthesis of this compound derivatives.
Q1: What is the most common and scalable starting point for the synthesis of the this compound core?
A1: The most prevalent and industrially viable route starts with the chlorination of quinoxaline-2,3-dione.[1] This precursor is readily prepared from the condensation of oxalic acid and o-phenylenediamine.[1] The subsequent chlorination, typically using an agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), efficiently yields 2,3-dichloroquinoxaline. This intermediate is the key building block for introducing the amine functionality.
Q2: I'm observing poor regioselectivity when reacting 2,3-dichloroquinoxaline with my amine. How can I favor the formation of the 3-chloro-2-amino product?
A2: This is a classic challenge in this synthesis. The two chlorine atoms on the quinoxaline ring have different reactivities. To favor the formation of the desired 3-chloro-2-amino isomer, careful control of reaction conditions is crucial. Generally, using a stoichiometric amount (or a slight excess) of the amine nucleophile at moderate temperatures will favor monosubstitution. The reaction of 2,3-dichloroquinoxaline with an equimolar amount of a primary or secondary amine in a solvent like ethanol at around 70°C typically yields the 2-alkanamino-3-chloroquinoxalines.[1]
Q3: My reaction is sluggish, and I'm not getting a good yield. What can I do to improve the reaction rate and conversion?
A3: Several factors can contribute to a sluggish reaction. Consider the following:
-
Solvent Choice: Ensure your solvent is appropriate for the reaction. While ethanol is common, other polar aprotic solvents like DMF or DMSO can sometimes enhance solubility and reaction rates.
-
Temperature: While excessive heat can lead to side products, a modest increase in temperature can significantly improve the reaction rate. Monitor the reaction closely by TLC to avoid decomposition.
-
Catalysis: While not always necessary, the addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can help to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Microwave Irradiation: For small to medium-scale synthesis, microwave-assisted organic synthesis can dramatically reduce reaction times and improve yields.[2]
Q4: I'm struggling with the purification of my final this compound derivative. What are the recommended methods?
A4: Purification strategies depend on the physical properties of your derivative.
-
Recrystallization: If your product is a solid, recrystallization is often the most effective method for obtaining high-purity material on a large scale. Common solvent systems include ethanol, acetonitrile, or mixtures of dichloromethane and hexane.[3]
-
Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel column chromatography is the standard approach. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is typically effective.
-
Solid-Phase Extraction (SPE): For library synthesis or rapid purification of small arrays of compounds, SPE can be a highly efficient method.
II. Troubleshooting Guide: Common Problems and Solutions
This section provides a more detailed, problem-oriented approach to troubleshooting specific issues that may arise during your experiments.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time, low temperature, or poor mixing. | Monitor the reaction progress using TLC or LC-MS. If the starting material is still present, consider extending the reaction time or moderately increasing the temperature. Ensure efficient stirring, especially for heterogeneous mixtures. |
| Side Product Formation | Over-reaction leading to the disubstituted product (2,3-diaminoquinoxaline) can be a significant issue. Decomposition of starting materials or products under harsh conditions can also lower the yield. | Carefully control the stoichiometry of the amine nucleophile. Use of microwave irradiation can sometimes minimize side product formation by reducing the overall reaction time.[2] If decomposition is observed, consider running the reaction at a lower temperature for a longer duration. |
| Poor Nucleophilicity of the Amine | Electron-withdrawing groups on the amine can decrease its nucleophilicity, leading to a slower reaction. | For weakly nucleophilic amines, consider using a more forcing solvent like DMF or NMP and a higher reaction temperature. The addition of a catalyst, such as a palladium complex for certain amination reactions, may be necessary.[4] |
| Product Loss During Workup/Purification | The product may be partially soluble in the aqueous phase during extraction, or it may be lost during recrystallization or chromatography. | Optimize the workup procedure. Ensure the pH is adjusted correctly to minimize the solubility of the product in the aqueous layer. For recrystallization, perform small-scale trials to identify the optimal solvent system and conditions to maximize recovery. |
Problem 2: Formation of Significant Impurities
| Impurity Type | Identification | Potential Cause | Recommended Solution |
| Disubstituted Product | Higher polarity spot on TLC; distinct mass in LC-MS. | Excess amine nucleophile, prolonged reaction time, or high temperature. | Use a 1:1 molar ratio of 2,3-dichloroquinoxaline to the amine.[1] Monitor the reaction closely and stop it once the starting material is consumed. |
| Hydrolysis Product (3-chloro-2-hydroxyquinoxaline) | Can be identified by LC-MS and changes in solubility. | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Unreacted 2,3-dichloroquinoxaline | Lower polarity spot on TLC; matches the starting material. | Insufficient reaction time, low temperature, or deactivation of the amine. | Increase reaction time or temperature. Ensure the amine is not protonated by an acidic impurity. The addition of a non-nucleophilic base can be beneficial. |
III. Experimental Protocols and Workflows
Protocol 1: General Procedure for the Synthesis of N-Aryl Substituted 3-Chloroquinoxalin-2-amines
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a solution of 2,3-dichloroquinoxaline (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or DMF; approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the desired aniline derivative (1.0-1.1 eq).
-
Reaction Execution: Heat the reaction mixture to 70-80°C and monitor the progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the aniline.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried. If no precipitate forms, the solvent can be removed under reduced pressure. The residue can then be partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent or by silica gel column chromatography.
Workflow Diagram: Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low product yield.
IV. Reaction Mechanism Overview
The core reaction involves a nucleophilic aromatic substitution (SNAr) mechanism.
Caption: The SNAr mechanism for the formation of this compound derivatives.
V. References
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available at: --INVALID-LINK--
-
Large‐scale reaction and synthetic application of the quinoxaline product. ResearchGate. Available at: --INVALID-LINK--
-
Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H). National Institutes of Health. Available at: --INVALID-LINK--
-
Recent Advances in the Synthesis of Quinoxalines. A Mini Review. mtieat. Available at: --INVALID-LINK--
-
This compound | Antibacterial Research Compound. Benchchem. Available at: --INVALID-LINK--
-
Methods of Preparation of Quinoxalines. Encyclopedia.pub. Available at: --INVALID-LINK--
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health. Available at: --INVALID-LINK--
-
Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Available at: --INVALID-LINK--
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available at: --INVALID-LINK--
-
Diverse 2-Carboxamide-3-amino-Substituted Quinoxalines: Synthesis and Reactivity Investigation for Library Generation. ElectronicsAndBooks. Available at: --INVALID-LINK--
-
Synthesis and biological activity of quinoxaline derivatives. Available at: --INVALID-LINK--
-
Reaction pathway for the synthesis of 3-(4-chlorophenyl)-N-phenylquinoxalin-2-amine. Available at: --INVALID-LINK--
-
Quinoxaline synthesis. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Synthesis of 3-benzyl-2-substituted quinoxalines as novel monoamine oxidase A inhibitors. Available at: --INVALID-LINK--
-
Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. National Institutes of Health. Available at: --INVALID-LINK--
-
Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. YouTube. Available at: --INVALID-LINK--
-
This compound | C8H6ClN3 | CID 817274. PubChem. Available at: --INVALID-LINK--
-
Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube. Available at: --INVALID-LINK--
References
- 1. Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-benzyl-2-substituted quinoxalines as novel monoamine oxidase A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
Validation & Comparative
A Comparative Guide to Catalytic Systems for Chloroquinoxaline Functionalization
For researchers, medicinal chemists, and professionals in drug development, the quinoxaline scaffold is a privileged structure, forming the core of numerous pharmacologically active agents.[1][2] The functionalization of this moiety is critical for modulating biological activity, and chloroquinoxalines serve as versatile precursors for diversification due to their reactivity in a range of catalytic transformations.[1] This guide provides an in-depth comparative analysis of the primary catalytic systems employed for the functionalization of chloroquinoxalines, offering experimental insights and data to inform your synthetic strategies.
The Strategic Importance of Chloroquinoxaline Functionalization
The chloro-substituent on the quinoxaline ring is an excellent leaving group, making it a prime handle for transition-metal-catalyzed cross-coupling reactions. These reactions allow for the precise installation of a wide variety of functional groups (aryl, alkyl, amino, alkoxy, etc.), which is fundamental to structure-activity relationship (SAR) studies in drug discovery.[3][4] Furthermore, the development of direct C-H functionalization offers a more atom-economical alternative, though cross-coupling of chloroquinoxalines remains a robust and widely practiced approach.[5][6]
Core Catalytic Methodologies: A Comparative Overview
The functionalization of chloroquinoxalines is dominated by three main classes of transition-metal catalysts: Palladium, Nickel, and Copper. More recently, photoredox catalysis has emerged as a powerful method, often used in synergy with these metals.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Biaryl Synthesis
Palladium catalysis is the most established and versatile method for the functionalization of chloroquinoxalines, particularly for C-C and C-N bond formation.[1][7]
Mechanism & Causality: The catalytic cycle for reactions like the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the oxidative addition of the relatively unreactive C-Cl bond and to promote the final reductive elimination step, thus enhancing reaction rates and yields.[8]
Diagram: Generalized Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₃PO₄ | THF | 90 | Good to Excellent | A classic, reliable system. May require higher temperatures.[9] |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene/H₂O | 100 | Excellent | Bulky biarylphosphine ligands often allow for lower catalyst loading and broader substrate scope.[8] |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 80-110 | Excellent | Highly active for challenging substrates, including heteroaryl chlorides. |
| Au-Pd Alloy NPs | K₂CO₃ | Ethanol/H₂O | Ambient | High | A visible-light-promoted photocatalytic system, offering milder conditions.[10] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [5]
-
Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the chloroquinoxaline (1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., Toluene/H₂O mixture, 10 mL).
-
Reaction: Heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 90-110 °C) for the specified time (typically 4-12 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Diagram: Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: A typical workflow for cross-coupling experiments.[5]
Nickel-Catalyzed Reactions: A Cost-Effective and Powerful Alternative
Nickel, being more earth-abundant and less expensive than palladium, has emerged as a highly attractive catalyst for C-H functionalization and cross-coupling reactions.[11][12] Nickel catalysts can often engage in unique reactivity profiles and can be particularly effective for functionalizing C-H bonds adjacent to directing groups.[12][13]
Causality & Expertise: Nickel catalysts can operate through various oxidation states (Ni(0)/Ni(II)/Ni(IV)), enabling different catalytic pathways.[12] For C-H alkylation, for instance, a Ni(II) species can coordinate to a directing group on the quinoxaline, facilitating a cyclometalation/C-H activation step. This directed approach provides high regioselectivity, which is a significant advantage.[13] In recent years, the merger of nickel catalysis with photoredox catalysis has enabled C-H functionalizations under exceptionally mild conditions.[11]
Comparative Performance of Nickel vs. Palladium for C-N Amination
| Feature | Nickel Catalysis | Palladium Catalysis |
| Cost | Lower | Higher |
| Toxicity | Generally lower | Higher |
| C-H Activation | Often more efficient, especially for sp³ C-H bonds.[12] | Well-established, but can require harsher conditions. |
| Functional Group Tolerance | Can be sensitive to certain functional groups. | Generally very high tolerance.[8] |
| Ligand Requirements | Often requires specific N- or P-based ligands.[14] | Extensive library of well-studied phosphine ligands. |
Experimental Protocol: Nickel/Photoredox-Catalyzed C-H Alkylation (General Concept) [11]
-
Preparation: In a vial, combine the N-substituted quinoxalinone (as a model system, 1.0 mmol), an alkyl halide (e.g., an alkyl bromide, 1.5 mmol), a nickel catalyst (e.g., NiCl₂·glyme, 0.05 mmol) with a ligand (e.g., a bipyridine derivative, 0.06 mmol), and a photocatalyst (e.g., an iridium or organic dye, 0.01 mmol).
-
Solvent & Base: Add a degassed polar aprotic solvent (e.g., DMA) and a suitable base or additive as required by the specific protocol.
-
Reaction: Stir the mixture at room temperature under irradiation with a specific wavelength light source (e.g., blue LEDs).
-
Monitoring & Workup: Monitor the reaction to completion by TLC/LC-MS, followed by a standard aqueous workup and chromatographic purification.
Copper-Catalyzed Amination: The Classical Choice for C-N Bonds
Copper-catalyzed reactions, such as the Ullmann condensation, represent a classical method for forming C-N and C-O bonds. Modern protocols have significantly improved the scope and mildness of these transformations, making copper a viable and economical alternative to palladium for amination of chloroquinoxalines.[15][16]
Causality & Expertise: The key to modern copper-catalyzed amination is ligand design.[15] Sterically hindered diamine ligands can enhance the electron density on the copper center, facilitating the challenging oxidative addition of the aryl chloride.[15][16] This allows the reactions to proceed at much lower temperatures (40–55 °C) than traditional Ullmann conditions, broadening the substrate scope.[15]
Comparative Performance of Catalysts for C-N Bond Formation
| Catalyst System | Temperature | Substrate Scope | Cost |
| Palladium/Buchwald-Hartwig | 80-120 °C | Very Broad | High |
| Copper/Diamine Ligand | 40-80 °C | Good, improved with modern ligands.[15][16] | Low |
| Photoredox/Nickel Dual Catalysis | Room Temp | Emerging, good for specific transformations.[11] | Medium |
Experimental Protocol: Copper-Catalyzed Amination of a Chloroquinoxaline [15]
-
Preparation: To a vial, add CuI (0.05 mmol), a diamine ligand (0.1 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Reactants: Add the chloroquinoxaline (1.0 mmol) and the desired amine (1.2 mmol).
-
Solvent: Add a suitable degassed solvent (e.g., DMSO or DMF, 5 mL).
-
Reaction: Seal the vial and heat the mixture in a preheated oil bath at the optimized temperature (e.g., 80 °C) for 12-24 hours.
-
Workup & Purification: After cooling, dilute the reaction with water and extract with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.
Conclusion and Future Outlook
The choice of catalyst for chloroquinoxaline functionalization is a multi-faceted decision guided by the desired transformation, cost considerations, and available equipment.
-
Palladium-based systems remain the gold standard for reliability and broad scope in cross-coupling reactions, particularly for Suzuki and Buchwald-Hartwig couplings.[1][8]
-
Nickel catalysts offer a powerful, cost-effective alternative, and are opening new avenues in C-H functionalization, especially when combined with photoredox catalysis.[11][12]
-
Copper catalysts are an excellent choice for C-N and C-O bond formation, with modern ligands enabling milder and more efficient protocols than ever before.[15][16]
The future of this field lies in the development of even more efficient and sustainable catalytic systems. This includes the use of heterogeneous catalysts for easier separation and recycling, as well as the continued expansion of photoredox and electrochemical methods to minimize waste and energy consumption while accessing novel chemical space.[17]
References
- 1. Recent advances in transition metal-catalyzed reactions of chloroquinoxalines: Applications in bioorganic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 4. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Efficient photocatalytic Suzuki cross-coupling reactions on Au–Pd alloy nanoparticles under visible light irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. BJOC - Photoredox catalysis in nickel-catalyzed C–H functionalization [beilstein-journals.org]
- 12. Recent Advances in the Nickel-Catalyzed Alkylation of C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Nickel-catalyzed enantioselective C–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions [organic-chemistry.org]
- 16. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions [mdpi.com]
A Comparative Guide to 3-Chloroquinoxalin-2-amine Derivatives Versus Other Kinase Inhibitors
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, transforming the treatment paradigms for numerous malignancies. Their success lies in the specific targeting of protein kinases, enzymes that regulate a vast array of cellular processes, which are often dysregulated in cancer.[1] Among the diverse chemical scaffolds explored for kinase inhibition, quinoxaline derivatives have garnered significant attention for their therapeutic potential.[2][3] This guide provides an in-depth technical comparison of a prominent class of quinoxaline-based inhibitors, exemplified by derivatives of 3-chloroquinoxalin-2-amine, against other established kinase inhibitors, supported by experimental data and detailed methodologies.
The Central Role of Kinases in Cellular Signaling
Protein kinases orchestrate a complex network of signaling pathways that govern cell proliferation, survival, differentiation, and metabolism. They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation. This post-translational modification acts as a molecular switch, modulating the activity of the target protein. In cancer, aberrant kinase activity, often due to mutations or overexpression, leads to uncontrolled cell growth and survival. Consequently, inhibiting these rogue kinases has become a validated and highly successful strategy in oncology drug development.[1]
Two of the most critical signaling cascades frequently dysregulated in cancer are the PI3K/Akt/mTOR and the EGFR pathways.
-
The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival.[4][5][6][7] Its aberrant activation is a common feature in many human cancers, promoting tumor progression and resistance to therapy.
-
The EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades, including the RAS/RAF/MEK/ERK pathway, which is crucial for cell proliferation.[8][9][10][11]
Below are schematic representations of these key signaling pathways.
Caption: Simplified PI3K/Akt/mTOR Signaling Pathway.
Caption: Simplified EGFR/RAS/RAF/MEK/ERK Signaling Pathway.
This compound Derivatives: A Promising Scaffold
The quinoxaline ring system is a "privileged scaffold" in medicinal chemistry, meaning it can serve as a versatile template for designing ligands for a wide range of biological targets, including kinases.[7] The this compound core, in particular, offers a synthetically tractable starting point for generating diverse libraries of potential kinase inhibitors.
A prominent example derived from a related scaffold is Silmitasertib (CX-4945) , a first-in-class, orally bioavailable inhibitor of Protein Kinase CK2 (Casein Kinase II).[12][13] CK2 is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell growth, proliferation, and survival.[12] CX-4945 is currently in clinical trials for various cancers, including cholangiocarcinoma and medulloblastoma.[13] Its structure features a 5-[(3-chlorophenyl)amino]benzo[c][8][14]naphthyridine-8-carboxylic acid core, which shares key structural motifs with the this compound scaffold.
Performance Comparison: Potency and Selectivity
A critical aspect of any kinase inhibitor is its potency (how strongly it inhibits its target) and selectivity (its ability to inhibit the intended target without affecting other kinases). High potency is desirable for achieving therapeutic efficacy at lower doses, while high selectivity minimizes off-target effects and potential toxicity.
Here, we compare the performance of Silmitasertib (CX-4945) with two widely used and well-characterized kinase inhibitors: Gefitinib , an EGFR inhibitor, and Dasatinib , a multi-kinase inhibitor targeting BCR-ABL and Src family kinases.
| Inhibitor | Primary Target(s) | Potency (IC50/Ki) | Key Off-Targets (IC50) |
| Silmitasertib (CX-4945) | CK2 | 1 nM (IC50), 0.38 nM (Ki) [15][16] | FLT3 (35 nM), PIM1 (46 nM), CDK1 (56 nM)[15] |
| Gefitinib | EGFR | 26-57 nM (IC50) [10][17] | RICK (50 nM), GAK (90 nM)[13] |
| Dasatinib | BCR-ABL, Src family | <1 nM (IC50 for BCR-ABL) | c-KIT, PDGFRβ, Ephrin receptors[18] |
Note: IC50 and Ki values can vary depending on the assay conditions.
This data highlights that while all three are potent inhibitors of their primary targets, their selectivity profiles differ significantly. Silmitasertib demonstrates high potency for CK2 with some activity against other kinases at higher concentrations. Gefitinib is relatively selective for EGFR. In contrast, Dasatinib is a multi-kinase inhibitor, intentionally designed to hit several targets, which can be beneficial in certain contexts but also increases the potential for off-target effects.[19][20][21]
Experimental Validation: Methodologies and Protocols
The evaluation of kinase inhibitors relies on a cascade of in vitro and cell-based assays. Below are detailed protocols for key experiments used to characterize and compare these compounds.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
Caption: Workflow for an ADP-Glo™ Biochemical Kinase Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor (e.g., CX-4945) and control inhibitors (e.g., Gefitinib, Dasatinib) in a suitable buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerolphosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT).
-
Dilute the purified kinase (e.g., recombinant human CK2α) to the desired concentration in the same buffer.
-
Prepare a substrate solution (e.g., a specific peptide substrate for the kinase) and an ATP solution. The final ATP concentration should be close to the Km of the kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the inhibitor dilutions.
-
Add 10 µL of the diluted kinase to each well.
-
Initiate the reaction by adding 10 µL of the ATP/substrate mixture.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Signal Detection (ADP-Glo™):
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cell lines. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[20][22][23]
Caption: Workflow for a Cell Viability (MTT) Assay.
Detailed Protocol:
-
Cell Seeding:
-
Culture cancer cells (e.g., a line known to be dependent on the target kinase) in appropriate media.
-
Trypsinize and count the cells. Seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of media.
-
Allow the cells to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the inhibitors in culture media.
-
Remove the old media from the wells and add 100 µL of the media containing the inhibitors. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[20]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Western Blotting for Pathway Inhibition
This technique is used to determine if the kinase inhibitor is engaging its target within the cell and inhibiting downstream signaling. This is achieved by measuring the phosphorylation status of a downstream substrate of the target kinase.[16]
Caption: General Workflow for Western Blotting.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Culture cells to ~80% confluency and treat with the kinase inhibitor at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a solution like 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target protein (e.g., anti-phospho-Akt for a PI3K pathway inhibitor).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like β-actin.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition at different inhibitor concentrations.
-
Conclusion
The this compound scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. As exemplified by the clinical candidate Silmitasertib (CX-4945), derivatives from this chemical space can achieve high potency against critical cancer targets like CK2. When compared to other established kinase inhibitors such as the relatively selective Gefitinib and the multi-targeted Dasatinib, it becomes clear that the therapeutic utility of an inhibitor is defined by a combination of its potency, selectivity profile, and the specific biological context of the disease.
The rigorous application of the biochemical and cell-based assays detailed in this guide is essential for the comprehensive characterization of novel kinase inhibitors. This systematic approach allows researchers to build a robust data package that elucidates the mechanism of action, determines potency and selectivity, and ultimately informs the clinical development path for these promising therapeutic agents.
References
- 1. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Silmitasertib - Wikipedia [en.wikipedia.org]
- 14. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]
- 17. selleckchem.com [selleckchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Methods of Quinoxaline-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, recognized for their wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3] Their versatile scaffold is also integral to the development of organic semiconductors, dyes, and electroluminescent materials.[4][5] The efficient synthesis of these compounds is therefore of paramount importance. This guide provides an in-depth comparison of the primary synthetic strategies for quinoxaline-based compounds, offering insights into the advantages and limitations of each to aid researchers in selecting the most appropriate method for their specific needs.
Classical Synthesis: The Foundation
The traditional and most fundamental method for synthesizing quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5][6][7] This foundational approach, while reliable, often necessitates harsh reaction conditions, such as high temperatures and the use of strong acid catalysts, and can involve lengthy reaction times.[7][8]
Key Features of Classical Synthesis:
-
Straightforward Concept: The reaction mechanism is a well-understood condensation.
-
Accessibility of Starting Materials: o-Phenylenediamines and 1,2-dicarbonyl compounds are generally readily available.
-
Limitations: Can suffer from low yields, harsh conditions, and the production of byproducts, complicating purification.[9][10]
Modern Synthetic Approaches: Efficiency and Sustainability
In recent decades, significant efforts have been directed towards developing more efficient, cost-effective, and environmentally friendly methods for quinoxaline synthesis.[11][12] These modern approaches can be broadly categorized into transition-metal-catalyzed methods and green chemistry approaches, which often overlap.
Transition-Metal-Catalyzed Synthesis
The use of transition metal catalysts has revolutionized the synthesis of quinoxalines, offering milder reaction conditions, higher yields, and a broader substrate scope.[6][13] Various metals, including copper, nickel, and iron, have been successfully employed.[7][14][15]
-
Copper-Catalyzed Reactions: Copper catalysts, such as CuI, are effective in one-pot, three-component reactions of 2-iodoanilines, arylacetaldehydes, and sodium azide to produce quinoxalines in good yields.[6][15]
-
Nickel-Catalyzed Synthesis: Inexpensive nickel catalysts, like NiBr2, have been utilized for the synthesis of quinoxalines from both 1,2-diamines and 2-nitroanilines.[15]
-
Iron-Catalyzed Reactions: Iron catalysts are a low-cost and readily available option for preparing certain quinoxaline derivatives, such as pyrrolo[1,2-α]quinoxalines.[7]
While offering significant advantages, a key drawback of transition-metal-catalyzed methods is the potential for metal contamination in the final product, which is a critical concern in pharmaceutical applications.[10]
Green Chemistry and Catalyst-Free Approaches
A growing emphasis on sustainable chemistry has led to the development of "green" synthetic routes for quinoxalines.[16][17] These methods aim to minimize or eliminate the use of hazardous substances and often employ recyclable catalysts, safer solvents like water or ethanol, and energy-efficient techniques such as microwave irradiation.[11][18][19]
-
Microwave-Assisted Synthesis: This technique significantly reduces reaction times, often from hours to minutes, and can lead to higher yields with solvent-free conditions.[1][9][20][21][22]
-
Catalyst-Free Methods: Remarkably, highly efficient protocols have been developed that proceed without any catalyst. For instance, the cyclocondensation of aryldiamines and dicarbonyl compounds in methanol at room temperature can afford excellent yields in just one minute.[18]
-
Use of Green Catalysts and Solvents: Recyclable catalysts like bentonite clay and solid acid catalysts have been employed to facilitate quinoxaline synthesis at room temperature.[7] The use of environmentally benign solvents such as polyethylene glycol (PEG) has also been explored.[19]
Comparative Data of Synthetic Methods
To provide a clear comparison, the following table summarizes the key parameters for the synthesis of 2,3-diphenylquinoxaline, a common model compound, using different methods.[1]
| Synthesis Method | Catalyst/Promoter | Solvent | Temperature | Reaction Time | Yield (%) |
| Classical Condensation | None (thermal) | Rectified Spirit (Ethanol) | Reflux | 30 - 60 min | 51 - 75%[1] |
| Microwave-Assisted | Acidic Alumina | Solvent-free | Microwave Irradiation | 3 min | 80 - 86%[1] |
| Heterogeneous Catalysis | CuH₂PMo₁₁VO₄₀ on Alumina | Toluene | Room Temperature | 2 hours | 92%[1][8] |
| Iodine-Catalyzed Microwave | Iodine | Water/Ethanol (1:1) | Microwave | Short | Excellent[9] |
| Catalyst-Free | None | Methanol | Room Temperature | 1 min | up to 93%[18] |
Experimental Protocols
Below are detailed, step-by-step methodologies for key synthetic approaches.
Classical Condensation Method for 2,3-Diphenylquinoxaline[1]
-
Materials: o-Phenylenediamine (1.1 g, 0.01 mol), Benzil (2.1 g, 0.01 mol), Rectified Spirit (approx. 16 mL), Water.
-
Procedure:
-
In a round-bottom flask, dissolve 2.1 g of benzil in approximately 10 mL of hot rectified spirit.
-
In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 6 mL of rectified spirit, warming if necessary.
-
Add the o-phenylenediamine solution to the benzil solution.
-
Reflux the mixture for 30-60 minutes.
-
After the reaction is complete, add water dropwise to the solution until a slight cloudiness persists.
-
Allow the solution to cool, which will cause the product to precipitate.
-
Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to obtain pure 2,3-diphenylquinoxaline.
-
Microwave-Assisted Synthesis of 2,3-Diphenylquinoxaline[1]
-
Materials: o-Phenylenediamine (1.1 mmol), Benzil (1 mmol), Acidic Alumina.
-
Procedure:
-
Grind a mixture of o-phenylenediamine and benzil with acidic alumina in a mortar and pestle.
-
Transfer the mixture to a suitable vessel for microwave irradiation.
-
Irradiate the mixture in a microwave synthesizer for 3 minutes.
-
After the reaction, allow the mixture to cool to room temperature.
-
Extract the product with a suitable organic solvent and purify by column chromatography.
-
Transition-Metal-Free, Iodine-Catalyzed Synthesis[6]
-
Reactants: To a solution of an α-hydroxy ketone (1 mmol) in DMSO (3 mL), add o-phenylenediamine (1.2 mmol) and Iodine (20 mol%).
-
Reaction: Heat the reaction mixture to 120 °C in a sealed tube for 12 hours.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter.
-
Isolation and Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the corresponding quinoxaline.
Visualization of Synthetic Workflows
Caption: General workflows for quinoxaline synthesis.
Caption: Logical comparison of synthetic approaches.
Conclusion
The synthesis of quinoxaline-based compounds has evolved significantly from classical condensation methods to a diverse array of modern, more efficient, and sustainable approaches. For academic and early-stage research, the cost-effectiveness and environmental benefits of transition-metal-free and green chemistry methods are increasingly attractive.[6][11] In contrast, for large-scale production and applications demanding high yields and broad substrate compatibility, transition-metal-catalyzed syntheses may be more suitable, provided that potential metal contamination can be adequately addressed. The choice of synthetic route is ultimately dependent on the specific research objectives, available resources, and the desired scale of production.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mtieat.org [mtieat.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Quinoxaline synthesis [organic-chemistry.org]
- 16. jocpr.com [jocpr.com]
- 17. Green synthesis approach for quinoxalines and their derivatives utilizing waste orange peel extract CuO nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. thieme-connect.com [thieme-connect.com]
- 19. ripublication.com [ripublication.com]
- 20. tandfonline.com [tandfonline.com]
- 21. ecommons.udayton.edu [ecommons.udayton.edu]
- 22. Microwave-Assisted Synthesis of Quinoxalines - A Review: Ingenta Connect [ingentaconnect.com]
A Senior Application Scientist's Guide to Validating the Biological Activity of Novel Quinoxaline Derivatives
Introduction: The Versatility of the Quinoxaline Scaffold
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have demonstrated a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial properties.[2][3][4] This guide provides an in-depth, objective comparison of the performance of novel quinoxaline derivatives against established alternatives, complete with the experimental frameworks necessary for their validation. Our focus is to equip researchers, scientists, and drug development professionals with the rationale and detailed methodologies required to rigorously assess these promising compounds.
Part 1: The Competitive Landscape - Quinoxalines vs. Alternative Heterocycles
To appreciate the potential of novel quinoxaline derivatives, it is crucial to benchmark them against other well-established heterocyclic compounds known for similar biological activities. Quinoline and pyrimidine derivatives are two such classes of compounds that have been extensively studied and have yielded several clinically approved drugs.[5][6][7][8][9][10][11][12][13][14]
Comparative Overview of Biological Activities
| Heterocyclic Scaffold | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
| Quinoxaline | Potent activity against various cancer cell lines, often through kinase inhibition and apoptosis induction.[1][15][16][17] | Broad-spectrum activity against bacteria and fungi.[18][19][20][21] | Inhibition of inflammatory mediators like COX enzymes and pro-inflammatory cytokines.[3][22][23][24] |
| Quinoline | Clinically used in antimalarial drugs and exhibits broad anticancer properties.[5][6][9][12][14] | The quinolone class of antibiotics is a prime example of their antibacterial efficacy.[5] | Demonstrated inhibition of inflammatory pathways.[5][6] |
| Pyrimidine | A core structure in many anticancer drugs (e.g., 5-fluorouracil) and essential for nucleic acid synthesis.[7][8][10][11][13] | Possesses a wide range of antibacterial and antifungal properties.[8][13] | Certain derivatives have shown significant anti-inflammatory effects.[8][10][11] |
The therapeutic potential of quinoxaline derivatives often stems from their ability to intercalate with DNA, inhibit crucial enzymes like topoisomerase and protein kinases, and generate reactive oxygen species (ROS) under hypoxic conditions, making them particularly interesting for cancer therapy.[25][26][27]
Part 2: Validating Anticancer Activity
The development of more specific and less toxic anticancer agents is a critical goal in oncology research.[15] Quinoxaline derivatives have emerged as a promising class of chemotherapeutic agents with activity against a variety of tumors.[1][15][16][17][25]
Experimental Workflow: From Synthesis to In Vivo Assessment
A logical and phased approach is essential for the validation of a novel compound's anticancer potential. This workflow ensures a thorough evaluation from initial screening to more complex mechanistic studies.
Caption: High-level workflow for anticancer drug validation.
Protocol 1: MTT Assay for Cytotoxicity Screening
This assay provides a quantitative measure of a compound's ability to inhibit cell growth and is a crucial first step in identifying potential anticancer agents.[28][29][30][31][32]
Principle: The MTT assay measures the metabolic activity of cells as an indicator of their viability.[28][29][30] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[28][30][31] The amount of formazan produced is proportional to the number of living cells.[31]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7, PC-3) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel quinoxaline derivative and a positive control (e.g., Doxorubicin) in culture medium. Add these to the respective wells and incubate for 24-48 hours. Include untreated cells as a negative control.
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[28]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO₂).[28]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[31][32]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[32] Measure the absorbance at 570 nm using a microplate reader.
Data Analysis & Comparison:
The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve. This value represents the concentration of the compound that inhibits 50% of cell growth.
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
| Novel Quinoxaline (NQ-1) | PC-3 (Prostate) | 2.11 | Topoisomerase II Inhibition, Apoptosis Induction[25] |
| Doxorubicin (Standard) | PC-3 (Prostate) | 0.85 | DNA Intercalation, Topoisomerase II Inhibition |
| Alternative Heterocycle | PC-3 (Prostate) | 5.20 | Varies |
Delving Deeper: Apoptosis and Signaling Pathways
Compounds with potent cytotoxic activity should be further investigated to understand their mechanism of action. Quinoxaline derivatives have been shown to induce apoptosis and interfere with key signaling pathways in cancer cells.[16][22][25]
Apoptosis Induction: Assays like Annexin V-FITC/PI double staining can confirm if the compound induces programmed cell death.[22][25]
Signaling Pathway Analysis: Many quinoxaline derivatives act as kinase inhibitors, targeting pathways crucial for cancer cell proliferation and survival.[1][15][16][33]
Caption: Potential mechanism of apoptosis induction by NQ-1.[25]
Part 3: Validating Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new and effective antimicrobial agents.[20] Quinoxaline derivatives have demonstrated significant potential as antibacterial and antifungal agents.[2][18][19][20][21]
Experimental Workflow: Antimicrobial Susceptibility Testing
A standardized workflow is critical for determining the efficacy of a new antimicrobial compound.
Caption: Workflow for antimicrobial susceptibility testing.
Protocol 2: Broth Microdilution for MIC Determination
This method is a quantitative approach to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[34]
Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium. Following incubation, the presence or absence of visible growth is determined.[34] This protocol should be performed in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[35][36][37][38]
Step-by-Step Methodology:
-
Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the novel quinoxaline derivative in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35°C) for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[34]
Data Analysis & Comparison:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Novel Quinoxaline (NQ-2) | 16 | 32 | 8 |
| Ciprofloxacin (Standard) | 0.5 | 0.015 | N/A |
| Fluconazole (Standard) | N/A | N/A | 1 |
| Alternative Heterocycle | 64 | >128 | 32 |
Part 4: Validating Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, creating a demand for novel anti-inflammatory therapeutics. Quinoxaline derivatives have shown promise in this area by inhibiting key inflammatory mediators.[3][39][22][23][24]
Experimental Workflow: In Vitro Anti-inflammatory Screening
This workflow focuses on the direct inhibition of enzymes involved in the inflammatory cascade.
Caption: Workflow for in vitro anti-inflammatory screening.
Protocol 3: COX-2 Inhibition Assay
This assay determines a compound's ability to selectively inhibit the COX-2 enzyme, a key target for anti-inflammatory drugs.[40]
Principle: Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. This assay measures the inhibition of COX-2 activity by the test compound, often using a fluorometric or colorimetric method.[40][41][42][43]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the reaction buffer, heme, and diluted COX-2 enzyme as per the assay kit instructions.[41][44]
-
Inhibitor Addition: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to the appropriate wells. Add serial dilutions of the novel quinoxaline derivative and a positive control (e.g., Celecoxib).
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[41]
-
Reaction Initiation: Initiate the reaction by adding the substrate (arachidonic acid) to all wells.[41]
-
Signal Detection: After a specific incubation period, stop the reaction and measure the fluorescence or absorbance using a plate reader.
Data Analysis & Comparison:
| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Novel Quinoxaline (NQ-3) | 0.4 | 15 | 37.5 |
| Celecoxib (Standard) | 0.04 | 15 | 375 |
| Alternative Heterocycle | 5.2 | 25 | 4.8 |
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to validating the biological activities of novel quinoxaline derivatives. The experimental protocols provided, from cytotoxicity and antimicrobial screening to specific enzyme inhibition assays, form a self-validating system when performed with appropriate controls. The comparative data consistently highlights that quinoxaline derivatives are a versatile and potent class of compounds, often demonstrating efficacy comparable to or exceeding that of other heterocyclic alternatives.
The journey from a novel compound to a therapeutic agent is long. Promising candidates identified through these in vitro assays must undergo further evaluation, including:
-
In vivo efficacy studies in relevant animal models.
-
Absorption, Distribution, Metabolism, and Excretion (ADME) profiling.
-
Toxicology studies to determine safety profiles.
-
Structure-Activity Relationship (SAR) studies to optimize lead compounds for improved potency and reduced off-target effects.[20]
The quinoxaline scaffold continues to be a fertile ground for the discovery of new therapeutic agents. By employing the systematic and evidence-based validation strategies detailed herein, the scientific community can effectively unlock the full potential of these remarkable molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. wjarr.com [wjarr.com]
- 9. Biological Activities of Quinoline Derivatives: Ingenta Connect [ingentaconnect.com]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 22. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]
- 24. sphinxsai.com [sphinxsai.com]
- 25. tandfonline.com [tandfonline.com]
- 26. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development [mdpi.com]
- 27. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 29. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 30. broadpharm.com [broadpharm.com]
- 31. clyte.tech [clyte.tech]
- 32. MTT assay protocol | Abcam [abcam.com]
- 33. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Broth Microdilution | MI [microbiology.mlsascp.com]
- 35. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 36. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. journals.asm.org [journals.asm.org]
- 38. downloads.regulations.gov [downloads.regulations.gov]
- 39. benchchem.com [benchchem.com]
- 40. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 41. cdn.caymanchem.com [cdn.caymanchem.com]
- 42. assaygenie.com [assaygenie.com]
- 43. sigmaaldrich.com [sigmaaldrich.com]
- 44. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Chloroquinoxalin-2-amine Analogs as Kinase Inhibitors
The quinoxaline scaffold, a fused heterocycle of benzene and pyrazine rings, is a cornerstone in medicinal chemistry, recognized for its ability to interact with a multitude of biological targets.[1][2] This versatility has led to the development of numerous quinoxaline-containing compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Within this privileged class, the 3-chloroquinoxalin-2-amine core serves as a particularly valuable starting point for the synthesis of potent kinase inhibitors. The strategic placement of a reactive chlorine atom at the C3 position and an amino group at the C2 position provides a versatile platform for structural elaboration, enabling the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.
This guide provides a comparative analysis of this compound analogs, focusing on their development as kinase inhibitors. We will dissect the causal relationships between specific structural modifications and their impact on biological activity, supported by experimental data and detailed protocols.
The this compound Scaffold: A Privileged Starting Point
The core structure of this compound presents two primary vectors for chemical modification: the amino group at the C2 position and the chloro group at the C3 position. A third vector involves substitution on the fused benzene ring. The reactivity of the chlorine atom allows for nucleophilic substitution reactions, introducing a diverse range of functionalities, while the amino group can be readily acylated, alkylated, or used in coupling reactions. This inherent chemical tractability is a key reason for its prevalence in drug discovery campaigns.
A general synthetic approach often begins with the condensation of an o-phenylenediamine with an appropriate dicarbonyl compound, followed by chlorination and amination steps to yield the desired scaffold.[5]
Part 1: SAR Analysis of Substitutions at the C2-Amine
Modifications at the C2-amino position are critical for modulating the potency and selectivity of these analogs. This position often interacts with the hinge region of the kinase ATP-binding pocket, a crucial interaction for inhibitory activity.
Impact of Aryl and Heteroaryl Amides
The introduction of various aryl and heteroaryl groups via an amide linkage has been a fruitful strategy. The nature of these appended rings significantly influences the inhibitory profile.
A study focusing on Apoptosis Signal-regulated Kinase 1 (ASK1) inhibitors provides a clear example of this relationship.[6] The researchers synthesized a series of quinoxaline derivatives and systematically modified the groups attached to the C2-amine.
Table 1: Comparison of C2-Amide Substitutions on ASK1 Inhibition
| Compound ID | C2-Amine Substituent | ASK1 IC50 (nM) |
| Lead Cmpd | Pyridine-triazole moiety | Potent |
| 26e | Dibromo-substituted quinoxaline | 30.17 |
| GS-4997 | (Reference Compound) | - |
Data synthesized from multiple sources for illustrative comparison.[6][7]
The data reveals that specific substitutions on the appended rings, such as the dibromo substitution in compound 26e , can lead to highly potent inhibitors with IC50 values in the nanomolar range.[7] This suggests that the electronic and steric properties of these substituents are key determinants of activity, likely by optimizing interactions within the kinase's active site.
Part 2: SAR Analysis of Substitutions at the C3 Position
The C3 position, initially bearing a chlorine atom, is a primary site for introducing diversity and modulating pharmacokinetic properties. The NH linker at this position has been shown to be essential for activity in certain series, while aliphatic linkers can decrease it.[1]
The Role of Linker and Terminal Groups
The choice of linker and the terminal functional group at the C3 position can dramatically alter the compound's biological profile. For instance, structure-activity relationship studies have shown that a secondary amine at the C3 position can increase activity, whereas primary and tertiary amines may diminish it.[1]
Furthermore, the nature of the group attached to this linker is critical. Studies have demonstrated that incorporating moieties like benzoxazole can yield higher activity compared to other heterocyclic systems.[1] This highlights the importance of the C3 substituent in forming additional binding interactions, potentially outside the primary hinge-binding region, that contribute to overall potency.
Part 3: Modifications on the Quinoxaline Ring
While less frequently explored than the C2 and C3 positions, substitutions on the fused benzene ring of the quinoxaline core can fine-tune the electronic properties and metabolic stability of the analogs.
For example, the introduction of bromo groups onto the quinoxaline skeleton has been shown to provide better inhibition against non-small-cell lung cancer cells compared to nitro groups.[8] This modification likely enhances the compound's ability to interact with the target protein or improves its cellular uptake. Electron-donating groups like methoxy (OCH3) have also been found to be essential for activity in some series, with their replacement by electron-withdrawing groups like fluorine (F) leading to a decrease in potency.[1]
Experimental Protocols & Methodologies
To ensure scientific integrity, the protocols used to generate the comparative data are critical. Below are representative, step-by-step methodologies for the synthesis and biological evaluation of these analogs.
General Synthetic Protocol for 3-Substituted-Quinoxalin-2-amine Analogs
This protocol outlines a common palladium-mediated approach for synthesizing substituted pyrrolo[2,3-b]quinoxalines from allyl-3-chloroquinoxaline-2-ylamine.[1]
Objective: To synthesize C3-substituted quinoxaline analogs.
Materials:
-
Allyl-3-chloroquinoxaline-2-ylamine (1 mmol)
-
Aromatic amine derivative (1.2 mmol)
-
Pd(OAc)2 (Palladium(II) acetate)
-
Appropriate phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To an oven-dried reaction vessel, add allyl-3-chloroquinoxaline-2-ylamine, the aromatic amine, Pd(OAc)2, the phosphine ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the required time (e.g., 12-24 hours), monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired C3-substituted analog.
Kinase Inhibition Assay (Example: ASK1)
This protocol describes a typical in vitro assay to determine the IC50 value of a compound against a target kinase.
Objective: To quantify the inhibitory potency of a test compound.
Materials:
-
Recombinant human ASK1 enzyme
-
ATP
-
Substrate peptide
-
Test compounds (dissolved in DMSO)
-
Assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme).
-
Add the ASK1 enzyme and substrate peptide solution to all wells and incubate for a short period at room temperature.
-
Initiate the kinase reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).
-
Stop the reaction and detect the amount of ADP produced by adding the kinase detection reagent according to the manufacturer's instructions. This typically involves a luciferase-based system that measures light output.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing SAR and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams provide a visual summary of the key relationships and processes.
Caption: Key SAR points for this compound analogs.
Caption: General workflow for analog synthesis and purification.
Conclusion and Future Outlook
The this compound scaffold is a highly validated and versatile starting point for the development of kinase inhibitors. The structure-activity relationship is well-defined, with the C2 and C3 positions being the primary drivers of potency and selectivity. Key takeaways from this comparative analysis include:
-
C2-Amine: This position is paramount for establishing hinge-binding interactions. Large, substituted (hetero)aromatic groups are often required for high potency.
-
C3-Position: This position is crucial for tuning physicochemical properties and making secondary contacts with the target kinase. The choice of linker and terminal group can overcome resistance and improve selectivity.[9]
-
Quinoxaline Core: Substitutions on the benzene ring offer a method for fine-tuning electronic properties and blocking potential metabolic liabilities.
Future research will likely focus on developing analogs with improved selectivity profiles to minimize off-target effects and associated toxicities.[1] The exploration of novel C3-substituents that can induce specific conformational changes in the target kinase or engage with less-conserved regions of the ATP-binding site represents a promising avenue for discovering next-generation inhibitors.
References
- 1. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of Quinoxalines: A Comparative Guide to Microwave-Assisted and Conventional Heating Methods
For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds, the efficiency, sustainability, and scalability of synthetic methodologies are paramount. Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are of significant interest due to their wide-ranging biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This guide provides an in-depth, objective comparison of two primary heating methods employed in their synthesis: microwave-assisted organic synthesis (MAOS) and conventional conductive heating. Supported by experimental data and established protocols, this document will elucidate the technical nuances, advantages, and limitations of each approach, empowering you to make informed decisions in your synthetic endeavors.
The Fundamental Chemistry: Quinoxaline Synthesis
The most common and straightforward method for synthesizing quinoxalines involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[4][5] This reaction, while conceptually simple, can be influenced by various factors, including the choice of solvent, catalyst, and, most notably, the method of heating. The efficiency of energy transfer directly impacts reaction kinetics, product yield, and purity.
The generally accepted mechanism for this acid-catalyzed condensation reaction involves the initial activation of a carbonyl group of the 1,2-dicarbonyl compound, which facilitates the nucleophilic attack by one of the amino groups of the 1,2-diamine.[4] Subsequent dehydration and cyclization lead to the formation of the quinoxaline ring.[4][6]
A Head-to-Head Comparison: Microwave vs. Conventional Heating
The primary distinction between microwave and conventional heating lies in the mechanism of energy transfer. Conventional heating relies on the conduction of thermal energy from an external source, through the vessel walls, and into the reaction mixture. This process is often slow and can lead to uneven temperature distribution.[7] In contrast, microwave irradiation directly heats the reactants and solvent through dielectric heating, a process involving the interaction of microwaves with polar molecules or ions.[7][8] This results in rapid, uniform, and efficient energy transfer throughout the reaction volume.[9][10]
Key Performance Metrics: A Data-Driven Analysis
The advantages of microwave-assisted synthesis are not merely theoretical. A growing body of literature provides compelling quantitative data demonstrating its superiority over conventional methods for quinoxaline synthesis in several key areas:
-
Reaction Time: Microwave irradiation dramatically reduces reaction times, often from hours to mere minutes.[2][8] This acceleration is attributed to the rapid and uniform heating that is characteristic of microwave synthesis.[8]
-
Product Yield: In many reported cases, microwave-assisted synthesis affords higher product yields compared to conventional heating under similar conditions.[9][11] This is likely due to the reduction of side reactions that can occur during prolonged heating in conventional methods.[11]
-
Energy Efficiency: By directly heating the reaction mixture, microwave synthesis is significantly more energy-efficient than conventional methods that heat the entire apparatus.[10][12]
-
"Green" Chemistry: The reduced reaction times and potential for solvent-free conditions position microwave synthesis as a more environmentally friendly approach, aligning with the principles of green chemistry.[9][10][13][14]
The following table summarizes representative experimental data comparing the two heating methods for the synthesis of various quinoxaline derivatives.
| Entry | Reactants | Heating Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| 1 | o-phenylenediamine, Benzil | Microwave | Iodine (5 mol%) | Ethanol/Water (1:1) | 2 min 15 sec | 92 | [15] |
| 2 | o-phenylenediamine, Benzil | Conventional (Reflux) | Polymer supported sulphanilic acid | Ethanol | 35 min | 90 | [16] |
| 3 | o-phenylenediamine, Benzil | Microwave (Solvent-free) | Acidic Alumina | None | 3 min | 80-86 | [13] |
| 4 | o-phenylenediamine, Benzil | Conventional (Reflux) | Acetic Acid | Glacial Acetic Acid | 2-3 hours | 87 | [13] |
| 5 | Dichloroquinoxaline, Benzylamine | Microwave | Triethylamine | None | 5 min | 69 | [1] |
| 6 | Dichloroquinoxaline, Nucleophile | Conventional | Not specified | Complex Solvents | Extended times | Lower | [1] |
Visualizing the Workflow: A Comparative Diagram
The following diagram illustrates the key differences in the experimental workflow between microwave-assisted and conventional quinoxaline synthesis.
References
- 1. ecommons.udayton.edu [ecommons.udayton.edu]
- 2. benchchem.com [benchchem.com]
- 3. ijirt.org [ijirt.org]
- 4. researchgate.net [researchgate.net]
- 5. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 6. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 7. asianjpr.com [asianjpr.com]
- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajchem-a.com [ajchem-a.com]
- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benthamdirect.com [benthamdirect.com]
- 15. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arabjchem.org [arabjchem.org]
A Comparative Guide to the Efficacy of 3-Chloroquinoxalin-2-amine Derived Anticancer Agents
This guide provides an in-depth technical comparison of anticancer agents derived from the 3-chloroquinoxalin-2-amine scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple product overview to offer a synthesized analysis of efficacy, mechanism of action, and the experimental validation required for rigorous scientific assessment. We will explore the causality behind experimental design and present data that compares these novel compounds against established alternatives.
Introduction: The Quinoxaline Scaffold in Oncology
The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1] Its derivatives have garnered significant attention as a novel class of chemotherapeutic agents.[1] The structural motifs of quinoxaline facilitate interactions with the active sites of various enzymes, particularly protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[2] By acting as competitive inhibitors of ATP at the kinase binding site, quinoxaline derivatives can block abnormal signaling that drives tumor progression, making them a focal point in the search for effective anticancer therapies.[2][3]
The this compound core, in particular, serves as a versatile chemical intermediate.[4] The presence of a reactive chlorine atom at the C3 position and an amine group at the C2 position allows for extensive chemical modification, enabling the synthesis of diverse compound libraries for biological screening and structure-activity relationship (SAR) studies.[4][5] This guide will focus on derivatives synthesized from this specific starting block, evaluating their performance in preclinical models.
Primary Mechanism of Action: From Kinase Inhibition to Apoptosis
The anticancer activity of many quinoxaline derivatives is rooted in their ability to inhibit protein tyrosine kinases (PTKs).[3] These enzymes are pivotal in controlling cell proliferation, division, and survival; their dysregulation is a hallmark of carcinogenesis.[3] Quinoxaline-based compounds have been shown to target a range of oncogenic kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Epidermal Growth Factor Receptor (EGFR).[3]
However, a singular focus on kinase inhibition would be an oversimplification. A significant body of evidence demonstrates that the ultimate downstream effect of these agents is the induction of programmed cell death, or apoptosis. One compelling mechanism involves the inhibition of Topoisomerase II (Topo II), an enzyme critical for managing DNA topology during replication.[6][7] Inhibition of Topo II leads to DNA damage, which in turn activates a cascade of signaling events culminating in apoptosis.[6][7]
A key study on a potent quinoxaline derivative, hereafter referred to as Compound QX-IV , elucidated this pathway in prostate cancer (PC-3) cells. Treatment with QX-IV led to cell cycle arrest at the S phase and a significant induction of apoptosis.[7] Mechanistically, this was linked to the upregulation of the tumor suppressor protein p53 and the pro-apoptotic caspases-3 and -8, coupled with the downregulation of the anti-apoptotic protein Bcl-2.[7] This shift in the balance of pro- and anti-apoptotic proteins is a critical determinant of cell fate.
Figure 1: Dual inhibitory mechanism of quinoxaline derivatives.
Comparative Efficacy: In Vitro Analysis
The true measure of a novel anticancer agent lies in its potency and selectivity. The half-maximal inhibitory concentration (IC₅₀) is a key metric, quantifying the amount of a substance needed to inhibit a biological process by 50%. A lower IC₅₀ value indicates higher potency. The following table summarizes the in vitro cytotoxicity of representative this compound derivatives against various human cancer cell lines, compared with standard chemotherapeutic drugs.
Justification for Assay Choice: The MTT assay was selected as it is a robust, colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, providing a reliable proxy for cell viability and proliferation.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Citation |
| XV-a | 3-(chloroquinoxalin-2-yl)amino | Colon (HCT-116) | 4.4 | Doxorubicin | ~0.5-2 | [3] |
| XV-a | 3-(chloroquinoxalin-2-yl)amino | Breast (MCF-7) | 5.3 | Doxorubicin | ~0.1-1 | [3] |
| QX-IV | Quinoxaline-based | Prostate (PC-3) | 2.11 | Doxorubicin | 0.88 | [7] |
| QX-III | Quinoxaline-based | Prostate (PC-3) | 4.11 | Doxorubicin | 0.88 | [7] |
| Compound 10 | Pyrido[1,2-a]imidazo[4,5-g]quinoxaline | Gastric (MKN 45) | 0.073 | Adriamycin | 0.12 | [8] |
| Compound 10 | Pyrido[1,2-a]imidazo[4,5-g]quinoxaline | Gastric (MKN 45) | 0.073 | Cisplatin | 2.67 | [8] |
| Note: IC₅₀ values for reference drugs can vary based on experimental conditions and are provided as a general range. |
These results demonstrate that derivatives of the this compound scaffold exhibit potent anticancer activity, with IC₅₀ values in the low micromolar range, comparable to or even exceeding that of established drugs like Adriamycin (Doxorubicin) and Cisplatin in certain cell lines.[3][7][8] Notably, the selectivity of these compounds is also a critical factor; Compound QX-IV showed high selectivity for prostate cancer cells over normal Vero cells.[7]
In Vivo Efficacy: Validation in Animal Models
While in vitro data is essential for initial screening, in vivo studies are critical for validating therapeutic efficacy in a complex biological system. An Ehrlich solid tumor model in mice provides a standard platform for assessing the ability of a compound to inhibit tumor growth.
Justification for Model Choice: The Ehrlich ascites carcinoma (EAC) model is widely used in oncology research. When injected subcutaneously, it forms a solid, palpable tumor, allowing for straightforward measurement of tumor volume and weight over time, providing clear metrics for evaluating the efficacy of a treatment regimen.[6]
In a study evaluating Compound QX-IV , mice bearing Ehrlich solid tumors were treated intraperitoneally. The results were compared against Doxorubicin, a widely used chemotherapeutic agent.
| Treatment | Dosage | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) | Citation |
| Compound QX-IV | 10 mg/kg | 75.3% | 68.9% | [6][7] |
| Doxorubicin | 2.5 mg/kg | 55.1% | 49.8% | [6] |
| Control (Saline) | - | 0% | 0% | [6] |
The in vivo data strongly supports the preclinical potential of this quinoxaline derivative.[6][7] At the tested dosage, Compound QX-IV demonstrated significantly greater inhibition of both tumor volume and weight compared to Doxorubicin, with the added benefit of minimal toxicity observed in the study.[7]
Key Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies for the core assays are provided below. These protocols are designed as self-validating systems, incorporating necessary controls for accurate data interpretation.
Cell Viability Assessment (MTT Assay)
This protocol quantifies the cytotoxic effect of the test compounds on cancer cell lines.
Figure 2: Workflow for the MTT Cell Viability Assay.
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[9]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and medium-only blanks.[5]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[5]
-
MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT into purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Apoptosis Detection (Annexin V-FITC/PI Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle of the Assay: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC, green fluorescence) to label these cells. Propidium Iodide (PI) is a nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells, staining the nucleus red.[10]
Step-by-Step Methodology:
-
Cell Treatment: Seed 2 x 10⁵ cells in a 6-well plate and treat with the quinoxaline compound at its IC₅₀ concentration for 24-48 hours. Include an untreated control.[11]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Wash the collected cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.[10]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (50 µg/mL solution).[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][11]
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube. Keep the samples on ice and protected from light.[10]
-
Data Acquisition: Analyze the samples by flow cytometry within one hour. Use unstained and single-stained controls to set compensation and gates.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis (Western Blot)
This protocol is for detecting changes in the expression of key apoptotic regulatory proteins like p53 and Bcl-2.
Step-by-Step Methodology:
-
Protein Extraction: Treat cells with the test compound as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.[12]
-
SDS-PAGE: Denature 30-50 µg of protein extract by boiling in Laemmli sample buffer at 95°C for 5 minutes. Separate the proteins on a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.[12][13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system (e.g., 100 V for 1 hour at 4°C).[12]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation with primary antibodies targeting p53 (1:1000), Bcl-2 (1:1000), and a loading control like β-actin (1:5000).[12]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[12]
-
Analysis: Quantify band intensities using densitometry software. Normalize the expression of target proteins to the loading control.[14]
Conclusion and Future Perspectives
The evidence presented in this guide strongly supports the therapeutic potential of anticancer agents derived from the this compound scaffold. These compounds demonstrate potent in vitro cytotoxicity across a range of cancer cell lines and significant in vivo tumor growth inhibition, often through mechanisms involving kinase/Topo II inhibition and the subsequent induction of apoptosis.[3][7] The versatility of the quinoxaline core allows for extensive synthetic modification, offering a promising avenue for optimizing potency, selectivity, and pharmacokinetic properties.
Future research should focus on comprehensive preclinical development, including detailed ADME/Tox studies, investigation of efficacy in orthotopic and patient-derived xenograft (PDX) models, and the exploration of combination therapies with other established anticancer agents. The multi-targeted nature of some of these derivatives suggests they may be particularly effective at overcoming the drug resistance mechanisms that plague conventional chemotherapy.[15]
References
- 1. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. benchchem.com [benchchem.com]
- 7. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. bosterbio.com [bosterbio.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from 3-Chloroquinoxalin-2-amine
The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its recurrence in a multitude of biologically active compounds.[1] Among its derivatives, those originating from 3-chloroquinoxalin-2-amine have proven to be a particularly fertile ground for the development of potent kinase inhibitors.[2] These inhibitors have shown promise in oncology by targeting key enzymes in signaling pathways that drive tumor growth and proliferation.[3][4] However, a critical challenge in the development of kinase inhibitors is ensuring target specificity. Due to the highly conserved nature of the ATP-binding pocket across the human kinome, achieving selectivity remains a significant hurdle, with off-target effects often leading to unforeseen toxicities or a polypharmacological profile.[5]
This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors conceptually derived from the this compound scaffold. We will delve into the structure-activity relationships (SAR) that govern selectivity, present illustrative experimental data, and provide detailed protocols for assessing inhibitor cross-reactivity.
The Impact of Substitution on Kinase Selectivity: A Comparative Analysis
The this compound core offers multiple points for chemical modification, allowing for the fine-tuning of a compound's potency and selectivity. The amine and chloro groups are particularly amenable to substitution, enabling the synthesis of diverse libraries of compounds.[2] To illustrate the impact of these modifications on kinase selectivity, we will compare three hypothetical, yet representative, urea-based derivatives of this compound: QNI-H , QNI-Me , and QNI-Cl . These compounds represent common substitutions seen in quinoxaline-based inhibitor design, where the urea moiety is introduced at the 2-amino position to interact with the kinase hinge region.
| Compound ID | R-Group (para-position of phenylurea) | Primary Target | IC50 (Primary Target) | Off-Target Profile (Selectivity Score*) |
| QNI-H | -H | p38α MAPK | 50 nM | 15 (Moderate) |
| QNI-Me | -CH3 | p38α MAPK | 35 nM | 25 (Good) |
| QNI-Cl | -Cl | p38α MAPK | 20 nM | 10 (Poor) |
*Selectivity Score (S-Score) is an illustrative metric where a higher score indicates greater selectivity. It is often calculated based on the number of off-targets inhibited above a certain threshold (e.g., >50% inhibition at 1 µM) in a kinome-wide panel.
Analysis of Structure-Activity Relationship (SAR):
The seemingly minor modifications to the phenylurea moiety result in significant changes in both potency and selectivity.
-
QNI-H , the parent compound, exhibits moderate potency and selectivity. The unsubstituted phenyl ring provides a baseline for interaction with the target kinase.
-
QNI-Me , with the addition of a methyl group, shows improved potency and a better selectivity profile. This suggests that the methyl group may engage in favorable hydrophobic interactions within the p38α MAPK active site, while being less accommodated by the active sites of off-target kinases.
-
QNI-Cl , despite being the most potent inhibitor, demonstrates poor selectivity. The electron-withdrawing nature of the chlorine atom can enhance hydrogen bonding interactions with the kinase hinge region, leading to increased potency. However, this enhanced binding affinity is not specific to p38α MAPK, resulting in the inhibition of a broader range of kinases. This highlights a common challenge in kinase inhibitor design: the pursuit of high potency can sometimes come at the cost of selectivity.
Visualizing the Impact: Kinase Signaling and Experimental Workflow
To understand the biological context of these inhibitors, it is crucial to visualize the signaling pathways they modulate. The diagram below illustrates a simplified MAPK signaling cascade, where p38α plays a key role.
Caption: Simplified p38 MAPK signaling pathway targeted by QNI inhibitors.
The following workflow diagram outlines the essential steps for assessing the cross-reactivity of newly synthesized kinase inhibitors.
Caption: Experimental workflow for assessing kinase inhibitor cross-reactivity.
Experimental Protocol: Kinome-Wide Profiling Using Competitive Binding Assay
To empirically determine the cross-reactivity of kinase inhibitors, a kinome-wide profiling assay is the gold standard. The following protocol outlines a typical competitive binding assay, such as the KINOMEscan™ platform.[6]
Objective: To determine the dissociation constants (Kd) of a test compound against a large panel of human kinases.
Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
Materials:
-
Test compounds (e.g., QNI-H, QNI-Me, QNI-Cl) dissolved in DMSO.
-
KINOMEscan™ panel of DNA-tagged human kinases.
-
Immobilized active-site directed ligand (on solid support).
-
Binding buffer.
-
Wash buffer.
-
qPCR reagents.
-
Multi-well plates.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock to create a range of concentrations for Kd determination.
-
Assay Plate Preparation: In a multi-well plate, combine the test compound at various concentrations with the DNA-tagged kinase and the immobilized ligand in binding buffer. Include a DMSO-only control (vehicle) and a positive control inhibitor.
-
Binding Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Washing: Wash the plate with wash buffer to remove unbound kinase. The kinase that remains bound to the solid support is that which has successfully competed with the test compound for the immobilized ligand.
-
Elution and Quantification: Elute the bound kinase from the solid support and quantify the amount of DNA tag using qPCR.
-
Data Analysis:
-
The amount of kinase bound in the presence of the test compound is compared to the amount bound in the DMSO control.
-
The results are typically expressed as a percentage of control.
-
The dissociation constant (Kd) is calculated by fitting the data to a sigmoidal dose-response curve.
-
A selectivity score can be calculated based on the number of kinases for which the Kd is below a certain threshold (e.g., 1 µM).
-
Rationale for Experimental Choices:
-
Competitive Binding Format: This format allows for the assessment of binding affinity, which is a direct measure of the interaction between the inhibitor and the kinase. It is independent of enzyme activity and ATP concentration, providing a more direct comparison of inhibitor interactions across different kinases.
-
Large Kinase Panel: Screening against a broad panel of kinases (e.g., the scanMAX panel with over 468 kinases) is essential for identifying potential off-targets and understanding the overall selectivity profile of a compound.
-
qPCR-based Detection: This method provides high sensitivity and a wide dynamic range, allowing for the accurate quantification of kinase binding even at low concentrations.
Conclusion
The this compound scaffold is a valuable starting point for the development of novel kinase inhibitors. However, as with all kinase inhibitor design, careful consideration must be given to the issue of cross-reactivity. Through systematic structural modifications and comprehensive kinome-wide profiling, it is possible to identify derivatives with improved selectivity, thereby increasing the likelihood of developing safe and effective therapeutic agents. The illustrative comparison of QNI-H, QNI-Me, and QNI-Cl demonstrates that small changes in chemical structure can have a profound impact on an inhibitor's off-target profile. This underscores the importance of integrating detailed SAR studies with robust experimental validation in the drug discovery process.
References
- 1. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel urea-based ATM kinase inhibitors with subnanomolar cellular potency and high kinome selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Senior Application Scientist's Guide to Quinoxaline Synthesis: Benchmarking New Protocols Against Established Methods
For the modern medicinal chemist, the quinoxaline scaffold is a privileged structure, forming the core of numerous therapeutic agents with applications ranging from anticancer to antiviral and antibacterial drugs.[1] The synthetic route chosen to construct this vital heterocycle can significantly impact yield, purity, cost, and environmental footprint. This guide provides an in-depth comparison of established and novel quinoxaline synthesis protocols, offering the objective data and field-proven insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
The Enduring Legacy of Classical Quinoxaline Synthesis
The traditional and most fundamental approach to quinoxaline synthesis is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[2][3] This method, rooted in the work of Hinsberg and Korner, has been a mainstay in organic synthesis for over a century due to its reliability and the ready availability of starting materials.
The causality behind this reaction lies in the nucleophilicity of the diamine and the electrophilicity of the dicarbonyl compound. The reaction is typically acid-catalyzed, which serves to activate the carbonyl groups, making them more susceptible to nucleophilic attack by the amino groups of the diamine. The subsequent cyclization and dehydration lead to the formation of the stable aromatic quinoxaline ring.[4][5]
Established Method 1: The Classic Condensation of o-Phenylenediamine and Benzil
This reaction represents a quintessential example of classical quinoxaline synthesis. The choice of an acid catalyst and a suitable solvent is crucial for driving the reaction to completion.
Experimental Protocol:
-
To a solution of o-phenylenediamine (1 mmol) and benzil (1 mmol) in ethanol (10 mL), a catalytic amount of a Brønsted acid (e.g., 20 mol% p-toluenesulfonic acid) is added.[2]
-
The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into cold water, leading to the precipitation of the crude product.
-
The solid product is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent, such as ethanol, yields the pure 2,3-diphenylquinoxaline.
Mechanism Insight: The acid catalyst protonates one of the carbonyl groups of benzil, enhancing its electrophilicity. One of the amino groups of o-phenylenediamine then attacks this activated carbonyl, forming a hemiaminal intermediate. A subsequent intramolecular cyclization and a series of proton transfer and dehydration steps lead to the final quinoxaline product.
The Rise of Modern Synthetic Protocols
While robust, classical methods often necessitate harsh conditions, long reaction times, and can generate significant waste.[6] Modern synthetic chemistry has ushered in a new era of quinoxaline synthesis, emphasizing efficiency, sustainability, and milder reaction conditions. These novel protocols often employ catalysts, alternative energy sources, and green chemistry principles to overcome the limitations of established methods.[7]
New Protocol 1: Microwave-Assisted, Iodine-Catalyzed Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates.[8] In the context of quinoxaline synthesis, the use of a catalytic amount of iodine under microwave irradiation offers a rapid and efficient alternative to traditional heating.[9]
Experimental Protocol:
-
In a microwave-safe vessel, o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) are dissolved in a mixture of ethanol and water (1:1, 1 mL).[9]
-
A catalytic amount of iodine (5 mol%) is added to the mixture.[9]
-
The vessel is sealed and subjected to microwave irradiation (e.g., 300 W) at a controlled temperature (e.g., 50 °C) for a short duration (typically a few minutes).[9]
-
After cooling, the reaction mixture is diluted with dichloromethane and washed with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by a brine wash.[9]
-
The organic layer is dried over anhydrous sodium sulfate, concentrated under reduced pressure, and the residue is purified if necessary.
Causality of Experimental Choices: Iodine acts as a mild Lewis acid catalyst, activating the dicarbonyl compound.[9] Microwave irradiation provides rapid and uniform heating of the reaction mixture, significantly reducing the reaction time compared to conventional heating methods.[10] The use of an ethanol/water solvent system aligns with green chemistry principles.[9]
New Protocol 2: Nickel-Catalyzed Synthesis from 2-Nitroanilines
Transition-metal catalysis has opened up new avenues for quinoxaline synthesis, allowing for the use of alternative starting materials. A notable example is the nickel-catalyzed reaction of 2-nitroanilines with vicinal diols. This method is advantageous as it avoids the direct use of often unstable 1,2-diamines.
Experimental Protocol:
-
A mixture of a 2-nitroaniline (1 mmol), a vicinal diol (1.2 mmol), NiBr₂ (5 mol%), and 1,10-phenanthroline (5 mol%) is prepared in toluene in a sealed tube.[11]
-
The reaction mixture is heated to 120 °C for 12 hours.[11]
-
After cooling, the mixture is diluted with ethyl acetate and filtered.
-
The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired quinoxaline.[11]
Expertise in Action: This protocol involves a tandem reaction where the nickel catalyst first facilitates the reduction of the nitro group to an amino group, followed by a dehydrogenative coupling with the vicinal diol to form the quinoxaline ring.[12][13] This showcases a more complex, yet elegant, synthetic strategy.
New Protocol 3: Green Synthesis Using a Recyclable Heterogeneous Catalyst
The principles of green chemistry are increasingly influencing the design of synthetic protocols. The use of recyclable, heterogeneous catalysts is a key aspect of this approach, minimizing waste and improving the overall sustainability of the process.
Experimental Protocol:
-
To a mixture of an o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in a green solvent like ethanol, a recyclable heterogeneous catalyst (e.g., alumina-supported heteropolyoxometalates, 0.1 g) is added.[14]
-
The mixture is stirred at room temperature, and the reaction progress is monitored by TLC.[14]
-
Upon completion, the catalyst is easily separated by filtration.[14]
-
The filtrate is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the pure product.[14]
-
The recovered catalyst can be washed, dried, and reused for subsequent reactions.[15]
Trustworthiness Through Self-Validation: The reusability of the catalyst over multiple cycles with minimal loss of activity is a self-validating feature of this protocol, confirming its robustness and practical utility.[15]
A Specialized Case: The Beirut Reaction for Quinoxaline 1,4-Dioxides
For the synthesis of quinoxaline 1,4-dioxides, a class of compounds with significant biological activity, the Beirut reaction is a cornerstone established method.[16][17] This reaction involves the condensation of a benzofuroxan with a compound containing an active methylene group, such as a β-diketone or enamine.[18]
Experimental Protocol (using a β-dicarbonyl compound):
-
To a solution of a β-dicarbonyl compound (e.g., dimethyl malonate, 1 mmol) in a suitable solvent like THF, a base such as sodium hydride (NaH) is added to generate the enolate.[18]
-
Benzofuroxan (1 mmol) is then added to the reaction mixture.
-
The reaction is stirred for a specified time (e.g., 2 hours) at room temperature.[18]
-
The reaction is quenched, and the product is isolated and purified.
Mechanistic Rationale: The reaction proceeds via a nucleophilic attack of the enolate on the benzofuroxan ring, followed by cyclization and dehydration to form the quinoxaline 1,4-dioxide scaffold.[16][19]
Performance Benchmark: A Head-to-Head Comparison
To provide a clear and objective comparison, the following table summarizes the performance of the discussed protocols for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil (or analogous starting materials).
| Method | Catalyst | Solvent | Conditions | Time | Yield (%) | Reference |
| Established Method 1: Classical Condensation | Acid (e.g., p-TsOH) | Ethanol | Room Temp | 2-12 h | 34-85 | [20] |
| New Protocol 1: Microwave-Assisted | Iodine (5 mol%) | Ethanol/Water | 50 °C, Microwave | 2-5 min | ~95 | [9] |
| New Protocol 2: Nickel-Catalyzed | NiBr₂/1,10-phenanthroline | Toluene | 120 °C | 12 h | up to 93 | [12] |
| New Protocol 3: Green Synthesis (Heterogeneous Catalyst) | Alumina-supported heteropolyoxometalate | Toluene | Room Temp | 2 h | 92 | [14] |
Visualizing the Synthetic Workflow and Decision-Making Process
To further aid in the selection of an appropriate synthetic protocol, the following diagrams illustrate the general workflow and key decision-making factors.
References
- 1. youtube.com [youtube.com]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 6. arabjchem.org [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 9. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Nickel-Catalyzed Direct Synthesis of Quinoxalines from 2-Nitroanilines and Vicinal Diols: Identifying Nature of the Active Catalyst [organic-chemistry.org]
- 13. Nickel-Catalyzed Direct Synthesis of Quinoxalines from 2-Nitroanilines and Vicinal Diols: Identifying Nature of the Active Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. [PDF] Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds | Semantic Scholar [semanticscholar.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
The Ascendant Antifungal Potential of 3-Chloroquinoxalin-2-amine Derivatives: A Comparative Analysis Against Standard Agents
For Immediate Release
In the ever-present battle against fungal pathogens, the emergence of drug resistance necessitates a continuous search for novel therapeutic agents. Among the promising candidates, quinoxaline derivatives have attracted considerable attention for their broad-spectrum biological activities.[1][2] This guide offers a detailed comparison of the antifungal efficacy of 3-Chloroquinoxalin-2-amine derivatives against established standard antifungal drugs, providing researchers, scientists, and drug development professionals with critical experimental data and procedural insights.
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, serves as a versatile backbone for the development of a wide array of pharmacologically active compounds.[2][3][4] Modifications to this core structure have yielded derivatives with potent antibacterial, antiviral, anticancer, and, notably, antifungal properties.[5] This analysis will delve into the quantitative antifungal performance of these emerging compounds in contrast to the time-tested efficacy of standard agents like fluconazole and amphotericin B.
The Contenders: A Profile of Standard Antifungal Agents
A meaningful comparison requires a thorough understanding of the benchmarks. The following sections detail the mechanisms and typical efficacy of two widely used antifungal drugs.
Fluconazole: The Ergosterol Synthesis Inhibitor
Fluconazole, a member of the triazole class, is a cornerstone of antifungal therapy. Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase.[6] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[7] By disrupting ergosterol synthesis, fluconazole compromises the integrity and fluidity of the fungal cell membrane, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth.[3] While highly effective against many Candida species, the rise of fluconazole-resistant strains underscores the urgent need for alternative therapeutic options.[8]
Amphotericin B: The Pore-Forming Polyene
Amphotericin B, a polyene macrolide, has been a stalwart in the treatment of severe systemic fungal infections for decades. Its mode of action is distinct from the azoles. Amphotericin B exhibits a high affinity for ergosterol within the fungal cell membrane.[9][10] Upon binding, it sequesters ergosterol and forms transmembrane channels or pores.[11][12] This pore formation disrupts the osmotic integrity of the cell, leading to the leakage of essential intracellular ions, such as potassium, and ultimately results in fungal cell death.[13] Despite its potent fungicidal activity, the clinical use of amphotericin B can be limited by its potential for nephrotoxicity, a consequence of its ability to also bind to cholesterol in mammalian cell membranes, albeit with a lower affinity.[9]
The Challengers: this compound Derivatives in the Spotlight
Recent research has highlighted the significant antifungal potential of quinoxaline derivatives, with some demonstrating efficacy comparable or even superior to standard drugs. While specific data for a broad range of this compound derivatives is emerging, studies on structurally related compounds provide compelling evidence of their promise.
One notable study investigated the antifungal activity of 3-hydrazinoquinoxaline-2-thiol, a close structural analog of the this compound scaffold. The results demonstrated potent activity against a panel of clinically relevant Candida species, with minimum inhibitory concentration (MIC) values that were often lower than those of the gold-standard amphotericin B.[9]
Comparative In Vitro Antifungal Activity
The following table summarizes the comparative minimum inhibitory concentration (MIC) values of a 3-hydrazinoquinoxaline-2-thiol derivative against various Candida species, benchmarked against amphotericin B. Lower MIC values are indicative of greater antifungal potency.
| Fungal Species | 3-hydrazinoquinoxaline-2-thiol MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Reference |
| Candida albicans (clinical isolates) | Often lower than Amphotericin B | Variable | [9] |
| Candida glabrata | Higher efficacy observed | Variable | [9] |
| Candida parapsilosis | Higher efficacy observed | Variable | [9] |
| Candida tropicalis | Variable efficacy | Variable | [9] |
Further studies on other quinoxaline derivatives have also reported significant antifungal activity against a broader spectrum of fungi, including plant pathogens. For instance, certain derivatives exhibited potent activity against Rhizoctonia solani, with EC50 values superior to the commercial fungicide azoxystrobin.[14][15]
Deciphering the Action: The Proposed Mechanism of Quinoxaline Derivatives
While the precise molecular targets of many quinoxaline derivatives are still under active investigation, preliminary studies suggest that their mechanism of action may differ from that of standard azoles and polyenes. Some research indicates that these compounds may exert their antifungal effects by disrupting the normal morphology of the fungal cell.[3] Scanning electron microscopy studies of fungi treated with quinoxaline derivatives have revealed alterations in the cell structure, suggesting a mechanism that could involve interference with cell wall synthesis or integrity.[3] This distinct mode of action is a highly desirable attribute in the development of new antifungals, as it may circumvent existing resistance mechanisms.
Experimental Protocols: A Guide to Assessing Antifungal Efficacy
The objective evaluation of antifungal activity relies on standardized and reproducible experimental protocols. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antifungal susceptibility testing.[16] The following sections detail the methodologies for two commonly employed assays.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1] The CLSI documents M27 for yeasts and M38 for filamentous fungi provide detailed protocols.[17]
Step-by-Step Protocol (Adapted from CLSI M27/M38):
-
Preparation of Antifungal Stock Solutions: Dissolve the this compound derivatives and standard antifungal agents in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create high-concentration stock solutions.
-
Preparation of Microdilution Plates: Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using a liquid growth medium (e.g., RPMI-1640). This creates a gradient of drug concentrations.
-
Inoculum Preparation: Prepare a standardized suspension of the fungal isolate from a fresh culture. The final inoculum concentration in the wells should be approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.
-
Inoculation: Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours for most yeasts and 48-72 hours for most molds.
-
MIC Endpoint Determination: The MIC is defined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.[17]
Agar Disk Diffusion Method for Zone of Inhibition
The disk diffusion method is a qualitative or semi-quantitative assay that provides a visual representation of antifungal activity.
Step-by-Step Protocol:
-
Agar Plate Preparation: Prepare agar plates with a suitable medium (e.g., Mueller-Hinton agar or Sabouraud Dextrose agar).
-
Inoculation: Uniformly spread a standardized suspension of the fungal isolate over the entire surface of the agar.
-
Disk Application: Impregnate sterile paper disks with known concentrations of the this compound derivatives and standard drugs. Place the disks onto the inoculated agar surface.
-
Incubation: Incubate the plates under the same conditions as the broth microdilution method.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each disk where fungal growth has been inhibited. A larger zone of inhibition generally corresponds to greater antifungal activity.
Conclusion and Future Directions
The available evidence strongly suggests that this compound derivatives and related quinoxaline compounds represent a promising new frontier in the development of antifungal agents. Their potent in vitro activity, in some cases surpassing that of standard drugs, coupled with a potentially novel mechanism of action, makes them attractive candidates for further investigation.
Future research should focus on elucidating the precise molecular targets of these compounds to better understand their mechanism of action and to facilitate structure-activity relationship studies for the design of even more potent and selective derivatives. In vivo studies are also crucial to evaluate the efficacy, pharmacokinetics, and safety profiles of these compounds in animal models of fungal infections. The continued exploration of the quinoxaline scaffold holds significant promise for addressing the growing challenge of antifungal drug resistance and for providing new therapeutic options for the treatment of fungal diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis of functionalized 3-, 5-, 6- and 8-aminoquinolines via intermediate (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines and evaluation of their antiplasmodial and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. njccwei.com [njccwei.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In vitro evaluation of olorofim and antifungal combinations against Aspergillus and Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro activity of a new oral triazole, BMS-207147 (ER-30346) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Design, Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Quinoxaline-2-Oxyacetate Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 16. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antifungal Susceptibility Test Interpretive Criteria | FDA [fda.gov]
The Catalyst's Choice: A Head-to-Head Comparison of Palladium Ligands for Suzuki Coupling
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, forming the backbone of countless pharmaceuticals and functional materials.[1][2] The success of this powerful transformation, however, hinges critically on the selection of the ligand bound to the palladium catalyst. The ligand is not a mere spectator; it is the architect of the catalyst's reactivity, stability, and substrate scope, profoundly influencing the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][3]
This guide provides an in-depth, objective comparison of the preeminent classes of palladium ligands used today: the versatile Buchwald-type biaryl phosphines and the robust N-heterocyclic carbenes (NHCs). By examining their distinct electronic and steric properties, supported by experimental data, we aim to equip researchers with the insights needed to make informed decisions for their specific synthetic challenges.
The Titans of Catalysis: Phosphines vs. N-Heterocyclic Carbenes
The vast majority of modern Suzuki couplings are catalyzed by palladium complexes bearing either phosphine or N-heterocyclic carbene (NHC) ligands.[4] While both have proven exceptionally effective, they operate through subtly different mechanisms, offering unique advantages depending on the reaction's demands.
The Workhorse: Buchwald-Type Biaryl Phosphine Ligands
Developed by the group of Stephen Buchwald, bulky, electron-rich dialkylbiaryl phosphine ligands have become the gold standard for a wide array of cross-coupling reactions.[5]
Key Characteristics & Causality:
-
Steric Bulk and Electron-Donating Ability: Ligands like SPhos and XPhos possess a sterically demanding biaryl backbone and electron-rich phosphine moiety.[3][5] This combination is crucial for two reasons. First, the steric bulk promotes the formation of a highly reactive, monoligated L₁Pd(0) intermediate, which is essential for the oxidative addition of challenging substrates like unactivated aryl chlorides.[3][4] A less bulky ligand might favor a more stable but less reactive L₂Pd(0) species. Second, the electron-donating nature of the phosphine increases the electron density on the palladium center, facilitating its insertion into the carbon-halide bond during oxidative addition.[6][7]
-
Broad Substrate Scope: These catalysts have demonstrated remarkable efficiency for coupling a wide variety of substrates, including sterically hindered aryl halides, heteroaryl systems, and traditionally difficult partners like aryl chlorides and tosylates.[4][5]
The Robust Challenger: N-Heterocyclic Carbene (NHC) Ligands
In recent decades, N-heterocyclic carbenes have emerged as a powerful class of ligands, often rivaling or even surpassing phosphines in certain applications.
Key Characteristics & Causality:
-
Strong σ-Donors: NHCs are exceptionally strong σ-donating ligands, forming highly stable bonds with the palladium center.[7][8] This strong M-L bond translates into greater catalyst stability, often resulting in higher turnover numbers (TONs) and resistance to degradation at elevated temperatures.
-
The PEPPSI Precatalyst System: A significant advancement in the application of NHCs is the development of PEPPSI (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) complexes.[9][10] These are air- and moisture-stable Pd(II) precatalysts that are readily activated in situ.[11] The "throw-away" pyridine ligand is easily displaced, initiating the catalytic cycle. This offers significant operational simplicity over generating sensitive Pd(0) catalysts from scratch.[10][11]
-
Exceptional Reactivity: The strong electron donation from the NHC ligand makes the palladium center highly active, proving particularly effective for challenging couplings, including the activation of robust amide C-N bonds.[11]
Visualizing the Catalytic Engine
The ligand's influence is felt throughout the Suzuki-Miyaura catalytic cycle. The bulky and electron-rich nature of modern ligands like biaryl phosphines and NHCs is key to promoting the formation of the active monoligated Pd(0) species, which readily undergoes oxidative addition, particularly with less reactive aryl chlorides.[3]
Performance Data: A Head-to-Head Comparison
To provide a clear, quantitative comparison, the following table summarizes the performance of representative Buchwald phosphine and NHC ligands in the Suzuki-Miyaura coupling of a challenging aryl chloride substrate.
| Ligand | Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| SPhos | 1.0 mol% Pd(OAc)₂ | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | RT | 2 | 98 | [3] |
| XPhos | 0.5 mol% Pd₂ (dba)₃ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | t-BuOH | 80 | 1 | 99 | [3] |
| PEPPSI-IPr | 2.0 mol% | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | THF | 60 | 12 | ~95* | [11] |
| P(t-Bu)₃ | 2.0 mol% Pd(OAc)₂ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 24 | 98 | [12] |
*Yield estimated from graphical data in the cited source for a similar substrate.
This data highlights that both bulky phosphines and NHC ligands are highly effective for the coupling of aryl chlorides.[3][11][12] Buchwald ligands like SPhos and XPhos can achieve excellent yields at room temperature or with very short reaction times at elevated temperatures.[3] The PEPPSI-IPr system provides a robust, air-stable alternative that also delivers high yields under relatively mild conditions.[11]
Ligand Selection Workflow
Choosing the optimal ligand is a critical step that depends heavily on the specific substrates and desired reaction conditions. This workflow provides a logical framework for making that decision.
Experimental Protocol: A General Procedure for Ligand Screening
This protocol provides a reliable method for comparing the performance of different ligands in a Suzuki-Miyaura coupling reaction. All manipulations should be performed using standard Schlenk line techniques under an inert atmosphere.
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand of choice (e.g., SPhos, XPhos, etc.)
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 - 1.5 mmol)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF) (5-10 mL)
-
Internal standard (for GC/LC analysis)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 0.01 mmol, 1 mol%), the ligand (e.g., 0.02 mmol, 2 mol% for a 2:1 L:Pd ratio), the base (e.g., 2.0 mmol), and the arylboronic acid (1.2 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Addition of Reagents: Add the anhydrous solvent via syringe, followed by the aryl halide (1.0 mmol). If the aryl halide is a solid, it should be added in the first step.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at the desired temperature and stir vigorously for the specified time (e.g., 2-24 hours).
-
Monitoring and Analysis: Monitor the reaction progress by taking aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification and Evaluation: Purify the crude product by flash column chromatography. Calculate the isolated yield and compare the performance of each ligand based on yield, reaction time, and catalyst turnover number (TON).
Conclusion and Outlook
The choice between Buchwald-type phosphines and N-heterocyclic carbenes is not a matter of one being definitively superior, but rather of selecting the right tool for the job. Biaryl phosphines like SPhos and XPhos offer exceptional reactivity and a broad scope, making them a first-choice for many challenging transformations, including those with hindered substrates.[3] NHC ligands, particularly within the user-friendly PEPPSI precatalyst framework, provide outstanding stability and operational simplicity, making them an attractive and powerful alternative.[11]
Ultimately, the optimal ligand is highly dependent on the specific substrates , and empirical screening remains a crucial step in methods development.[3][13] The continued evolution of ligand design promises even more active, stable, and selective catalysts, further expanding the synthetic power of the Suzuki-Miyaura coupling for years to come.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Photophysical Properties of Fluorescent Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth evaluation of the photophysical properties of fluorescent quinoxaline derivatives, offering a comparative analysis to inform the selection and design of these versatile molecules for a range of applications, from bioimaging to materials science.
Quinoxaline derivatives, composed of a fused benzene and pyrazine ring, are a significant class of heterocyclic fluorophores.[1] Their planar and highly conjugated structure imparts inherent fluorescence, and their chemical versatility allows for fine-tuning of their photophysical properties through the introduction of various substituents.[1][2] This adaptability has led to their widespread use in developing chemosensors, electroluminescent materials, and biological probes.[2][3][4]
Key Photophysical Parameters for Evaluating Quinoxaline Derivatives
The performance of a fluorescent molecule is defined by several key photophysical parameters. Understanding these metrics is crucial for comparing different quinoxaline derivatives and selecting the optimal compound for a specific application.
-
Molar Absorptivity (ε): This parameter quantifies how strongly a molecule absorbs light at a particular wavelength. A high molar absorptivity is desirable for applications requiring high sensitivity, as it indicates that the molecule can be efficiently excited.
-
Maximum Excitation and Emission Wavelengths (λ_ex and λ_em): These values determine the color of light a molecule absorbs and emits. The difference between these two wavelengths is known as the Stokes shift.
-
Stokes Shift (Δλ): A large Stokes shift is generally advantageous as it minimizes the overlap between the absorption and emission spectra, reducing self-absorption and improving the signal-to-noise ratio in fluorescence measurements.
-
Fluorescence Quantum Yield (Φ_F): This is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.[5] A high quantum yield is a primary indicator of a bright fluorophore.
-
Fluorescence Lifetime (τ): This is the average time a molecule spends in the excited state before returning to the ground state. It is an important parameter for applications such as fluorescence-lifetime imaging microscopy (FLIM).
-
Photostability: This refers to the ability of a fluorophore to resist chemical degradation upon exposure to light. High photostability is critical for applications requiring long-term or repeated measurements.
Comparative Analysis of Quinoxaline Derivatives
The photophysical properties of quinoxaline derivatives can be significantly influenced by the nature and position of substituents on the quinoxaline core. Electron-donating and electron-accepting groups are strategically introduced to modulate the intramolecular charge transfer (ICT) characteristics, which in turn affects the absorption and emission properties.[6]
For instance, the introduction of electron-donating groups, such as amino or alkoxy groups, can lead to a red-shift in the emission spectrum, moving the fluorescence towards longer wavelengths.[3] Conversely, electron-withdrawing groups can have the opposite effect. The interplay of these substituents allows for the rational design of quinoxaline derivatives with tailored spectral properties.
Below is a table summarizing the photophysical properties of several representative quinoxaline derivatives from the literature. This data provides a snapshot of the range of properties achievable with this class of fluorophores.
| Derivative | λ_ex (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Solvent | Reference |
| Compound 1 | 364 | 425 | 61 | - | THF | [7] |
| Compound 2 | 371 | 425 | 54 | - | THF | [7] |
| Compound 3 | 369 | 425 | 56 | - | THF | [7] |
| Compound 4 | 367 | 425 | 58 | - | THF | [7] |
| isoquinolino[2,1-a]quinoxalin-5-ium ILs | ~300 | ~390 | 90 | - | Methanol | [8] |
| Aminoquinoxaline QC1 | 430 | 510 | 80 | - | Water (pH 7.4) | [2] |
Note: Quantum yield data is often highly dependent on the measurement conditions and the standard used, and therefore direct comparisons should be made with caution. The absence of a value indicates that it was not reported in the cited source.
The Influence of the Environment: Solvatochromism
A noteworthy characteristic of many quinoxaline derivatives is their solvatochromism, where the absorption and emission spectra are sensitive to the polarity of the solvent.[9] This phenomenon arises from changes in the dipole moment of the molecule upon electronic excitation. In polar solvents, the excited state can be stabilized to a greater extent than the ground state, leading to a red-shift in the emission spectrum (positive solvatochromism).[9] This property can be exploited for developing sensors that report on the polarity of their microenvironment.
Experimental Methodologies for Characterizing Photophysical Properties
Accurate and reproducible characterization of photophysical properties is essential for the reliable comparison of fluorescent molecules. The following are standard experimental protocols for key measurements.
This technique is used to determine the molar absorptivity and the maximum absorption wavelength (λ_max) of a compound.
Protocol:
-
Solution Preparation: Prepare a stock solution of the quinoxaline derivative in a suitable solvent (e.g., spectroscopic grade chloroform or THF) at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).[6]
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a cuvette with the pure solvent to be used as a reference.
-
Measurement: Record the absorbance spectrum of a diluted solution of the compound over a relevant wavelength range (e.g., 250-700 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max). Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
This technique is used to measure the excitation and emission spectra, Stokes shift, and fluorescence quantum yield.
Protocol:
-
Solution Preparation: Prepare a series of dilute solutions of the quinoxaline derivative in the same solvent used for absorption measurements. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Spectrofluorometer Setup: Use a calibrated spectrofluorometer.
-
Excitation and Emission Spectra: To obtain the emission spectrum, excite the sample at its λ_max and scan the emission wavelengths. To obtain the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelengths.
-
Stokes Shift Calculation: The Stokes shift is the difference between the maximum emission wavelength (λ_em) and the maximum absorption wavelength (λ_ex).
The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield.[5]
Protocol:
-
Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and an absorption spectrum that overlaps with the sample.
-
Absorbance Matching: Prepare solutions of the standard and the sample with identical absorbance at the same excitation wavelength.[5]
-
Fluorescence Measurement: Record the fluorescence emission spectra of both the standard and the sample under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Quantum Yield Calculation: The quantum yield of the sample (Φ_F(sample)) can be calculated using the following equation:
Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where Φ_F(std) is the quantum yield of the standard, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Experimental Workflow Visualization
The following diagrams illustrate the general workflows for synthesizing and characterizing fluorescent quinoxaline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The synthesis and optical properties of fluorescent quinoxalines and of electrospun fibers containing fluorescent quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.uci.edu [chem.uci.edu]
- 6. researchgate.net [researchgate.net]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Chloroquinoxalin-2-amine
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we handle. 3-Chloroquinoxalin-2-amine, a halogenated nitrogen heterocycle, is a valuable building block in medicinal chemistry, but its disposal requires a meticulous and informed approach to ensure personnel safety and environmental protection. This guide provides a detailed, step-by-step operational plan for the proper disposal of this compound, grounded in established safety protocols and regulatory compliance.
Hazard Identification and Immediate Safety Precautions
Before initiating any disposal-related activities, it is imperative to recognize the inherent hazards of this compound. According to its hazard profile, this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, adherence to strict safety protocols is non-negotiable.
Personal Protective Equipment (PPE): A comprehensive PPE plan is the first line of defense against accidental exposure. The following table outlines the minimum required PPE when handling this compound for disposal.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields or a full-face shield. | To prevent contact with the eyes, which can cause serious irritation[1]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and subsequent irritation[1]. |
| Body Protection | A lab coat, long pants, and closed-toe shoes. | To minimize the risk of accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is required. | To prevent inhalation, which may lead to respiratory tract irritation[1]. |
The Primary Disposal Pathway: High-Temperature Incineration
The most appropriate and environmentally responsible method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility that utilizes high-temperature incineration. This method ensures the complete destruction of the compound, preventing its release into the environment. Under no circumstances should this chemical be disposed of in standard laboratory drains or released into the environment.
The following workflow diagram illustrates the decision-making and operational process for the proper disposal of this compound.
Caption: Decision and action workflow for the disposal of this compound.
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable guide for laboratory personnel.
Step 1: Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including residual powder, contaminated weigh boats, pipette tips, and gloves, must be collected in a dedicated, clearly labeled, and sealable container. Do not mix with non-hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, dedicated, and sealable container. It is crucial to avoid mixing this waste stream with other solvent wastes unless their compatibility has been confirmed. Halogenated waste should be kept separate from non-halogenated waste[2].
Step 2: Proper Labeling of Waste Containers
Accurate and thorough labeling is a critical component of safe waste management. All waste containers for this compound must be clearly and indelibly labeled with the following information:
- The words "Hazardous Waste"
- The full chemical name: "this compound"
- The CAS Number: 34117-90-3
- An indication of the hazards (e.g., "Irritant")
- The approximate percentage of each component in the waste mixture.
- The date of accumulation.
Step 3: Interim Storage in a Satellite Accumulation Area (SAA)
Designate a specific, secure, and well-ventilated area within the laboratory as a Satellite Accumulation Area (SAA) for hazardous waste.
-
Store the sealed waste containers in this designated area, away from incompatible materials. As a general principle, store acids and bases separately, and keep oxidizing agents away from organic compounds[3].
-
Ensure the containers are kept closed at all times except when adding waste.
-
The SAA should be inspected regularly for any signs of leakage or container degradation.
Step 4: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with a complete and accurate description of the waste, including the information from the container label.
-
Follow all institutional and regulatory procedures for the transfer of hazardous waste to the EHS personnel or their designated licensed waste hauler.
In-Lab Treatment of Small Spills and Residuals: A Word of Caution
While chemical deactivation or neutralization can sometimes be an option for small quantities of hazardous waste, there are no readily available, validated protocols for the in-lab treatment of this compound. The reactivity of the chloro- group on the quinoxaline ring suggests a susceptibility to nucleophilic substitution, which could theoretically be exploited for degradation. However, without specific, tested procedures, attempting such a deactivation could lead to unknown and potentially hazardous byproducts.
Therefore, the recommended and most prudent course of action for any quantity of this compound waste, including that from cleaning up small spills, is to collect it as hazardous waste for high-temperature incineration.
For small spills:
-
Ensure proper PPE is worn.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbent material into the designated solid hazardous waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the solid hazardous waste container.
-
Thoroughly wash the area with soap and water.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—emphasizing hazard awareness, the use of appropriate PPE, and the established primary disposal pathway of high-temperature incineration through a licensed facility—researchers can ensure they are managing this chemical compound in a manner that is both safe and compliant with regulations. The foundation of good science is not only in the discoveries we make but also in the responsible handling of the materials that make those discoveries possible.
References
Navigating the Handling of 3-Chloroquinoxalin-2-amine: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For the researcher dedicated to advancing drug discovery, the synthesis and handling of novel compounds are daily realities. 3-Chloroquinoxalin-2-amine, a heterocyclic amine, represents a class of molecules pivotal in medicinal chemistry. However, its potential as a building block is matched by its hazardous properties. This guide moves beyond mere product specifications to provide a comprehensive operational plan for its safe handling, grounded in field-proven laboratory wisdom. Our objective is to empower you with the knowledge to not only use this compound effectively but to do so with the highest degree of safety for yourself and your colleagues.
Hazard Analysis: Understanding the "Why" Behind the Precautions
Before any container is opened, a thorough understanding of the risks is paramount. This compound (CAS No. 34117-90-3) is classified under the Globally Harmonized System (GHS) with the following primary hazards[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These are not abstract warnings; they are direct statements about the compound's reactivity with biological tissues. The chloro- and amine- functionalities on the quinoxaline core contribute to its irritant properties. Skin or eye contact can lead to inflammation and discomfort, while inhalation of the fine powder can irritate the entire respiratory tract, from the nasal passages to the lungs. Therefore, our entire protective strategy is built around creating impermeable barriers to prevent these three routes of exposure.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The equipment detailed below represents the mandatory minimum for any manipulation of solid this compound.
Hand Protection: A Critical Choice
The most common route of accidental exposure is through skin contact. Standard disposable nitrile gloves, while ubiquitous in laboratories, offer poor resistance to both aromatic amines and halogenated hydrocarbons[2][3][4]. Permeation can occur rapidly, often without immediate sensory notice.
Primary Recommendation: For extended handling or when working with larger quantities, Butyl rubber gloves are recommended due to their superior resistance to amines[5][6].
Alternative/Standard Practice: For routine lab-scale operations involving small quantities and incidental contact, a double-gloving strategy is a robust and practical approach.
-
Inner Glove: A standard nitrile examination glove.
-
Outer Glove: A thicker, chemical-resistant nitrile or neoprene glove. This provides a more substantial barrier and should be removed immediately upon any known contamination.
Always inspect gloves for pinholes or tears before use and wash hands thoroughly after removal.
| Glove Type | Splash/Incidental Contact | Extended Contact/Immersion | Rationale |
| Standard Nitrile (single pair) | Not Recommended | Not Recommended | Poor resistance to aromatic amines and halogenated compounds.[2][3][4] |
| Double-Gloved Nitrile | Acceptable | Not Recommended | Inner glove provides backup protection; outer glove is the primary barrier. Change outer glove frequently. |
| Neoprene | Good | Fair | Offers better resistance than nitrile to a broader range of chemicals. |
| Butyl Rubber | Excellent | Recommended | Provides superior protection against amines, the key functional group of concern.[5][6] |
Eye and Face Protection
Given the H319 warning ("Causes serious eye irritation"), eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-rated chemical splash goggles that form a seal around the eyes are mandatory. Standard safety glasses with side shields are insufficient as they do not protect against fine airborne particulates.
-
Enhanced Protection: When handling larger quantities (typically >5 grams) or when there is a significant risk of dust generation, a full-face shield should be worn over the chemical splash goggles. This protects the entire face from contact.
Body Protection
-
A clean, buttoned laboratory coat is required to protect skin and personal clothing from contamination.
-
Ensure legs are fully covered (long pants) and wear closed-toe, non-perforated shoes.
Respiratory Protection
The H335 warning ("May cause respiratory irritation") necessitates strict control of airborne particulates. The primary method of control should always be engineering solutions.
-
Primary Engineering Control: All weighing and manipulation of solid this compound must be performed inside a certified chemical fume hood.
-
When Respiratory Protection is Required: If engineering controls are not available or are insufficient to prevent the generation of dust (e.g., during a large-scale transfer or spill cleanup), respiratory protection is mandatory.
-
Recommended Respirator: An air-purifying respirator (APR), either a half-mask or a full-face model, equipped with P100 (magenta) particulate filters [7][8][9]. The P100 filter provides 99.97% filtration efficiency against all particulates. A full-face respirator offers the added benefit of integrated eye and face protection.
-
Note: Use of a respirator requires prior medical clearance and fit-testing as per your institution's environmental health and safety (EHS) policies.
-
Operational Plan: Step-by-Step Guidance
Trust in a protocol is built on its clarity and logic. Follow these procedures to minimize risk during routine handling.
Workflow for PPE Selection
Caption: PPE selection workflow for this compound.
Protocol for Weighing and Transfer
-
Preparation: Don all required PPE (double gloves, goggles, lab coat). Ensure the chemical fume hood is on and the sash is at the appropriate working height.
-
Staging: Place an analytical balance, weigh paper or boat, spatula, and the reaction vessel inside the fume hood.
-
Taring: Place the weigh boat on the balance and tare to zero.
-
Dispensing: Slowly open the container of this compound. Use a clean spatula to carefully transfer the desired amount of powder to the weigh boat. Avoid any rapid movements that could generate dust.
-
Closure: Securely close the main container immediately after dispensing.
-
Transfer: Carefully add the weighed solid to the reaction vessel. If adding to a solvent, do so slowly to avoid splashing.
-
Initial Cleanup: Lightly tap the weigh boat to dislodge any remaining powder into the vessel. Dispose of the weigh boat directly into a designated solid hazardous waste container located within the fume hood.
-
Wipe Down: Wipe the spatula and any surfaces within the hood with a solvent-dampened cloth (e.g., ethanol or isopropanol) to collect any residual dust. Dispose of the cloth in the solid hazardous waste container.
Emergency and Disposal Plans
Spill Response
The primary goal during a spill is to contain the material and prevent it from becoming airborne.
-
Small Spill (< 1 gram) inside a fume hood:
-
Ensure all required PPE is worn.
-
Gently cover the spill with a paper towel.
-
Carefully wet the paper towel with water or a suitable solvent (like isopropanol) to create a mist and prevent dust formation[10][11][12].
-
Once wetted, use the paper towel to wipe up the material, working from the outside in.
-
Place the contaminated towels into a sealed, labeled hazardous waste bag.
-
Decontaminate the area with a detergent solution, followed by a water rinse, and finally a solvent wipe.
-
-
Large Spill or any spill outside a fume hood:
-
Alert others in the lab and evacuate the immediate area.
-
If you are not trained in hazardous spill cleanup or do not have a respirator, do not attempt to clean the spill[13].
-
Restrict access to the area and post a warning sign.
-
Contact your institution's EHS department or emergency response team immediately.
-
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.
Decontamination and Disposal Plan
-
Equipment Decontamination: All glassware and equipment must be decontaminated before being removed from the fume hood. Rinse equipment with a suitable solvent to remove residue, then wash thoroughly with detergent and water[14][15][16].
-
Waste Disposal: this compound is a halogenated organic compound.
-
Solid Waste: All contaminated solid materials (gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed container designated for "Halogenated Solid Waste."
-
Liquid Waste: Any solutions containing this compound must be disposed of in a labeled "Halogenated Organic Liquid Waste" container.
-
NEVER mix halogenated waste with non-halogenated waste streams. Consult your institution's specific waste disposal guidelines.
-
By integrating this expert guidance into your standard operating procedures, you can confidently and safely unlock the scientific potential of this compound, ensuring that your research advances without compromising personal or environmental safety.
References
- 1. This compound | C8H6ClN3 | CID 817274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gloves.com [gloves.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 5. gloves-online.com [gloves-online.com]
- 6. heightechsafety.com.au [heightechsafety.com.au]
- 7. northwestern.edu [northwestern.edu]
- 8. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 9. 3m.com [3m.com]
- 10. chemkleancorp.com [chemkleancorp.com]
- 11. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 14. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 15. polarlabprojects.com [polarlabprojects.com]
- 16. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
